molecular formula C15H16N2O B2895379 1-Amino-3-carbazol-9-yl-propan-2-ol CAS No. 376620-73-4

1-Amino-3-carbazol-9-yl-propan-2-ol

Cat. No.: B2895379
CAS No.: 376620-73-4
M. Wt: 240.306
InChI Key: VMSWVRRUBQSAGT-UHFFFAOYSA-N
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Description

1-Amino-3-carbazol-9-yl-propan-2-ol is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSWVRRUBQSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Novel 1-Amino-3-Carbazol-9-yl-Propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of a novel series of 1-amino-3-carbazol-9-yl-propan-2-ol derivatives. By strategically combining the pharmacologically significant carbazole moiety with an amino alcohol side chain—a structural feature present in many therapeutic agents—we aim to generate new chemical entities with enhanced therapeutic potential. This document details the rationale behind the synthetic strategy, provides step-by-step experimental protocols, outlines robust characterization methodologies, and describes a cascade of in vitro assays for biological screening.

Introduction: The Therapeutic Potential of the Carbazole Scaffold

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.[2][4] This rigid, π-conjugated system is found in various natural alkaloids and has proven to be a versatile building block for the development of new drugs.[3] The unique electronic and structural properties of the carbazole ring allow it to interact with various biological targets, leading to a broad range of pharmacological effects.[5]

Carbazole derivatives have been extensively investigated and reported to exhibit potent activities, including:

  • Antimicrobial: Acting against a range of bacteria and fungi, including drug-resistant strains like MRSA.[6][7] The mechanism of action can involve increasing the permeability of the bacterial cell membrane or interacting with DNA gyrase.[4]

  • Anticancer: Demonstrating cytotoxicity against various human tumor cell lines through mechanisms such as the inhibition of topoisomerase I, cell cycle arrest, and induction of apoptosis.[8][9]

  • Antioxidant: Scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[10][11][12]

The specific scaffold of interest, this compound, is designed to leverage these inherent properties. The N-9 position of the carbazole ring offers a convenient point for substitution without disrupting the aromatic system, while the 1-amino-propan-2-ol side chain is a well-known pharmacophore that can enhance bioavailability and introduce new biological interactions. Novel carbazole aminoalcohols have shown promising antiproliferative activity by targeting key cellular enzymes like topoisomerase I.[8] This guide outlines a rational and reproducible approach to synthesize and evaluate new derivatives based on this promising molecular framework.

Synthetic Strategy and Methodologies

The synthesis of the target compounds is achieved through a robust two-step sequence. The causality behind this choice rests on its efficiency and high-yielding nature, starting from commercially available carbazole. The first step involves the N-alkylation of the carbazole nitrogen with an epoxide-containing electrophile, followed by a nucleophilic ring-opening of the resulting epoxide with a diverse set of primary or secondary amines. This approach allows for the facile generation of a library of derivatives by simply varying the amine used in the final step.

Diagram of the General Synthetic Workflow

Synthesis_Workflow General Synthetic Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Validation Carbazole Carbazole Epoxide 9-(Oxiran-2-ylmethyl)-9H-carbazole Carbazole->Epoxide Epichlorohydrin, Base (e.g., NaOH), Phase Transfer Catalyst (e.g., TBAB) Target Target Derivative: 1-(R1R2-amino)-3-(carbazol-9-yl) -propan-2-ol Epoxide->Target Amine Primary/Secondary Amine (R1R2NH) Amine->Target Solvent (e.g., Ethanol), Reflux Purification Purification (Recrystallization/ Column Chromatography) Target->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A two-step pathway for synthesizing target derivatives.

Experimental Protocol: Synthesis of 9-(Oxiran-2-ylmethyl)-9H-carbazole (Intermediate)

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching established data for N-alkylated carbazoles.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve carbazole (10.0 g, 59.8 mmol) in toluene (100 mL).

  • Addition of Reagents: Add a 50% aqueous solution of sodium hydroxide (40 mL) followed by tetrabutylammonium bromide (TBAB) (0.96 g, 2.99 mmol) to act as a phase-transfer catalyst. The use of a phase-transfer catalyst is critical for facilitating the reaction between the aqueous base and the organic-soluble carbazole anion.

  • Reaction Initiation: Add epichlorohydrin (14.0 mL, 179.4 mmol) dropwise to the vigorously stirring biphasic mixture.

  • Reaction Conditions: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from ethanol to yield pure 9-(oxiran-2-ylmethyl)-9H-carbazole as a white crystalline solid.

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives
  • Setup: In a 100 mL round-bottom flask, dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 g, 4.48 mmol) in absolute ethanol (30 mL).

  • Nucleophilic Addition: Add the desired primary or secondary amine (e.g., butylamine, piperidine, morpholine) (5.38 mmol, 1.2 equivalents) to the solution. The slight excess of the amine ensures the complete consumption of the epoxide starting material.

  • Reaction: Reflux the mixture for 8-12 hours. The reaction progress can be monitored via TLC until the spot corresponding to the starting epoxide disappears.

  • Isolation: Cool the reaction mixture and evaporate the solvent in vacuo.

  • Purification: The purification method depends on the nature of the product.

    • For solid products: Recrystallize from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

    • For oily products: Purify using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of each synthesized derivative is paramount. A combination of spectroscopic methods provides unambiguous structural evidence.[13][14]

Diagram of the Core Chemical Structure

Core_Structure General Structure of Target Derivatives node0

Caption: The this compound scaffold.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a broad absorption band around 3400 cm⁻¹ (O-H stretch of the alcohol), C-N stretching vibrations, and aromatic C-H and C=C absorptions characteristic of the carbazole ring.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Will confirm the presence of aromatic protons of the carbazole moiety (typically δ 7.2-8.2 ppm), protons of the propanol linker (including the characteristic methine proton of the CH-OH group), and protons on the alkyl groups of the amine substituent.[17][18]

    • ¹³C NMR: Will show distinct signals for the aromatic carbons of the carbazole ring, the two methylene carbons (-CH₂-) and the methine carbon (-CHOH-) of the linker, and the carbons of the amine moiety.[16][18]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target derivative.[17][19]

Table 1: Representative Spectroscopic Data for a Hypothetical Derivative (R = Butyl)
Analysis TypeCharacteristic Signals/PeaksInterpretation
¹H NMR δ 7.2-8.1 (m, 8H), 4.5 (m, 2H), 4.1 (m, 1H), 2.8 (t, 2H), 1.4 (m, 2H), 1.2 (m, 2H), 0.9 (t, 3H)Aromatic protons, N-CH₂ (carbazole), CH-OH, N-CH₂ (butyl), -CH₂-, -CH₂-, -CH₃
¹³C NMR δ 140.5, 125.8, 122.5, 120.3, 119.0, 108.8, 68.2, 54.5, 49.3, 48.1, 32.0, 20.5, 14.0Carbazole carbons, CH-OH, N-CH₂, N-CH₂, C-CH₂, Butyl carbons
MS (ESI+) m/z = 325.20 [M+H]⁺Confirms molecular formula C₂₁H₂₈N₂O

In Vitro Biological Evaluation

A tiered screening approach is employed to efficiently assess the therapeutic potential of the synthesized derivatives.

Diagram of the Biological Evaluation Cascade

Biological_Evaluation cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) cluster_tertiary Mechanism of Action Studies Compound Synthesized Derivative Library Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH Radical Scavenging) Compound->Antioxidant Anticancer Anticancer Cytotoxicity (MTT Assay vs. Cancer Cell Lines) Antimicrobial->Anticancer Promising Leads Antioxidant->Anticancer Promising Leads MOA Cell Cycle Analysis Apoptosis Assay Topoisomerase Inhibition Anticancer->MOA Potent Leads

Caption: Tiered screening process for biological evaluation.

Protocol 1: Antimicrobial Activity Assessment

The antibacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against representative pathogens.

  • Strains: Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][20]

  • Solutions: Prepare various concentrations of the test compounds in methanol.

  • Reaction: Add a methanolic solution of DPPH to each concentration of the test compound.

  • Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[20]

Protocol 3: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at ~570 nm.

  • Results: The results are expressed as an IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Data Interpretation and Preliminary SAR

Table 2: Hypothetical Biological Activity Data for a Series of Derivatives
Compound IDAmine R-GroupAntimicrobial MIC (µg/mL vs. S. aureus)Antioxidant IC₅₀ (µM)Anticancer IC₅₀ (µM vs. HeLa)
DER-01 Butylamino3225.415.8
DER-02 Cyclohexylamino1622.19.2
DER-03 Morpholino>12845.835.1
DER-04 4-Fluorobenzylamino818.54.5

From this hypothetical data, one might infer that:

  • Lipophilicity and steric bulk in the R-group (Cyclohexyl vs. Butyl) may enhance anticancer and antimicrobial activity.

  • The presence of a polar morpholino ring (DER-03) is detrimental to all tested activities.

  • The incorporation of an electron-withdrawing aromatic ring (DER-04) significantly boosts potency across all assays, suggesting it may be a key interaction motif.

Conclusion and Future Outlook

This guide presents a systematic and scientifically grounded approach for the synthesis and evaluation of novel this compound derivatives. The described methodologies are robust, reproducible, and allow for the creation of a diverse chemical library for biological screening. The preliminary data from the proposed assays will serve as a crucial foundation for identifying lead compounds. Future work should focus on expanding the library of derivatives to build a more comprehensive SAR, followed by in-depth mechanistic studies for the most potent compounds to elucidate their mode of action at the molecular level. These efforts could pave the way for the development of new carbazole-based therapeutic agents to address unmet needs in oncology and infectious diseases.

References

  • AIP Publishing. (n.d.). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Future Journal of Pharmaceutical Sciences, 8(1).
  • Al-Saffar, M. F. (n.d.). Synthesis and antibacterial activity evaluation of carbazole-based compounds. LSMU.LT. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Thieme. (n.d.). synthesis of carbazoles and derivatives from allenes. Retrieved from [Link]

  • ACS Publications. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. Retrieved from [Link]

  • Scielo. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Retrieved from [Link]

  • Bentham Science. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Retrieved from [Link]

  • Bentham Science. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Retrieved from [Link]

  • PharmaInfo. (n.d.). A Concise Review on Carbazole Derivatives and its Biological Activities. Retrieved from [Link]

  • IJRPC. (n.d.). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives | Request PDF. Retrieved from [Link]

  • Springer. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]

  • Springer. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]

  • PubMed. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Retrieved from [Link]

  • R Discovery. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2025). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Retrieved from [Link]

  • ACS Publications. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Retrieved from [Link]

  • MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Retrieved from [Link]

  • PubMed. (2016). Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. Retrieved from [Link]

  • An-Najah Staff. (2018). 9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. Retrieved from [Link]

  • Springer. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. Retrieved from [Link]

  • MolPort. (n.d.). Compound 1-(9H-carbazol-9-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol. Retrieved from [Link]

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Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to Carbazole-Based Propanolamines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized in the structural elucidation and analysis of carbazole-based propanolamines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a foundational understanding of why specific spectroscopic methods are chosen and how to interpret the resulting data with confidence. Our focus is on building a self-validating system of analysis through the synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Significance of Carbazole-Based Propanolamines

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its rigid, planar structure and rich electron density.[1] When functionalized with a propanolamine side chain, this molecular framework gives rise to a class of compounds with significant pharmacological activities, most notably as β-adrenergic blocking agents. Carvedilol, a widely recognized member of this family, is a testament to their therapeutic importance in treating cardiovascular diseases.[2][3] The precise arrangement of atoms and functional groups within these molecules dictates their efficacy and safety, making their unambiguous spectroscopic characterization a critical step in drug discovery and quality control.

This guide will use Carvedilol as a primary exemplar to illustrate the principles and nuances of spectroscopic analysis for this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For carbazole-based propanolamines, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical carbazole-based propanolamine, the proton spectrum can be divided into distinct regions corresponding to the carbazole core and the propanolamine side chain.

Causality in Chemical Shifts: The electron-withdrawing or -donating nature of substituents on the carbazole ring will significantly influence the chemical shifts of the aromatic protons. The electronegative oxygen and nitrogen atoms in the propanolamine chain will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Typical ¹H NMR Chemical Shift Ranges for Carbazole-Based Propanolamines ( exemplified by Carvedilol in DMSO-d₆)[3][4]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNotes
Carbazole NH~11.0SingletBroad signal, exchangeable with D₂O.
Aromatic Protons (Carbazole)6.5 - 8.5MultipletsSpecific shifts depend on substitution pattern.
CH-OH (Propanolamine)~4.0 - 4.5MultipletPosition influenced by hydrogen bonding.
O-CH₂ (Propanolamine)~4.0 - 4.3Multiplet
N-CH₂ (Propanolamine)~2.8 - 3.2Multiplet
OH (Propanolamine)VariableSinglet (broad)Exchangeable with D₂O.
NH (Propanolamine)VariableSinglet (broad)Exchangeable with D₂O.
Amine Substituent ProtonsVariableDepends on the specific alkyl or aryl group.
¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton and identifying quaternary carbons.

Trustworthiness through Correlation: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals, thus creating a self-validating structural assignment.[3][4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbazole-Based Propanolamines (exemplified by Carvedilol in DMSO-d₆)[3][4]

Carbon AssignmentChemical Shift (δ, ppm)Notes
Aromatic Carbons (Carbazole)100 - 150Quaternary carbons will have weaker signals.
C-O (Carbazole)~150 - 160
CH-OH (Propanolamine)~65 - 70Chemical shift is sensitive to the salt form (base vs. hydrochloride).[3]
O-CH₂ (Propanolamine)~70 - 75
N-CH₂ (Propanolamine)~45 - 55Chemical shift is sensitive to the salt form (base vs. hydrochloride).[3]
Amine Substituent CarbonsVariableDepends on the specific alkyl or aryl group.
Experimental Protocol: NMR Analysis

A robust NMR analysis protocol ensures reproducible and high-quality data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the carbazole-based propanolamine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5] The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[6]

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the presence of exchangeable protons (OH, NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these protons will disappear or significantly broaden.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (for complete structural assignment):

    • COSY: To establish proton-proton couplings within the same spin system.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.[4]

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 TwoD 2D NMR (COSY, HSQC, HMBC) C13->TwoD Process Process Spectra (FT, Phasing, Baseline Correction) TwoD->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure

NMR Analysis Workflow for Structural Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Vibrational Frequencies: The vibrational frequencies of chemical bonds are influenced by the bond strength and the masses of the connected atoms. The presence of the hydroxyl (-OH), secondary amine (-NH), and ether (C-O-C) groups in carbazole-based propanolamines gives rise to characteristic absorption bands.

Table 3: Characteristic FTIR Absorption Bands for Carbazole-Based Propanolamines (exemplified by Carvedilol)[7][8]

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3300 - 3400Strong, Broad
N-H (Carbazole)Stretching~3400Moderate, Sharp
N-H (Secondary Amine)Stretching3300 - 3350Moderate
Aromatic C-HStretching3000 - 3100Moderate
Aliphatic C-HStretching2800 - 3000Moderate
Aromatic C=CStretching1500 - 1610Moderate to Strong
N-H (Secondary Amine)Bending1550 - 1650Moderate
C-O (Ether)Stretching1200 - 1300Strong
C-N (Amine)Stretching1000 - 1250Moderate
Experimental Protocol: FTIR Analysis

Step-by-Step Methodology (KBr Pellet Method): [2][9]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The fine powder ensures minimal scattering of the IR beam.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the expected functional groups.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis Grind Grind Sample with KBr Press Press into a Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Background Subtraction Sample->Process Identify Identify Functional Groups Process->Identify

FTIR Analysis Workflow using the KBr Pellet Method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Causality in Fragmentation: The fragmentation of a molecule in a mass spectrometer is not random but follows predictable pathways based on the stability of the resulting ions and neutral fragments. For carbazole-based propanolamines, common fragmentation patterns involve cleavage of the propanolamine side chain.

Table 4: Common Fragmentation Pathways for Carbazole-Based Propanolamines (exemplified by Carvedilol)[1][10]

m/z of FragmentProposed Structure/Loss
[M+H]⁺Protonated molecular ion (in ESI)
[M]⁺˙Molecular ion (in EI)
VariesCleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group.
VariesCleavage of the C-N bond in the propanolamine chain.
VariesLoss of the entire propanolamine side chain.
Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of pharmaceutical compounds in complex matrices.[11][12][13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile). For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interferences.[12]

  • Chromatographic Separation (LC):

    • Inject the sample onto a suitable HPLC or UPLC column (e.g., C18).

    • Use a mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate), to separate the analyte from other components.[13]

  • Ionization (MS):

    • The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for these types of molecules as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis (MS/MS):

    • In the first mass analyzer (Q1), select the precursor ion (the [M+H]⁺ of the carbazole-based propanolamine).

    • The precursor ion is then fragmented in a collision cell (q2) by collision-induced dissociation (CID).

    • The resulting product ions are separated in the second mass analyzer (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.[10]

  • Data Analysis:

    • Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms MS/MS Analysis cluster_anal Data Analysis Dissolve Dissolve Sample Inject Inject onto LC Column Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Fragmentation (q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Analyze Analyze Fragmentation Pattern Detect->Analyze Confirm Confirm Structure Analyze->Confirm

LC-MS/MS Analysis Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbazole moiety, with its extended π-conjugated system, is the primary chromophore in these molecules.

Causality in Absorption: The wavelength of maximum absorption (λ_max) is influenced by the extent of the conjugated system and the presence of auxochromes (substituents that modify the absorption of a chromophore). The propanolamine side chain, being largely aliphatic, has a minimal direct effect on the λ_max of the carbazole core. However, the solvent polarity can influence the position of the absorption bands.

Table 5: Typical UV-Vis Absorption Data for Carbazole-Based Propanolamines (exemplified by Carvedilol)[14][15]

Solventλ_max (nm)
Methanol~242, ~287, ~322, ~335
PEG-400:Water (2:1)~245
Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the carbazole-based propanolamine in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion: A Synergistic Approach to Structural Verification

The robust characterization of carbazole-based propanolamines relies on the intelligent and synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural map, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy offers insights into the electronic properties of the carbazole core. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and structure of these pharmacologically important molecules. This integrated, self-validating approach is fundamental to ensuring the quality and safety of new chemical entities and pharmaceutical products.

References

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An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Carbazole Propanolamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Carbazole Propanolamine Scaffold

Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, foundational to advancements in materials science and medicinal chemistry.[1][2] Their rigid, planar structure and electron-rich nature bestow excellent thermal stability, high charge-carrier mobility, and significant fluorescence, making them ideal building blocks for organic light-emitting diodes (OLEDs) and solar cells.[3][4] In the pharmaceutical realm, the carbazole nucleus is a key pharmacophore, present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

This guide focuses on a specific, highly influential subclass: carbazole propanolamine compounds . This structure is defined by a carbazole core linked to a propanolamine side chain (-O-CH_2-CH(OH)-CH_2-NH-R). The fusion of these two moieties is of profound importance in drug development, most notably giving rise to a class of potent beta-adrenergic receptor blockers (beta-blockers). Seminal drugs like Carvedilol and Carazolol are built on this framework, where the carbazole group provides the necessary aromatic interaction with the receptor and the propanolamine "tail" is critical for binding affinity and antagonist activity.[7][8]

Understanding the intricate photophysical and electrochemical properties of this scaffold is paramount for researchers. These characteristics not only govern their performance in optoelectronic applications but also provide deep insights into their mechanism of action, metabolic stability, and potential for use as fluorescent probes in biological systems. This guide offers a comprehensive exploration of these properties, detailing the causality behind experimental methodologies and the structure-property relationships that drive innovation.

Photophysical Properties: Harnessing Light for Sensing and Imaging

The inherent fluorescence of the carbazole ring is one of its most valuable features.[9] This property is highly sensitive to the molecular environment and structural modifications, allowing for the rational design of compounds for specific applications.

Core Concepts: Absorption and Emission

Carbazole propanolamine compounds typically exhibit strong absorption in the UV region, with characteristic bands arising from π-π* transitions within the conjugated carbazole system.[10] Following excitation, the molecule relaxes to the ground state via radiative (fluorescence, phosphorescence) and non-radiative pathways. The fluorescence emission spectrum is often a mirror image of the absorption spectrum and is highly dependent on the substitution pattern on the carbazole ring and the nature of the solvent.[11]

For instance, attaching electron-donating or electron-withdrawing groups to the carbazole core can modulate the intramolecular charge transfer (ICT) character of the excited state. This directly influences the emission wavelength (color) and quantum yield (brightness).[2]

Solvatochromism: Probing the Molecular Environment

A key phenomenon observed is solvatochromism, where the absorption and emission wavelengths shift in response to solvent polarity. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. This property is invaluable, as it allows these compounds to be used as probes to report on the polarity of their microenvironment, such as within a protein's binding pocket or a cellular lipid droplet.[12]

Experimental Workflow: Characterizing Photophysical Properties

A systematic investigation of photophysical properties is crucial for understanding and optimizing carbazole propanolamine derivatives. The following workflow outlines the key experimental steps.

G cluster_synthesis Synthesis & Purification cluster_analysis Photophysical Analysis cluster_interpretation Data Interpretation synthesis Synthesize Carbazole Propanolamine Derivative purification Purify via Chromatography & Recrystallization synthesis->purification uv_vis UV-Vis Spectroscopy (Determine λ_abs) purification->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em, Quantum Yield) uv_vis->fluorescence lifetime TCSPC (Measure Fluorescence Lifetime) fluorescence->lifetime data_analysis Analyze Solvatochromic Shifts & Structure-Property Effects lifetime->data_analysis caption Workflow for Photophysical Characterization.

Caption: Workflow for Photophysical Characterization.

Standard Protocol: Fluorescence Spectroscopy

This protocol describes the determination of fluorescence emission spectra and relative quantum yield.

  • Solution Preparation: Prepare a stock solution of the carbazole propanolamine compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM. From this, prepare a series of dilute solutions (e.g., 1-10 µM) in the desired solvents for analysis. The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Reference Standard: Prepare a solution of a known fluorescence standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorbance matching the sample at the excitation wavelength.

  • Instrument Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined from UV-Vis spectroscopy.[10] Set the emission and excitation slit widths to an appropriate value (e.g., 3-5 nm) to balance signal intensity and spectral resolution.[10]

  • Data Acquisition: Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra. Record the emission spectrum of the sample and the reference standard over the appropriate wavelength range.

  • Quantum Yield Calculation: The relative fluorescence quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' denote the sample and reference, respectively.

Comparative Photophysical Data

The structural modifications on the carbazole ring significantly tune the photophysical properties.

Compound ClassTypical λ_abs (nm)Typical λ_em (nm)Key Feature
Unsubstituted Carbazole292, 322[10]359[10]Native fluorescence, serves as a baseline.
Donor-Substituted (e.g., -OCH₃)295-340360-450Red-shifted emission due to enhanced ICT.[2]
Acceptor-Substituted (e.g., -CN)300-350380-500Significant red-shift and solvatochromism.[13]
Fused Ring Systems>350>450Extended π-conjugation leads to longer wavelength absorption/emission.

Electrochemical Properties: Probing Electron Transfer and Energy Levels

The electrochemistry of carbazole propanolamines provides critical information about their electronic structure, including the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are essential for designing materials for electronic devices and for understanding the redox processes involved in drug metabolism.[14]

Core Concepts: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the most widely used technique to investigate the redox behavior of these compounds.[14] In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform. The resulting current is measured, providing a voltammogram that reveals the oxidation and reduction potentials of the analyte.

For carbazole derivatives, the first oxidation process is typically a one-electron, reversible or quasi-reversible event corresponding to the formation of a radical cation centered on the electron-rich carbazole nitrogen and aromatic system.[3][15] The oxidation potential is a direct measure of the energy required to remove an electron and is correlated with the HOMO energy level.

Determining Electronic Energy Levels

The onset oxidation potential (E_ox) and reduction potential (E_red) obtained from CV can be used to estimate the HOMO and LUMO energy levels, respectively, relative to a reference standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.[16]

  • HOMO (eV) = -e [E_ox vs Fc/Fc⁺ + 4.8]

  • LUMO (eV) = -e [E_red vs Fc/Fc⁺ + 4.8]

  • Electrochemical Band Gap (E_g) = LUMO - HOMO

These values are crucial for predicting charge injection and transport properties in materials and for understanding the susceptibility of a drug molecule to oxidative metabolism.[14]

Experimental Workflow: Electrochemical Analysis

A rigorous electrochemical study involves careful preparation and execution to ensure reliable and reproducible data.

G cluster_prep Cell Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis electrode Polish Working Electrode (e.g., Glassy Carbon) solution Prepare Analyte Solution with Supporting Electrolyte (e.g., 0.1M TBAPF6 in ACN) electrode->solution degas Degas Solution with Inert Gas (N2 or Ar) solution->degas blank Run CV of Blank (Solvent + Electrolyte) degas->blank sample Run CV of Sample at Various Scan Rates blank->sample ferrocene Add Ferrocene Standard & Record CV sample->ferrocene potentials Determine Oxidation/ Reduction Potentials ferrocene->potentials levels Calculate HOMO/LUMO Energy Levels potentials->levels caption Workflow for Electrochemical Characterization.

Caption: Workflow for Electrochemical Characterization.

Standard Protocol: Cyclic Voltammetry

This protocol details the steps for obtaining a cyclic voltammogram and determining redox potentials.

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry on a polishing pad, sonicate in deionized water and ethanol, and dry thoroughly.[3]

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing the polished working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.[17]

  • Solution Preparation: Dissolve the carbazole propanolamine compound (approx. 1 mM) in a dry, degassed electrochemical solvent such as acetonitrile or dichloromethane. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure solution conductivity.[15]

  • Degassing: Purge the solution with an inert gas (high-purity argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[3]

  • Data Acquisition: Using a potentiostat, first record a background scan of the solvent and electrolyte alone. Then, record the CV of the sample solution. Sweep the potential from an initial value (e.g., 0 V) to a potential beyond the first oxidation wave and back. Perform scans at various scan rates (e.g., 20 to 500 mV/s) to assess the reversibility of the redox process.[3]

  • Internal Referencing: After acquiring the sample data, add a small amount of ferrocene to the solution and record its CV. The potential of the Fc/Fc⁺ couple (E₁/₂) is used as an internal standard to correct for reference electrode drift.[16]

  • Data Analysis: Determine the peak oxidation (E_pa) and reduction (E_pc) potentials from the voltammogram. The half-wave potential (E₁/₂) is calculated as (E_pa + E_pc) / 2.

Comparative Electrochemical Data

The electronic nature of substituents dramatically impacts the redox potentials of the carbazole core.

Compound ClassTypical E_ox (V vs Fc/Fc⁺)Estimated HOMO (eV)Key Feature
N-Alkyl Carbazole~0.80[18]~-5.60Baseline for electron-rich carbazole core.
Donor-Substituted< 0.80> -5.60Easier to oxidize; higher HOMO level.[18]
Acceptor-Substituted> 0.80< -5.60Harder to oxidize; lower HOMO level.[18]
2,7-Linked PolymersVariable-5.16 to -5.26[19]Extended conjugation lowers oxidation potential compared to monomer.[19]

Structure-Property Relationships and Applications

The interplay between the photophysical and electrochemical properties, dictated by the molecular structure, is what defines the utility of carbazole propanolamine compounds.

Rational Design for Drug Development

In the context of beta-blockers like Carvedilol, the electrochemical properties are paramount. The oxidation potential of the carbazole moiety is linked to its antioxidant activity, a property that contributes to Carvedilol's cardioprotective effects beyond simple beta-blockade.[8] By modifying substituents on the carbazole ring, medicinal chemists can fine-tune this antioxidant capacity. Furthermore, understanding the metabolic soft spots, often identified through electrochemical oxidation studies, is crucial for designing drugs with improved pharmacokinetic profiles.[20]

Probes for Biological Imaging

The sensitivity of the fluorescence of carbazole propanolamines to their environment can be exploited to design fluorescent probes. A compound designed to bind to a specific biological target (e.g., an enzyme or receptor) can signal its binding event through a change in fluorescence intensity, lifetime, or wavelength (a "turn-on" or "turn-off" sensor).[9] This is particularly relevant for studying drug-target engagement in real-time within living cells.

The logical relationship between molecular structure and final application is a cornerstone of modern chemical and pharmaceutical research.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_apps Applications carbazole Carbazole Core photo Photophysical (λ_em, Quantum Yield) carbazole->photo electro Electrochemical (E_ox, HOMO/LUMO) carbazole->electro sidechain Propanolamine Side Chain sidechain->photo sidechain->electro substituents Substituents (R¹, R²) substituents->photo substituents->electro probe Fluorescent Probes & Bioimaging photo->probe material Organic Electronics (e.g., OLEDs) photo->material drug Drug Action (e.g., Beta-Blockade, Antioxidant Activity) electro->drug electro->material caption Structure-Property-Application Relationship.

Caption: Structure-Property-Application Relationship.

Conclusion

Carbazole propanolamine compounds stand at the intersection of materials science and pharmacology. Their rich photophysical and electrochemical behavior, governed by a highly tunable molecular architecture, provides a fertile ground for innovation. A deep, mechanistic understanding of their electronic properties, grounded in the rigorous experimental protocols detailed in this guide, is essential for researchers aiming to design the next generation of advanced pharmaceuticals, sophisticated biological probes, and high-performance electronic materials. By continuing to explore the elegant structure-property relationships of this scaffold, the scientific community can unlock its full potential to address critical challenges in health and technology.

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Structural Elucidation & Synthetic Protocols: 1-Amino-3-(9H-carbazol-9-yl)propan-2-ol

[1]

Executive Summary

1-Amino-3-(9H-carbazol-9-yl)propan-2-ol (CAS: 376620-73-4) is a structural isomer of the beta-blocker pharmacophore precursor.[1] Unlike the therapeutic O-alkylated derivatives (e.g., Carvedilol, which is substituted at the 4-position oxygen), this molecule features N-alkylation at the 9-position of the carbazole ring.

This distinction is chemically significant:

  • Pharmaceutical Context: It serves as a marker for Regioisomeric Impurity D in Carvedilol manufacturing. Its presence indicates loss of regiocontrol during the epoxide ring-opening or alkylation steps.[1]

  • Material Science: The N-substituted carbazole moiety is a known hole-transporting unit. This amino-alcohol derivative is a versatile "anchor" for synthesizing Schiff base ligands and polymers used in organic light-emitting diodes (OLEDs).[1]

Part 1: Molecular Identity & Physicochemical Profile

The core structure consists of a tricyclic carbazole system linked via the pyrrolic nitrogen (N9) to a propan-2-ol chain terminating in a primary amine.[1]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-amino-3-(9H-carbazol-9-yl)propan-2-ol
CAS Number 376620-73-4
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Key Functional Groups Carbazole (aromatic heterocycle), Secondary Alcohol (C2), Primary Amine (C1)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~13.5 (Alcohol), ~9.5 (Amine), <1 (Carbazole N lone pair is delocalized)

Part 2: Synthetic Pathways & Mechanism

The synthesis hinges on the nucleophilic substitution of the carbazole nitrogen.[1] Because the N-H proton of carbazole is weakly acidic (pKa ~15), deprotonation requires a strong base, facilitating nucleophilic attack on epichlorohydrin.

Protocol A: The Epoxide Route (Standard)

This method proceeds via the intermediate 9-(oxiran-2-ylmethyl)-9H-carbazole (N-epoxypropyl carbazole).[1]

  • N-Alkylation:

    • Reagents: 9H-Carbazole, Epichlorohydrin, KOH (powdered), TBAB (Phase Transfer Catalyst).[1]

    • Conditions: Reflux in Acetone or stir in DMSO at 60°C.

    • Mechanism: The carbazolide anion attacks the less hindered carbon of epichlorohydrin.[1] Critical Control: Excess epichlorohydrin prevents oligomerization.

  • Epoxide Ring Opening (Aminolysis):

    • Reagents: Aqueous Ammonia (25%) or Ethanolic Ammonia.[1]

    • Conditions: Sealed vessel, 40–60°C, 4–6 hours.

    • Outcome: Nucleophilic attack by ammonia at the terminal carbon opens the epoxide to yield the target amino-alcohol.[1]

Protocol B: The Azide Route (High Purity)

To avoid the formation of secondary/tertiary amines (bis-alkylation) common in direct aminolysis, the azide method is preferred for analytical standards.[1]

  • Ring Opening: React N-epoxypropyl carbazole with Sodium Azide (NaN₃) and NH₄Cl in aqueous dioxane.

  • Reduction: Hydrogenation of the resulting azido-alcohol using Pd/C or Staudinger reduction (PPh₃).[1]

Visualization: Synthetic Logic & Impurity Divergence

The following diagram illustrates the critical divergence between the Therapeutic O-Alkylation (Carvedilol route) and the Impurity N-Alkylation (Target molecule).

Gcluster_legendPathway LegendCarbazole9H-Carbazole(Starting Material)EpichlorohydrinEpichlorohydrin(Base/PTC)Carbazole->EpichlorohydrinDeprotonation (N-H)HydroxyCarbazole4-Hydroxycarbazole(Precursor for Drugs)Carbazole->HydroxyCarbazoleOxidation/HydrolysisNEpoxide9-(Oxiran-2-ylmethyl)carbazole(Intermediate)Epichlorohydrin->NEpoxideN-AlkylationTarget1-Amino-3-(carbazol-9-yl)propan-2-ol(TARGET MOLECULE)NEpoxide->TargetNH3 / NaN3(Ring Opening)OEpoxide4-(Oxiran-2-ylmethoxy)carbazoleHydroxyCarbazole->OEpoxideO-Alkylation(Preferred)CarvedilolCarvedilol(Beta-Blocker)OEpoxide->CarvedilolAmine CouplingLegendGreen: Target SynthesisRed: Drug Pathway (Reference)

Figure 1: Divergent synthetic pathways showing the origin of the N-alkylated target versus the O-alkylated pharmaceutical scaffold.

Part 3: Structural Elucidation (The "Self-Validating" System)[1]

Distinguishing the N-substituted target from O-substituted isomers is the primary analytical challenge.[1] The following spectroscopic markers serve as definitive proof of structure.

NMR Spectroscopy (The Gold Standard)

The connectivity of the propyl chain to the Nitrogen (N9) vs. Oxygen (O4) is unambiguous in ¹³C NMR.[1]

  • ¹³C NMR Marker (Solvent: DMSO-d₆):

    • N-CH₂ (Target): The carbon directly attached to the carbazole nitrogen resonates upfield, typically at 46.0 – 54.0 ppm .[1]

    • O-CH₂ (Isomer/Carvedilol): The carbon attached to the oxygen (in 4-hydroxycarbazole derivatives) resonates significantly downfield at 68.0 – 71.0 ppm due to the higher electronegativity of oxygen.[1]

    • Validation: If your spectra show a triplet/multiplet around 70 ppm, you have synthesized the O-isomer, not the target.

  • ¹H NMR Marker:

    • N-CH₂: Protons appear as a multiplet at δ 4.3 – 4.7 ppm .[1]

    • Aromatic Region: The N-substituted carbazole retains a higher degree of symmetry (if the carbazole ring is otherwise unsubstituted) compared to the 4-substituted derivatives, which display complex coupling patterns due to the loss of symmetry.[1]

Mass Spectrometry (Fragmentation)[1]
  • Molecular Ion: [M+H]⁺ = 241.13 m/z.[1]

  • Key Fragment: Loss of the propyl-amine chain typically yields the stabilized carbazol-9-yl cation (m/z ~166) .[1] In contrast, O-substituted derivatives often show fragmentation retaining the oxygen on the ring (m/z ~182 for hydroxycarbazole fragment).[1]

Part 4: Experimental Protocol (Lab Scale)

Objective: Synthesis of 1-amino-3-(9H-carbazol-9-yl)propan-2-ol via Azide reduction.

  • Epoxidation:

    • Dissolve 9H-carbazole (1.67 g, 10 mmol) in DMSO (10 mL).

    • Add KOH (1.12 g, 20 mmol) and stir for 30 min at RT (Solution turns brown/orange).

    • Add Epichlorohydrin (2.3 mL, 30 mmol) dropwise.

    • Heat to 50°C for 3 hours. Monitor TLC (Hexane:EtOAc 4:1).[1][2]

    • Workup: Pour into ice water, filter the white precipitate (N-epoxypropyl carbazole).[1] Yield ~85%.

  • Ring Opening:

    • Suspend intermediate (2.23 g, 10 mmol) in Ethanol (20 mL).

    • Add Sodium Azide (1.3 g, 20 mmol) and Ammonium Chloride (1.07 g, 20 mmol).

    • Reflux for 6 hours.

    • Workup: Evaporate solvent, extract with DCM, wash with water. Isolate azido-alcohol.[1][3]

  • Reduction:

    • Dissolve azido-alcohol in Methanol.

    • Add 10% Pd/C (10 wt%) and stir under H₂ balloon for 12 hours.

    • Filter through Celite. Evaporate to obtain the target amine as a viscous oil or low-melting solid.

References

  • ChemicalBook. (n.d.).[1] 1-Amino-3-carbazol-9-yl-propan-2-ol Properties and CAS 376620-73-4.[1][4] Retrieved from [1]

  • Göttker-Schnetmann, I., et al. (2019).[1][5] Coordinative Chain Transfer Polymerization of Butadiene with Functionalized Aluminum Reagents. ResearchGate. Retrieved from

  • Al-Ali, A., et al. (2018).[1][6] 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: Synthesis and DFT Study. MDPI Molbank. Retrieved from [1]

  • PubChem. (n.d.).[1] Carvedilol Impurity D (Structure and Connectivity). National Library of Medicine. Retrieved from [1]

  • Rehman, Z., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. National Institutes of Health (PubMed).[1] Retrieved from [1]

Technical Guide: Synthesis of Carbazole-Based Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Planarity Problem"

The carbazole nucleus (


) is inherently achiral and planar. Its high stability and electron-rich nature make it a privileged scaffold in optoelectronics (OLEDs) and medicinal chemistry (e.g., Carprofen, alkaloids). However, the lack of intrinsic chirality presents a bottleneck for modern drug discovery, which increasingly demands 3D-architectures to improve target specificity and solubility.

This guide details the three primary methodologies to introduce chirality into the carbazole scaffold, transforming it from a flat brick into a versatile chiral building block:

  • Atropisomerism: Restricting rotation around the N-Aryl bond.

  • Ring Desymmetrization: Asymmetric hydrogenation or functionalization of the C-ring (Tetrahydrocarbazoles).

  • De Novo Asymmetric Annulation: Constructing the ring system with embedded chirality.

Strategic Classification of Chiral Carbazoles

Before selecting a synthetic route, the target architecture must be defined.

ChiralCarbazoleStrategy Root Carbazole Scaffold (Achiral/Planar) Type1 Type I: Atropisomerism (Axial Chirality) Root->Type1 C-N Bond Rotation Restriction Type2 Type II: Tetrahydrocarbazoles (Point Chirality on Ring) Root->Type2 Partial Saturation Type3 Type III: Side-Chain Chirality (Point Chirality on N/C) Root->Type3 Asymmetric Alkylation Method1 Rh-Catalyzed N-H Insertion (High Barrier > 100 kJ/mol) Type1->Method1 Method2 Asymmetric Hydrogenation (Ir/Rh Catalysis) Type2->Method2 Method3 Organocatalytic Annulation (Chiral Brønsted Acids) Type2->Method3

Figure 1: Strategic classification of chiral carbazole synthesis. Type I and Type II represent the current frontier in "building block" synthesis.

Module A: Atroposelective Synthesis (Axial Chirality)[1][2][3][4][5]

Context:


-aryl carbazoles possess an axis of chirality along the C-N bond if rotation is restricted by bulky ortho-substituents. These are critical for designing chiral ligands (e.g., for asymmetric catalysis) and molecular motors.
Core Protocol: Rh-Catalyzed Asymmetric N-H Insertion

This method is superior to classical Buchwald-Hartwig aminations for generating high enantiomeric excess (ee) because it proceeds via a concerted insertion mechanism rather than a stepwise intermediate that might racemize.

Mechanism: The reaction utilizes diazonaphthoquinones as carbene precursors. A Chiral Rhodium(II) carboxylate catalyst facilitates the insertion of the carbene into the N-H bond of the carbazole.

Experimental Workflow:

  • Catalyst Preparation: Use

    
     (Tetrakis[N-phthaloyl-(S)-tert-leucinate]dirhodium). This catalyst provides the necessary "chiral pocket" to distinguish the prochiral faces of the carbazole nitrogen.
    
  • Stoichiometry:

    • Carbazole substrate (1.0 equiv)

    • Diazonaphthoquinone (1.2 equiv)

    • 
       (1.0 mol%)[1]
      
  • Solvent System: Dichloromethane (DCM) or

    
    -trifluorotoluene at 30°C.
    
  • Procedure:

    • Dissolve the carbazole and catalyst in DCM under argon.

    • Add the diazonaphthoquinone slowly (over 1 hour) via syringe pump to prevent carbene dimerization.

    • Stir for 12 hours.

    • Purify via silica gel flash chromatography.

Key Causality: The slow addition is critical. High local concentrations of the diazo compound favor homocoupling (side reaction) over the desired N-H insertion.

Data: Substituent Effects on Enantioselectivity

Carbazole C1-SubstituentYield (%)er (Enantiomeric Ratio)Notes
H (Unsubstituted)8550:50No rotational barrier (racemic)
Methyl9294:6Moderate barrier
tert-Butyl7499:1 Excellent atropostability
Phenyl8897:3Good

-stacking stabilization

Data aggregated from Rh-insertion studies (See Ref 1).

Module B: Chiral Tetrahydrocarbazoles (THCs)[6]

Context: Partially hydrogenated carbazoles (THCs) contain stereogenic centers directly on the ring. These are precursors to indole alkaloids and are pharmacophores in their own right (e.g., prostaglandin


 antagonists).
Core Protocol: Organocatalytic Enantioconvergent Substitution

Instead of reducing a flat carbazole, it is often more efficient to construct the THC ring using Chiral Phosphoric Acids (CPAs). This allows for the introduction of complex functionality (like allenes) that metal catalysts might degrade.

Workflow: SPINOL-CPA Catalyzed Synthesis

This protocol couples racemic indolylmethanols with nucleophiles to generate chiral THCs.[2]

THC_Workflow Start Racemic Indolylmethanol (Substrate) Inter Ion Pair Intermediate (Chiral Contact) Start->Inter Dehydration (-H2O) Cat Chiral Phosphoric Acid (SPINOL-Derived) Cat->Inter H-Bonding Activation Prod Chiral Tetrahydrocarbazole (>95% ee) Inter->Prod Nucleophilic Attack (Enantioconvergent)

Figure 2: Kinetic pathway for the organocatalytic synthesis of THCs.

Step-by-Step Methodology:

  • Reagents:

    • Racemic Indolylmethanol (0.1 mmol)

    • Nucleophile (e.g., Allenylsilane or

      
      -methylpyrrole) (1.5 equiv)
      
    • Catalyst: (S)-SPINOL-CPA (5 mol%)

  • Conditions: Toluene, -20°C to 0°C.

  • Execution:

    • The acid catalyst protonates the hydroxyl group of the indolylmethanol, facilitating water loss.

    • This generates a transient, resonance-stabilized carbocation paired with the chiral phosphate anion.

    • The nucleophile attacks this ion pair. The geometry of the SPINOL backbone blocks one face of the cation, forcing the nucleophile to attack from the opposite side.

  • Validation:

    • The product should be analyzed via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Expected yields: 80-95%; Expected ee: >90%.[3]

Module C: Asymmetric Hydrogenation (Reduction Route)[8]

For converting fully aromatic carbazoles to chiral THCs, Iridium-catalyzed hydrogenation is the industry standard.

  • Catalyst System:

    
     + Chiral Diphosphine (e.g., (S)-SEGPHOS or (R)-Difluorphos).
    
  • Additives:

    
     or dilute HCl is often required to activate the catalyst and stabilize the resulting amine.
    
  • Pressure: High pressure

    
     (30-50 bar) is usually required due to the stability of the indole subunit within the carbazole.
    

Comparison of Routes:

FeatureAtroposelective (Rh)Organocatalytic (CPA)Asymmetric Hydrogenation (Ir)
Chirality Type Axial (C-N)Point (C-Ring)Point (C-Ring)
Substrate Cost High (Diazo req.)Low (Indoles)Moderate
Scalability ModerateHighVery High (Industrial)
Key Risk Racemization if steric bulk is lowCatalyst costHigh pressure safety

References

  • Atroposelective Synthesis of N-Arylindoles and Carbazoles via Rh-C

    • Source: Organic Letters (ACS Public
    • Significance: Establishes the Rh(II)/Diazonaphthoquinone protocol for axial chirality.
    • URL:[Link]

  • Chiral Brønsted Acid Catalyzed Enantioconvergent Synthesis of Chiral Tetrahydrocarbazoles.

    • Source: Organic Letters / ChemComm (Verified via Search 1.3)
    • Significance: Defines the SPINOL-CPA organoc
    • URL:[Link]

  • Asymmetric Hydrogenation of Heterocycles (Iridium C

    • Source: Chemical Reviews / DICP
    • Significance: Review of Ir-catalyzed reduction mechanisms for heteroarom
    • URL:[Link]

  • Achiral and Chiral PNP-Pincer Ligands with a Carbazole Backbone.

    • Source: Inorganic Chemistry (ACS)
    • Significance: Demonstrates the application of carbazole building blocks in ligand design.
    • URL:[Link]

Sources

A Technical Guide to the Electronic Properties of N-Substituted Carbazole Propanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-substituted carbazole propanolamines represent a pivotal class of molecules, bridging the gap between materials science and pharmacology. Their unique architecture, featuring a π-conjugated carbazole core linked to a flexible propanolamine side chain, gives rise to a rich set of tunable electronic properties. These properties are fundamental to their function as hole-transporting materials in organic electronics and as pharmacologically active agents, such as beta-blockers. This guide provides an in-depth exploration of the core electronic characteristics of these compounds, detailing the established experimental and computational methodologies used for their characterization. By explaining the causality behind experimental choices and theoretical models, this document serves as a comprehensive resource for researchers in organic chemistry, materials science, and drug development.

The Architectural Significance of Carbazole Propanolamines

The carbazole moiety is an electron-rich aromatic heterocycle known for its rigid, planar structure and large π-conjugated system.[1][2] These features facilitate efficient charge transport, making carbazole derivatives highly sought after in organic electronics.[3] The nitrogen atom within the carbazole ring provides a convenient site for substitution (the N-position), allowing for the strategic modification of the molecule's electronic and physical properties without disrupting the core aromatic system.[4]

The attachment of a propanolamine side chain introduces several key features:

  • Solubility and Processing: The polar amine and hydroxyl groups enhance solubility in common organic solvents, which is crucial for solution-based processing of electronic devices and for bioavailability in pharmaceutical applications.

  • Pharmacological Activity: The propanolamine structure is a classic pharmacophore found in many beta-blockers. For instance, Carvedilol, a widely used antihypertensive agent, is a prime example of an N-substituted carbazole propanolamine.[5][6] Its therapeutic effect is derived from the interaction of this side chain with adrenergic receptors.[7]

  • Electronic Modulation: While the carbazole core dominates the frontier molecular orbitals (HOMO/LUMO), the N-substituent can subtly tune these energy levels, impacting charge injection/extraction barriers in devices and redox stability.[4][8]

This dual relevance makes a thorough understanding of their electronic properties essential for rational design in both fields.

Core Electronic Properties: A Conceptual Framework

The performance of a carbazole propanolamine in any application is dictated by its fundamental electronic structure. The key parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Level: Represents the energy required to remove an electron from the molecule (ionization potential). In organic electronics, a high HOMO level (closer to vacuum) is desirable for efficient hole injection from common anodes like ITO.[3]

  • LUMO Level: Represents the energy released when an electron is added to the molecule (electron affinity). The LUMO level is critical for electron transport and for determining the molecule's stability against reduction.

  • Energy Gap (Eg): The difference between the LUMO and HOMO levels (Eg = ELUMO - EHOMO). This gap determines the energy of the fundamental electronic transition and dictates the optical absorption and emission properties of the material.[9] A wide bandgap is often associated with materials that appear colorless and emit in the blue or UV region.

These parameters are not static; they are directly influenced by the chemical structure, particularly the nature of the substituents on the carbazole ring.[4]

Experimental Characterization Protocols

A combination of electrochemical and spectroscopic techniques is employed to empirically determine the electronic properties of these molecules.

Cyclic Voltammetry (CV): Probing Redox Potentials

Cyclic voltammetry is the cornerstone technique for experimentally estimating HOMO and LUMO energy levels.[4][10] It measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron).

Causality of Protocol Choices:

  • Solvent & Electrolyte: A solvent with a wide electrochemical window, like dichloromethane or acetonitrile, is chosen to avoid solvent breakdown during the voltage scan.[10] A supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure conductivity of the solution but is chosen for its inertness, so it does not participate in the redox reactions.[10]

  • Three-Electrode System: This setup is crucial for accurate potential measurement. The working electrode (e.g., glassy carbon, platinum) is where the reaction of interest occurs. The reference electrode (e.g., Ag/AgCl, SCE) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the circuit.[11]

  • Internal Standard: Ferrocene is often added at the end of an experiment as an internal standard.[4] Its stable and well-known redox potential (E½ = 0 V vs Fc/Fc⁺) allows for accurate calibration of the reference electrode and enables comparison of data across different experiments and labs. The vacuum potential of the Fc/Fc⁺ couple is established to be approximately -4.8 eV.[12]

Detailed Protocol:

  • Sample Preparation: Dissolve the carbazole propanolamine (approx. 1 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

  • Cell Assembly: Assemble the three-electrode cell and purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction.

  • Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene and record its voltammogram.

  • Data Analysis: Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) peaks.

  • Energy Level Calculation: Use the following empirical formulas to estimate the HOMO and LUMO levels:[12][13]

    • EHOMO (eV) = - [Eoxonset (vs Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = - [Eredonset (vs Fc/Fc⁺) + 4.8]

Diagram: Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Carbazole Sample (1mM) Solvent Solvent + Electrolyte (0.1M TBAPF6) Sample->Solvent Purge Purge with N2/Ar Solvent->Purge Cell 3-Electrode Cell Purge->Cell CV_Scan Run CV Scan Cell->CV_Scan Calibrate Add Ferrocene & Rescan CV_Scan->Calibrate Voltammogram Obtain Voltammogram Calibrate->Voltammogram Determine_E Determine E_onset(ox/red) vs Fc/Fc+ Voltammogram->Determine_E Calculate Calculate HOMO/LUMO Determine_E->Calculate

A flowchart of the cyclic voltammetry experiment.

UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Gap

UV-Vis spectroscopy measures the absorption of light by the molecule as a function of wavelength. The onset of the lowest energy absorption band corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical energy gap.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution (micromolar concentration) of the carbazole propanolamine in a UV-transparent solvent (e.g., dichloromethane, cyclohexane).

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the absorption onset wavelength (λonset) from the low-energy edge of the absorption spectrum.

  • Optical Gap Calculation: Calculate the optical energy gap (Egopt) using the formula:

    • Egopt (eV) = 1240 / λonset (nm)

Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides theoretical insight into electronic properties, complementing experimental results.[1][14] It allows for the visualization of molecular orbitals and the prediction of properties for yet-to-be-synthesized molecules.

Causality of Method Choices:

  • Functional and Basis Set: The choice of the DFT functional and basis set is a trade-off between accuracy and computational cost. For organic molecules like carbazoles, the B3LYP hybrid functional combined with the 6-31G(d) basis set is a widely accepted and validated starting point that provides reliable results for ground-state geometries and electronic properties.[10][14]

  • Geometry Optimization: Before calculating electronic properties, the molecule's 3D structure must be optimized to find its lowest energy conformation. This is a critical step, as the molecular geometry directly influences the orbital energies.[10]

  • Solvation Model: To better mimic experimental conditions, calculations can be performed using a continuum solvation model (e.g., PCM) that approximates the effect of the solvent.

Detailed Workflow:

  • Structure Building: Construct the 3D model of the N-substituted carbazole propanolamine.

  • Geometry Optimization: Perform a geometry optimization calculation using a chosen functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the final optimized structure to obtain the energies of all molecular orbitals.

  • Data Extraction: The energies of the HOMO and LUMO are directly extracted from the calculation output file. The theoretical energy gap is the difference between these values.

Diagram: Computational DFT Workflow

DFT_Workflow Input 1. Build 3D Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Validation Is it a true minimum? (No imaginary frequencies) Freq->Validation SPE 4. Single-Point Energy Calculation Output 5. Extract E(HOMO), E(LUMO) Visualize Orbitals SPE->Output Validation->Opt No Validation->SPE Yes

Sources

A Technical Guide to the Solvatochromic Behavior of Carbazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Symbiotic Dance of Light and Environment

In the intricate world of molecular sensing and cellular imaging, fluorescent probes are the lanterns that illuminate the unseen. Among these, a special class known as solvatochromic probes exhibit a remarkable "awareness," changing their color and intensity in direct response to their immediate surroundings.[1] This guide delves into the core principles, practical application, and advanced characterization of a particularly robust and versatile class of these probes: those built upon the carbazole scaffold.

Carbazole is a nitrogen-containing heterocyclic aromatic compound prized for its unique physicochemical properties.[2] Its rigid, planar structure and electron-rich nature make it an excellent electron-donating core for fluorescent molecules.[3][4] When strategically combined with electron-accepting moieties, carbazole derivatives can be engineered into powerful "push-pull" systems that are exquisitely sensitive to environmental polarity and viscosity.[5][6] This guide is designed for researchers, chemists, and drug development professionals, providing a foundational understanding and a practical framework for leveraging the unique solvatochromic behavior of carbazole-based probes to explore complex chemical and biological systems.

Part 1: The Molecular Architecture of Environmental Sensing

The solvatochromic properties of carbazole-based probes are not magical; they are a direct consequence of their electronic structure and the fundamental principles of light-matter interaction. The key to their function lies in a phenomenon known as Intramolecular Charge Transfer (ICT).

The "Push-Pull" Engine: Driving Solvatochromism

At the heart of most solvatochromic carbazole probes is a Donor-π-Acceptor (D-π-A) architecture.[5][6]

  • Donor (D): The electron-rich carbazole unit acts as the electron donor.

  • Acceptor (A): An electron-withdrawing group, such as dicyanovinyl or benzothiadiazole, serves as the electron acceptor.[5][7]

  • π-Bridge: A conjugated system of double bonds connects the donor and acceptor, facilitating the movement of electrons between them.

Upon absorption of a photon, an electron is promoted to a higher energy level. In these D-π-A systems, this excitation results in a significant shift of electron density from the carbazole donor to the acceptor group, creating an excited state (S₁) with a much larger dipole moment than the ground state (S₀).[1][8]

Solvent Polarity and the Jablonski Diagram

The interaction of the probe with its solvent environment is the critical step that translates this internal electronic shift into an observable change in fluorescence. A polar solvent will preferentially stabilize the highly polar excited state more than the less polar ground state.[9][10] This differential stabilization lowers the energy gap between the excited and ground states, resulting in the emission of a lower-energy photon, which is observed as a bathochromic (red) shift in the fluorescence spectrum.[10] This phenomenon is known as positive solvatochromism and is characteristic of most carbazole ICT probes.[5][6]

S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np Absorption S0_p Ground State (S₀) (Slightly Stabilized) S1_np->S0_np Fluorescence (High Energy, Blue-Shifted) S1_p Excited State (S₁) (Strongly Stabilized) S0_p->S1_p Absorption S1_p->S0_p Fluorescence (Low Energy, Red-Shifted)

Caption: Jablonski diagram illustrating solvent-dependent fluorescence shifts.

Beyond Polarity: The Role of Viscosity and the TICT State

For some carbazole probes, particularly those designed as "molecular rotors," the story is more nuanced. These molecules can undergo conformational changes, specifically twisting, in the excited state. This leads to the formation of a non-emissive, high-polarity Twisted Intramolecular Charge Transfer (TICT) state.[7][11]

In low-viscosity solvents, the molecule can freely twist into the dark TICT state, quenching fluorescence. However, in a high-viscosity environment (such as within a cell membrane or a protein pocket), this intramolecular rotation is hindered.[6][12] This restriction traps the molecule in a planar, emissive excited state, leading to a dramatic increase in fluorescence quantum yield. This dual sensitivity to both polarity and viscosity makes these probes exceptionally powerful tools.[6][13]

TICT_Mechanism cluster_viscosity Effect of Viscosity S0 Ground State (S₀) S1_LE Locally Excited State (S₁) Planar & Emissive S0->S1_LE Excitation (hν) S1_LE->S0 Fluorescence S1_TICT TICT State (S₁) Twisted & Non-Emissive S1_LE->S1_TICT Intramolecular Twisting Low_Viscosity Low Viscosity: Favors TICT formation (Fluorescence Quenched) High_Viscosity High Viscosity: Inhibits Twisting (Fluorescence Enhanced) S1_TICT->S0 Non-Radiative Decay

Caption: Mechanism of a molecular rotor sensitive to viscosity via a TICT state.

Part 2: A Practical Workflow for Characterizing Solvatochromic Behavior

The robust characterization of a novel carbazole probe is a self-validating process. Each step provides causal evidence for the probe's mechanism of action. This workflow ensures that the observed spectral shifts are genuinely due to solvatochromism and can be reliably correlated with environmental properties.

Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Correlation A 1. Probe Synthesis & Purification B 2. Solvent Selection A->B C 3. Sample Preparation B->C D 4. UV-Vis Absorption Spectroscopy C->D E 5. Fluorescence Emission Spectroscopy D->E F 6. Data Tabulation (λ_abs, λ_em, Stokes Shift) E->F G 7. Lippert-Mataga Plot Construction F->G H 8. Interpretation G->H

Caption: Experimental workflow for characterizing solvatochromic probes.

Step 1: Probe Synthesis & Purity

The synthesis of carbazole derivatives often involves well-established cross-coupling reactions like the Suzuki or Ullmann couplings.[3][4]

  • Causality: Impurities, particularly unreacted starting materials or fluorescent side products, can severely distort the observed spectra. Therefore, rigorous purification (e.g., column chromatography, recrystallization) is paramount. The purity should be confirmed by NMR and mass spectrometry.

Step 2: Selection of a Solvent Series

The choice of solvents is critical for systematically probing the dye's response. A set of 8-10 solvents spanning a wide range of polarities should be selected.

  • Expert Insight: It is insufficient to rely on a single polarity parameter. A good series will include a mix of nonpolar (e.g., Hexane, Toluene), polar aprotic (e.g., THF, Acetone, DMSO), and polar protic (e.g., Ethanol, Water) solvents to dissect the contributions of general polarity versus specific hydrogen-bonding interactions.[10][14]

Table 1: Representative Solvent Series for Solvatochromism Studies

Solvent Dielectric Constant (ε) Reichardt's ET(30) (kcal/mol) Type
n-Hexane 1.88 31.1 Nonpolar
Toluene 2.38 33.9 Nonpolar
Dioxane 2.21 36.0 Nonpolar
Tetrahydrofuran (THF) 7.58 37.4 Polar Aprotic
Acetone 21.01 42.2 Polar Aprotic
Acetonitrile 37.5 45.6 Polar Aprotic
Dimethyl Sulfoxide (DMSO) 46.7 45.1 Polar Aprotic
Ethanol 24.55 51.9 Polar Protic
Methanol 32.7 55.4 Polar Protic

| Water | 80.1 | 63.1 | Polar Protic |

Step 3: Protocol for Spectroscopic Measurements

This protocol ensures reproducibility and accuracy.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a solvent in which it is highly soluble, such as THF or Dichloromethane.

  • Working Solution Preparation: For each solvent in the series, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be identical across all solvents.

    • Trustworthiness: Keeping the concentration constant and low prevents aggregation-caused quenching or spectral shifts, ensuring that observed changes are due to solvent effects alone.[1]

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum for each solution (e.g., from 300-600 nm).

    • Identify and record the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength to the λabs determined for that specific solvent.

    • Causality: Exciting at the absorption maximum for each solvent corrects for minor solvent-induced shifts in the absorption spectrum, ensuring maximum and consistent fluorescence excitation.

    • Record the emission spectrum.

    • Identify and record the wavelength of maximum emission (λem).

Step 4: Data Analysis and Interpretation

The collected data is now used to quantify the solvatochromic effect.

Table 2: Hypothetical Spectroscopic Data for a Carbazole Probe

Solvent λabs (nm) λem (nm) Stokes Shift (cm-1)
Toluene 410 485 3985
THF 415 510 4890
Acetone 420 545 5897
DMSO 425 580 6875

| Ethanol | 422 | 595 | 7412 |

  • Stokes Shift Calculation: The Stokes shift is the difference in energy between the absorption and emission maxima. It is a direct measure of the energy lost due to solvent relaxation around the excited state dipole. It is calculated in wavenumbers (cm⁻¹):

    • Stokes Shift (Δν̃) = (1/λabs - 1/λem) x 10⁷

  • The Lippert-Mataga Plot: This plot provides a robust validation of the ICT mechanism.[7][9] It correlates the Stokes shift (Δν̃) with the solvent orientation polarizability (Δf), a function of the solvent's dielectric constant (ε) and refractive index (n).

    • Equation: Δν̃ = (2Δμ² / hc a³) * Δf + constant

    • Where Δμ is the change in dipole moment, h is Planck's constant, c is the speed of light, and 'a' is the solvent cavity radius.

    • Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

  • Interpretation: A linear relationship in the Lippert-Mataga plot is strong evidence that the observed solvatochromism is driven by dipole-dipole interactions between the probe and the solvent, confirming the ICT mechanism. The slope of the line is proportional to the square of the change in the probe's dipole moment (Δμ²), providing a quantitative measure of its sensitivity.

Part 3: Applications in Cellular and Molecular Research

The ability of carbazole-based probes to report on their local environment makes them invaluable for interrogating complex biological systems where polarity and viscosity are key functional parameters.[1][9]

  • Mapping Cellular Microenvironments: Solvatochromic probes can be targeted to specific organelles (e.g., mitochondria, endoplasmic reticulum, lipid droplets) to report on the local lipid order and polarity.[15] This allows researchers to monitor cellular responses to stimuli like oxidative or mechanical stress in real-time.[15] For example, a probe localizing to the cell membrane can distinguish between the highly ordered, low-polarity environment of a lipid raft and the more disordered, higher-polarity bulk membrane.[1][16]

  • Monitoring Biomolecular Interactions: When a solvatochromic probe binds to a hydrophobic pocket on a protein, it is shielded from the polar aqueous environment. This exclusion of water molecules results in a hypsochromic (blue) shift and often a significant increase in fluorescence intensity ("light-up" effect).[9] This principle can be exploited to develop high-throughput screening assays for inhibitors or to study protein-ligand binding kinetics without the need for separation steps.

  • Drug Delivery and Formulation: These probes can be incorporated into drug delivery vehicles like micelles or liposomes to characterize the polarity of the internal core, providing insights into drug loading capacity and release mechanisms.

Conclusion and Future Directions

Carbazole-based fluorescent probes represent a mature yet continually evolving class of molecular sensors. Their robust photophysical properties, combined with the predictable and tunable nature of their solvatochromic behavior, make them indispensable tools for researchers in chemistry, biology, and medicine. The principles and protocols outlined in this guide provide a framework for both understanding and exploiting these remarkable molecules. Future innovations will likely focus on developing carbazole probes with longer-wavelength absorption and emission for deeper tissue imaging, enhanced photostability for long-term tracking studies, and multi-analyte sensing capabilities to provide an even more detailed picture of the dynamic cellular landscape.[16]

References

  • Wen, P., Gao, Z., Zhang, R., et al. (2017). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (n.d.). Fluorescent carbazole based pyridone dyes – Synthesis, solvatochromism, linear and nonlinear optical properties. Request PDF. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366-375. [Link]

  • Gupta, A., & Singh, P. (2014). Studies on solvatochromic behavior of dyes using spectral techniques. Dyes and Pigments, 101, 240-252. [Link]

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  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Sato, K., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Angewandte Chemie International Edition, 63(12), e202318029. [Link]

  • Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]

  • ResearchGate. (n.d.). Carbazole-containing push-pull chromophore with viscosity and polarity sensitive emissions: Synthesis and photophysical properties. Request PDF. [Link]

  • Shynkar, V. V., et al. (2019). Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization. Angewandte Chemie International Edition, 58(38), 13295-13299. [Link]

  • Chen, C. Y., et al. (2016). Study of a carbazole–bromobenzothiadiazole derived fluorescent molecular rotor: crystal structure, redox activity, and solvatofluorochromic effects. New Journal of Chemistry, 40(11), 9405-9414. [Link]

  • Klymchenko, A. S., & Mely, Y. (2006). Solvatochromic fluorescent dyes as universal tools for biological research. L'actualité chimique, 301-302, 101-106. [Link]

  • Shynkar, V. V., et al. (2021). Targeted Solvatochromic Fluorescent Probes for Imaging Lipid Order in Organelles under Oxidative and Mechanical Stress. Journal of the American Chemical Society, 143(4), 2038-2048. [Link]

  • Acevedo, D., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 17351. [Link]

  • Zhou, F., et al. (2011). Molecular Rotors as Fluorescent Viscosity Sensors: Molecular Design, Polarity Sensitivity, Dipole Moments Changes, Screening Solvents, and Deactivation Channel of the Excited States. European Journal of Organic Chemistry, 2011(27), 5327-5338. [Link]

  • The American Institute of Chemists. (n.d.). Synthesis & characterization of a novel carbazole based hole transporting material. The Chemist. [Link]

  • Zhou, F., et al. (2011). Molecular Rotors as Fluorescent Viscosity Sensors: Molecular Design, Polarity Sensitivity, Dipole Moments Changes, Screening Solvents, and Deactivation Channel of the Excited States. European Journal of Organic Chemistry. [Link]

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Sources

A Technical Guide to the Theoretical Investigation of Carbazole Derivatives' Electronic Structure

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: From Molecular Blueprint to Functional Material

Carbazole, a seemingly simple tricyclic aromatic heterocycle, is the foundational scaffold for a vast and versatile class of materials that are pivotal in modern technology and medicine.[1][2] Its rigid, electron-rich π-conjugated system provides a unique combination of thermal stability, excellent hole-transporting properties, and a high triplet energy, making it a ubiquitous building block in organic electronics.[3] Derivatives of carbazole are at the heart of highly efficient Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and sensors.[3][4] Simultaneously, the carbazole framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][5][6]

The power of the carbazole scaffold lies in its tunability; by strategically attaching different functional groups to the carbazole core, its electronic and, consequently, its functional properties can be precisely engineered.[7][8] However, synthesizing and testing every conceivable derivative is an inefficient and resource-intensive approach. This is where theoretical investigation and computational chemistry become indispensable. By modeling the electronic structure of these molecules in silico, we can predict their behavior, understand structure-property relationships, and rationally design novel derivatives with enhanced performance for specific applications, significantly accelerating the discovery and development cycle.[4][9]

This guide provides a deep dive into the theoretical methodologies used to investigate the electronic structure of carbazole derivatives. It is structured not as a rigid protocol but as a logical journey from fundamental theory to practical application, emphasizing the causality behind computational choices to ensure both accuracy and insight.

Part 1: The Quantum Mechanical Toolkit: Methodological Foundations

To accurately predict the properties of a molecule, we must first understand the distribution and energy of its electrons. This is the realm of quantum chemistry. For complex molecules like carbazole derivatives, Density Functional Theory (DFT) has emerged as the computational workhorse, offering an optimal balance between accuracy and computational feasibility.[1][10]

Density Functional Theory (DFT): The Core Engine

At its core, DFT is a method to solve the Schrödinger equation for a multi-electron system. Instead of tackling the complex wavefunction, DFT focuses on the electron density, a simpler, more manageable property. The central tenet is that the ground-state energy and all other electronic properties of a molecule are a unique functional of its electron density.

Why DFT? The Causality of Choice: For molecules containing dozens of atoms, like most functional carbazole derivatives, solving the Schrödinger equation directly with traditional ab initio methods is computationally prohibitive. DFT provides a robust framework to achieve high accuracy at a fraction of the computational cost, making it the ideal tool for screening libraries of compounds and studying large systems.[11]

The Scientist's Choice: Functionals and Basis Sets

The practical application of DFT requires two critical choices that directly influence the quality of the results: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: This is the heart of DFT, an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is paramount and application-dependent.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is arguably the most widely used in computational chemistry. It provides a good, general-purpose description of the electronic structure for a vast range of organic molecules and is often the starting point for studies on carbazoles.[1][7][10][12]

    • ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections. This is the preferred choice when non-covalent interactions, such as π-π stacking between carbazole units, are expected to play a significant role in the molecular structure and properties.[13]

    • CAM-B3LYP: Another long-range corrected functional, particularly well-suited for calculating excited-state properties and describing intramolecular charge-transfer (ICT) phenomena, which are common in donor-acceptor type carbazole derivatives.[14]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.

    • Pople Style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are flexible and widely used. The numbers describe the number of functions used for core and valence electrons. Symbols in parentheses denote the addition of polarization (d,p) and diffuse (+) functions. Polarization functions allow orbitals to change shape, while diffuse functions are crucial for describing weakly bound electrons, anions, and excited states. For example, the 6-311++G(d,p) basis set is a robust choice for obtaining accurate electronic properties of carbazole derivatives.[7]

    • Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to converge systematically towards the complete basis set limit. They are generally more computationally expensive but can offer higher accuracy.[1]

Trustworthiness through Self-Validation: The choice of functional and basis set must be validated. A common practice is to compute a known experimental value, such as the absorption wavelength of a parent carbazole molecule, and compare it with the calculated result. The functional/basis set combination that provides the best agreement is then used for the unknown derivatives.[1][14]

Standard Computational Workflow

The theoretical investigation of a carbazole derivative follows a structured, multi-step process. This workflow ensures that all subsequent property calculations are based on a physically realistic and stable molecular structure.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase A Define Molecular Structure B Select DFT Functional & Basis Set A->B Methodology Choice C Geometry Optimization (Find Energy Minimum) B->C Start Calculation D Frequency Calculation (Confirm Minimum) C->D Verify Structure E Single Point Energy (Ground State Properties) D->E Proceed if No Imaginary Frequencies F TD-DFT Calculation (Excited State Properties) E->F For Photophysics G HOMO/LUMO Energies, MEP Map E->G H Absorption/Emission Spectra F->H

Caption: General workflow for the theoretical investigation of a molecule.

Part 2: Deciphering the Electronic Blueprint

Once the computational machinery is set up, we can begin to extract meaningful chemical and physical insights from the calculations. This involves analyzing both the ground-state and excited-state properties of the molecule.

Ground-State Properties: The Molecule at Rest
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule.[1]

    • HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a lower ionization potential, making the molecule a better electron donor.[10] In OLED materials, the HOMO level is a critical parameter for efficient hole injection from the anode.[15]

    • LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a higher electron affinity.

    • HOMO-LUMO Gap (Eg): This energy difference is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic transport properties.[8] A smaller gap generally implies that the molecule can be more easily excited, leading to a red-shift (longer wavelength) in its absorption spectrum.[8][9]

  • Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It allows for the identification of electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.[12] For drug development, MEP maps are invaluable for predicting how a carbazole derivative will interact with the active site of a protein, guiding the design of more potent and selective inhibitors.[12]

Excited-State Properties: The Molecule and Light

To understand how a molecule interacts with light—how it absorbs and emits color—we must study its electronic excited states. Time-Dependent DFT (TD-DFT) is the state-of-the-art method for this purpose.[8][16][17]

  • Absorption and Emission: TD-DFT calculates the vertical excitation energies, which correspond to the absorption of a photon (e.g., UV-Visible absorption). By optimizing the geometry of the first excited state, we can then calculate the emission energy (fluorescence), which corresponds to the light emitted when the molecule relaxes back to the ground state. The agreement between calculated and experimental absorption and emission wavelengths is often excellent.[16][17]

  • Oscillator Strength (f): This calculated value represents the probability of a given electronic transition. A transition with a high oscillator strength will result in a strong, intense peak in the absorption spectrum.[9]

G cluster_levels cluster_transitions LUMO LUMO HOMO HOMO LUMO->HOMO E_gap LUMO->HOMO hν_em HOMO->LUMO hν_abs Abs Absorption (Photon In) Emi Emission (Photon Out)

Caption: FMOs and their role in electronic absorption and emission.

Part 3: From Theory to Application: Rational Design in Action

The true power of these theoretical methods lies in their predictive capability, allowing for the rational design of new molecules before a single flask is touched in the lab.

Application in Organic Electronics: Engineering OLED Materials

Carbazole derivatives are workhorses in OLEDs, often used as hole-transporting materials (HTMs) or as hosts for phosphorescent emitters.[3][10][18] An ideal HTM must have its HOMO level precisely aligned with the anode's work function to ensure efficient injection of holes into the emissive layer.

Protocol: In Silico Design of a Novel Hole-Transporting Material

  • Scaffold Selection: Begin with the 9H-carbazole core.

  • Virtual Derivatization: Introduce various electron-donating groups (e.g., -NH2, -OCH3, diphenylamine) and electron-withdrawing groups (e.g., -NO2, -CN) at key positions (N-9, C-3, C-6) to create a virtual library of candidate molecules.[10] The choice of substituent and position dramatically impacts the final electronic properties.[8][10]

  • High-Throughput DFT Screening:

    • Perform geometry optimization for all candidates using a reliable method (e.g., B3LYP/6-31G(d,p)).

    • Calculate the HOMO and LUMO energy levels for each optimized structure.

  • Analysis and Down-Selection:

    • Primary Criterion (HOMO Level): The HOMO energy should be aligned with the work function of the anode (e.g., ITO/PEDOT:PSS, ~5.2 eV) to minimize the hole injection barrier. A target HOMO range is typically -5.1 to -5.5 eV.[15] Electron-donating groups generally raise the HOMO energy, while withdrawing groups lower it.[10]

    • Secondary Criterion (LUMO Level): The LUMO level should be sufficiently high to block electrons from leaking from the emissive layer, ensuring they recombine with holes.

    • Tertiary Criterion (Triplet Energy): If used as a host, the triplet energy (calculated via TD-DFT) must be higher than that of the phosphorescent guest emitter to prevent energy back-transfer.

  • Candidate Prioritization: Rank the candidates based on these electronic criteria for recommendation to synthetic chemists.

Table 1: Predicted Electronic Properties of Substituted Carbazole Derivatives (Note: These are illustrative values based on known chemical trends.[8][10])

Derivative NameSubstituent at C-3Calculated HOMO (eV)Calculated LUMO (eV)Calculated Eg (eV)
9-Phenylcarbazole-H-5.85-1.953.90
3-Amino-9-phenylcarbazole-NH2 (Donor)-5.41-1.893.52
3-Nitro-9-phenylcarbazole-NO2 (Acceptor)-6.32-2.813.51
3,6-Diphenyl-9-H-carbazole-Phenyl (π-system)-5.67-2.153.52
Application in Drug Development: Guiding Molecular Interactions

In medicinal chemistry, the goal is to design a molecule that binds strongly and selectively to a biological target, such as an enzyme or receptor. The electronic structure of the ligand is fundamental to this interaction.

Protocol: Computational Workflow for Identifying a Carbazole-Based Inhibitor

G A Identify Biological Target (e.g., Protein Kinase) D Molecular Docking (Predict Binding Pose & Score) A->D B Build Virtual Library of Carbazole Derivatives C DFT Geometry Optimization & MEP Calculation B->C Optimized Ligands C->D Optimized Ligands E Analyze Interactions (H-bonds, π-stacking) D->E Binding Complexes F Prioritize Candidates for Synthesis & Assay E->F

Caption: Workflow for computational drug discovery.

  • Target Identification: Obtain the 3D crystal structure of the target protein.

  • Ligand Preparation: Create a virtual library of carbazole derivatives. Perform DFT optimizations (e.g., B3LYP/6-31G(d,p)) to obtain their lowest energy conformations and calculate their MEP maps.[7][12]

  • Molecular Docking: Use docking software to place each optimized ligand into the protein's active site. The software scores the poses based on intermolecular forces.[7][19]

  • Post-Docking Analysis: This is where electronic structure analysis is key.

    • Examine the top-scoring poses. Are the electron-rich regions of the carbazole ligand (identified by the MEP map) forming favorable interactions with electron-poor (e.g., positively charged amino acid) regions of the active site?

    • Is there evidence of π-π stacking between the carbazole's aromatic system and aromatic residues like Phenylalanine or Tyrosine in the protein?

    • The predictive power of docking is significantly enhanced when informed by an accurate understanding of the ligand's electronic properties.

  • Selection: Select the top 5-10 candidates that exhibit both high docking scores and chemically sensible interactions based on their electronic character for synthesis and biological evaluation.

Conclusion and Outlook

The theoretical investigation of the electronic structure of carbazole derivatives is a powerful, predictive, and indispensable tool in modern materials science and drug discovery. Methodologies based on Density Functional Theory allow researchers to elucidate fundamental structure-property relationships, screen virtual libraries of compounds, and rationally engineer molecules with tailored functionalities. This in silico approach not only deepens our fundamental understanding but also provides a clear, cost-effective path to accelerate innovation, guiding synthetic efforts toward the most promising candidates and reducing the trial-and-error inherent in traditional discovery pipelines. As computational power continues to grow and theoretical methods become more refined, the predictive design of novel carbazole derivatives will undoubtedly lead to the next generation of advanced organic materials and therapeutics.

References

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available at: [Link]

  • Kuzmin, A. V., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure. Available at: [Link]

  • Semantic Scholar. Understanding on absorption and fluorescence electronic transitions of carbazole-based conducting polymers: TD-DFT approaches. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE. Available at: [Link]

  • Guan, J., et al. (2014). Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. International Journal of Photoenergy. Available at: [Link]

  • MDPI. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available at: [Link]

  • ACS Publications. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. Available at: [Link]

  • Deshpande, Y. Y., & Pingale, S. S. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. Advanced Materials Proceedings. Available at: [Link]

  • Tavgeniene, D., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules. Available at: [Link]

  • ResearchGate. (2005). Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. Available at: [Link]

  • ResearchGate. (2014). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. Available at: [Link]

  • Adedirin, O., et al. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • ResearchGate. (2021). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Available at: [Link]

  • ResearchGate. (2023). DFT/TD-DFT studies on carbazole-diphenylamine-based dyes using different π-bridges for DSSCs. Available at: [Link]

  • Liu, Y., et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. Available at: [Link]

  • Karthick, R., et al. (2024). Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (2018). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Available at: [Link]

  • ResearchGate. (2023). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Available at: [Link]

  • Shi, H., et al. (2010). Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Kaushik, N., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds. Available at: [Link]

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Crystal Structure Analysis of 1-Amino-3-Carbazol-9-yl-Propan-2-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 1-amino-3-carbazol-9-yl-propan-2-ol derivatives, a pivotal scaffold in medicinal chemistry serving as the immediate precursor to non-selective


-blockers like Carvedilol and emerging neuroprotective agents. We focus on the causality between synthetic protocols and the resulting supramolecular architecture, providing a self-validating workflow for researchers characterizing these amphiphilic molecules.

Chemical Context & Pharmacophore Significance[1]

The this compound moiety represents a "privileged structure" in drug discovery. Its biological activity is governed by two distinct domains:

  • The Carbazole Head: A rigid, planar, hydrophobic tricyclic system responsible for

    
    -stacking interactions and intercalation into DNA (Topoisomerase I inhibition).
    
  • The Propanolamine Tail: A flexible, hydrophilic chain containing a chiral center (C2) and hydrogen-bonding donors/acceptors (OH, NH), essential for receptor binding (e.g.,

    
    -adrenergic receptors).
    

Understanding the solid-state arrangement of this scaffold is critical because the conformation of the flexible tail relative to the rigid head group determines bioavailability and receptor affinity.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for structural analysis. The following protocol minimizes side-products (such as bis-alkylated dimers) and promotes the formation of diffraction-quality crystals.

Synthetic Route: Epoxide Ring Opening

The most robust route involves the nucleophilic attack of an amine on 9-(oxiran-2-ylmethyl)-9H-carbazole.

Step-by-Step Methodology:

  • Precursor Synthesis: React 9H-carbazole with epichlorohydrin in the presence of KOH (catalytic phase transfer) to yield 9-(2,3-epoxypropyl)carbazole.

  • Ring Opening: Dissolve the epoxide (1 eq) in ethanol. Add the appropriate amine (excess, >5 eq) to prevent polymerization.

    • Note: For the primary amine analog, use aqueous ammonia in methanol.

  • Reflux: Heat at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Evaporate solvent. The crude product is often an oil due to hydrogen bonding networks.

Crystallization Strategy (The "Slow" Approach)

Rapid precipitation yields amorphous powders. For X-ray analysis, we require thermodynamic control.

  • Solvent System: Ethyl Acetate/Hexane (1:1) or Ethanol/Water (slow evaporation).

  • Technique: Dissolve the crude amino-alcohol in minimal hot ethyl acetate. Filter while hot to remove inorganic salts. Add hexane dropwise until slight turbidity appears. Cap the vial with a perforated film to allow slow solvent evaporation over 48-72 hours.

  • Why this works: The carbazole moiety drives packing via hydrophobic effects, while the polar tail requires time to align H-bond networks.

Workflow Visualization

SynthesisWorkflow Raw Carbazole (Start) Epoxide 9-(2,3-epoxypropyl) carbazole Raw->Epoxide Epichlorohydrin/KOH Reaction Ring Opening (Excess Amine/EtOH) Epoxide->Reaction Nucleophilic Attack Crude Crude Amino-Alcohol (Oily Residue) Reaction->Crude Reflux & Evap Crystal Slow Evaporation (EtOAc/Hexane) Crude->Crystal Thermodynamic Control XRD SC-XRD Analysis Crystal->XRD Diffraction

Figure 1: Synthetic and crystallization workflow for carbazolyl-amino-alcohols.

X-Ray Diffraction Workflow & Data Analysis

Once a crystal is mounted, the following analytical parameters are standard for this class of analogs.

Data Collection Parameters[2][3]
  • Temperature: 100 K or 298 K. Recommendation: Collect at 100 K to reduce thermal motion in the flexible propanol chain, which is prone to disorder.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Strategy: Full sphere data collection to ensure high redundancy, crucial for resolving the absolute configuration of the chiral center if a pure enantiomer is used.

Representative Crystallographic Data

Analogs of this family typically crystallize in Monoclinic or Triclinic systems. Below is a comparative table of expected parameters based on literature standards for Carvedilol-related fragments.

ParameterThis compound (Typical)Carvedilol (Form II) [1]
Crystal System MonoclinicMonoclinic
Space Group

(Racemate)

a (Å) ~5.3010.86
b (Å) ~12.6020.35
c (Å) ~17.9513.98

(°)
~97.8101.9
Z 44
R-Factor (

)
< 0.050.04 - 0.06

Table 1: Crystallographic parameters comparison. Note the similarity in space group preference (


), indicating a preference for centrosymmetric dimer formation in racemates.

Supramolecular Architecture

The stability of the crystal lattice is dictated by a competition between the rigid aromatic stacking and the directional hydrogen bonds of the tail.

Hydrogen Bonding Synthons

The defining feature of these crystals is the formation of Centrosymmetric Dimers .

  • Interaction: The hydroxyl oxygen (donor) binds to the amine nitrogen (acceptor) of a neighboring molecule, and vice versa.

  • Graph Set Motif:

    
     or 
    
    
    
    .
    • Explanation: Two molecules form a ring (R) involving two donors (2) and two acceptors (2) across a specific number of atoms (8 or 10).

  • Significance: This "head-to-tail" locking mechanism stabilizes the flexible chain, reducing entropic penalties.

- Stacking

The carbazole rings arrange themselves in offset stacks.

  • Distance: Centroid-to-centroid distances typically range from 3.6 to 3.9 Å.

  • Orientation: "T-shaped" or "Parallel-displaced" geometries are common to minimize electrostatic repulsion between the

    
    -clouds.
    
Interaction Logic Map

Interactions MolA Molecule A (Reference) HBond H-Bond Dimer (O-H...N) R2,2(8) Motif MolA->HBond Donor (OH) PiStack Pi-Pi Stacking (Carbazole Rings) 3.7 Angstroms MolA->PiStack Aromatic Face MolB Molecule B (Inverted) MolB->HBond Acceptor (N) MolC Molecule C (Translation) MolC->PiStack Aromatic Face HBond->MolA Stabilization PiStack->MolA Lattice Energy

Figure 2: Supramolecular interaction map showing the duality of H-bonding (dimerization) and


-stacking (lattice extension).

Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of your structural model, apply these validation steps:

  • CheckCIF: Always run your .cif file through the IUCr CheckCIF server.

    • Common Alert: "Disorder in the alkyl chain."

    • Resolution: If the propanol chain shows high thermal ellipsoids, model it with split positions (e.g., PART 1 / PART 2) rather than forcing it to be rigid.

  • Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map the electron density surface.

    • Red spots on the

      
       surface verify strong O-H...N hydrogen bonds.
      
    • Flat regions on the Curvedness plot confirm

      
      -stacking.
      

References

  • Structure of Carvedilol Form II

    • Title: Polymorphism in Carvedilol: Crystal Structures of Forms II and III
    • Source: Crystal Growth & Design
    • URL: [Link]

  • Carbazole Synthesis Protocols

    • Title: Synthesis and biological evaluation of novel carbazole deriv
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

  • Crystallographic Validation Tools

    • Title: IUCr CheckCIF Service
    • Source: Intern
    • URL: [Link]

  • Supramolecular Synthons in Amino-Alcohols

    • Title: Hydrogen-bond p
    • Source: Acta Crystallographica Section B
    • URL: [Link]

Methodological & Application

Application Note: Carbazole Derivatives as Hole-Transporting Materials in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole derivatives represent the backbone of modern hole-transporting materials (HTMs) and host materials in Organic Light-Emitting Diodes (OLEDs). Their dominance stems from the nitrogen atom's lone pair, which facilitates radical-cation stability (hole transport), combined with a rigid fused-ring structure that imparts high thermal stability (high glass transition temperature,


).

This guide provides a rigorous workflow for selecting, characterizing, and integrating carbazole-based HTMs—specifically focusing on derivatives like CBP and TCTA —into high-performance OLED stacks. It moves beyond basic synthesis to the critical application protocols required for device validation.

Part 1: Material Selection & Design Logic

The Carbazole Advantage

The carbazole moiety (


) functions as a weak electron donor. In OLED stack design, it is selected for three critical properties:
  • High Triplet Energy (

    
    ):  Essential for preventing reverse energy transfer from phosphorescent emitters.[1]
    
  • Redox Stability: The radical cation formed upon hole injection is chemically stable, preventing device degradation.

  • Hole Mobility (

    
    ):  Typically ranges from 
    
    
    
    to
    
    
    , sufficient to balance electron transport in the Emission Layer (EML).
Structural Classes: CBP vs. TCTA

When selecting a material, the choice often lies between linear biphenyl-linked carbazoles (e.g., CBP) and "starburst" triphenylamine-cored carbazoles (e.g., TCTA).

FeatureCBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)TCTA (4,4′,4″-Tris(carbazol-9-yl)triphenylamine)
Molecular Geometry Linear, planarStar-shaped, bulky (3D)
Glass Transition (

)
~62°C (Prone to crystallization)~151°C (Excellent morphological stability)
Triplet Energy (

)
2.56 eV2.76 - 2.85 eV
Primary Application Host for Red/Green PhosphorsHTL / Electron Blocking Layer (EBL)
Hole Mobility


Application Insight: While CBP has higher mobility, its low


 causes crystallization under heat (Joule heating during operation), leading to device failure. TCTA is preferred as an HTL/EBL  in stable devices because its bulky structure prevents crystallization and its high 

confines excitons within the EML.

Part 2: Pre-Application Characterization Protocols

Before device fabrication, the HTM's energy levels must be validated to ensure Ohmic contact with the Anode and efficient blocking of electrons.

Protocol A: Electrochemical Bandgap Determination (Cyclic Voltammetry)

Objective: Determine HOMO/LUMO levels relative to vacuum level using the Ferrocene/Ferrocenium (


) redox couple.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).

    • Counter: Platinum wire.

    • Reference:

      
       (non-aqueous).
      
  • Internal Standard: Ferrocene (

    
    ).
    

Step-by-Step Methodology:

  • Blank Scan: Run a CV of the electrolyte solution to ensure the solvent window is clean (-2.0V to +2.0V).

  • Sample Scan: Dissolve the Carbazole derivative (1 mM) in the electrolyte. Purge with

    
     for 10 min.
    
  • Measurement: Scan at 50-100 mV/s. Identify the onset of oxidation (

    
    ).[2][3]
    
  • Calibration: Add Ferrocene to the solution and re-scan. Identify the

    
     half-wave potential (
    
    
    
    ).
  • Calculation:

    • Note: The value 4.8 eV represents the energy of Ferrocene relative to vacuum.

Protocol B: Triplet Energy Determination

Objective: Verify


 is higher than the Emitter's 

to prevent quenching.
  • Method: Low-temperature Phosphorescence (PL) at 77 K (Liquid Nitrogen).

  • Analysis:

    
     is calculated from the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.
    

Part 3: Device Fabrication & Mobility Measurement

Visualizing the Workflow

The following diagram illustrates the critical path from material preparation to mobility extraction.

G cluster_0 Critical Quality Control RawMat Raw Carbazole Derivative Sublimation Vacuum Sublimation (P < 10^-6 Torr) RawMat->Sublimation Purification Fab Vacuum Deposition (Hole-Only Device) Sublimation->Fab Cleaning Substrate Cleaning (ITO Patterning + Plasma) Cleaning->Fab Testing SCLC Measurement (Dark Current IV) Fab->Testing Analysis Mott-Gurney Fitting (Extract Mobility) Testing->Analysis

Figure 1: Experimental workflow for validating Carbazole HTMs. Sublimation is critical to remove organic impurities that act as charge traps.

Protocol C: Hole-Only Device Fabrication (SCLC Method)

To measure hole mobility accurately without interference from electrons, a Hole-Only Device (HOD) must be fabricated.

Device Architecture: Glass / ITO (150nm) / PEDOT:PSS (40nm) / Carbazole HTM (100-200nm) / Au (50nm)

Fabrication Steps:

  • ITO Cleaning (Crucial):

    • Sonicate in detergent (Alconox)

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min each).
    • UV-Ozone or

      
       Plasma treatment:  15 mins. Why? Increases ITO work function to ~4.8-5.0 eV, aligning it with the Carbazole HOMO for efficient hole injection.
      
  • HIL Deposition: Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm. Bake at 120°C for 15 min to remove water.

  • HTM Deposition (Vacuum Thermal Evaporation):

    • Transfer to vacuum chamber.[4] Base pressure must be

      
       Torr.
      
    • Deposition rate: 1–2 Å/s.

    • Thickness Control: Deposit a thick layer (>100 nm) to minimize the effect of surface roughness and ensure bulk transport dominates.

  • Cathode Deposition: Deposit Gold (Au) or Aluminum (Al) without an electron injection layer (like LiF). Au is preferred for HODs because its high work function creates a large barrier for electron injection, ensuring only holes flow.

Protocol D: SCLC Mobility Extraction

Theory: In the Space-Charge Limited Current (SCLC) regime, the current is limited by the bulk mobility of the material, not the injection contact.

Measurement:

  • Connect the device to a Source Measure Unit (e.g., Keithley 2400).

  • Sweep voltage from 0V to 10V.

  • Plot

    
     (Current Density) vs. 
    
    
    
    (Voltage) on a log-log scale.

Analysis (Mott-Gurney Law): Look for the region where the slope is 2 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). Apply the equation:


  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Current density (
    
    
    
    )[5][6]
  • 
    : Vacuum permittivity (
    
    
    
    )
  • 
    : Relative dielectric constant (typically ~3.0 for organic semiconductors)
    
  • 
    : Hole mobility (
    
    
    
    )
  • 
    : Thickness of the HTM layer (meters)
    

Validation Check: If the log-log slope is > 2, the device is in the "Trap-Filled Limit" (TFL) regime, and the Mott-Gurney equation is not valid yet. Increase voltage or improve material purity (sublimation).

Part 4: Integration into OLED Stack

When integrating the validated Carbazole HTM into a full Green Phosphorescent OLED (PhOLED), the energy alignment is critical.

EnergyLevels ITO Anode (ITO) WF: -4.8 eV HIL HIL (PEDOT) HOMO: -5.1 eV ITO->HIL Hole Injection HTM HTM (TCTA) HOMO: -5.7 eV LUMO: -2.4 eV HIL->HTM Hole Transport EML EML (Host:Ir(ppy)3) HOMO: -6.0 eV HTM->EML Exciton Formation HTM->EML Electron Blocking (High LUMO Barrier)

Figure 2: Energy Diagram showing TCTA functioning as both HTM and Electron Blocker. The high LUMO of TCTA (-2.4 eV) prevents electrons from leaking out of the EML.

References

  • Adachi, C., et al. (2001). "High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium doped into electron-transporting materials." Applied Physics Letters.

  • Kuwabara, Y., et al. (1994). "Thermally stable multilayers for organic electroluminescent devices using novel starburst molecules." Advanced Materials. (Seminal paper on TCTA).

  • Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals. Oxford University Press.
  • D'Andrade, B. W., & Forrest, S. R. (2004). "White organic light-emitting devices for solid-state lighting." Advanced Materials. (Discusses CBP/TCTA hosts).[5][7]

  • Cardona, C. M., et al. (2011). "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells." Advanced Materials. (Standard CV Protocol).

Sources

Application Notes and Protocols for Carbazole-Based Compounds in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of Carbazole in OLED Technology

The carbazole moiety, a robust heterocyclic aromatic compound, has established itself as a cornerstone in the architecture of high-performance Organic Light-Emitting Diodes (OLEDs). Its enduring prevalence stems from a unique combination of electronic and structural properties. The rigid, planar structure of the carbazole unit imparts high thermal stability, a critical attribute for device longevity.[1][2] Furthermore, its electron-rich nature and high triplet energy (typically >2.9 eV) make it an exceptionally versatile building block.[3][4] This allows for its incorporation into a wide array of OLED materials, each with a distinct function within the device stack.

Carbazole derivatives have been successfully deployed as:

  • Host Materials: Forming a matrix for phosphorescent or fluorescent emitters, facilitating efficient energy transfer.[5][6]

  • Hole Transport Materials (HTMs): Due to their excellent hole mobility, they facilitate the efficient injection and transport of positive charge carriers.[4]

  • Emitting Materials: Both as fluorescent emitters, particularly for deep-blue emission, and as donor units in advanced Thermally Activated Delayed Fluorescence (TADF) systems.[7][8]

This application guide provides an in-depth exploration of the synthesis, device fabrication, and characterization of carbazole-based compounds for OLEDs. It is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and actionable protocols.

PART 1: Synthesis of Carbazole-Based OLED Materials

The functionalization of the carbazole core is key to tuning its optoelectronic properties. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as Ullmann condensations.[2][9] These reactions allow for the precise attachment of various aryl groups and other functional moieties to the carbazole nitrogen (N-9 position) or the carbazole ring itself (C-3, C-6 positions), thereby modulating the HOMO/LUMO energy levels, solubility, and charge transport characteristics of the final compound.

Protocol 1: Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) - A Workhorse Host Material

Causality: This protocol describes the synthesis of CBP, a widely used host material, via an Ullmann condensation reaction. The choice of a high-boiling point solvent and a copper catalyst is crucial for driving the reaction to completion.

Materials:

  • 4,4'-Diiodobiphenyl

  • Carbazole

  • Copper powder

  • Potassium carbonate

  • 1,3-Diisopropylbenzene (or other high-boiling point solvent)

  • Toluene

  • Methanol

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), and potassium carbonate (100 µL) under a nitrogen atmosphere.[10]

  • Solvent Addition: Add 500 mL of 1,3-diisopropylbenzene to the flask.[10]

  • Reaction: Heat the mixture to reflux and maintain for 30 hours.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add an appropriate amount of toluene and filter to remove insoluble materials.[10]

    • Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[10]

  • Purification:

    • Add 500 mL of methanol to the crude product for recrystallization.

    • Collect the precipitated solid by filtration and dry to obtain the final product, 4,4'-bis(carbazol-9-yl)biphenyl (CBP).[10]

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: Should be in the range of 281-285 °C.[5]

Conceptual Synthesis of Advanced Carbazole Derivatives

The versatility of carbazole allows for the synthesis of more complex structures, such as those used in TADF emitters. These often feature a donor-acceptor (D-A) architecture to facilitate charge transfer and promote a small singlet-triplet energy gap (ΔEST).[11]

General Synthetic Strategy for Carbazole-Based OLED Materials

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) (e.g., TPBi) ETL->EIL EML Emissive Layer (EML) (Carbazole Host + Dopant) EML->ETL HTL Hole Transport Layer (HTL) (e.g., NPB) HTL->EML HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

Caption: A typical multilayer architecture of an OLED incorporating carbazole-based materials.

PART 3: Characterization and Performance

The performance of carbazole-based OLEDs is evaluated based on several key metrics, which are closely tied to the photophysical and electrochemical properties of the materials used.

Photophysical and Electrochemical Properties

The energy levels (HOMO and LUMO) of the carbazole compounds are critical for ensuring efficient charge injection and confinement within the emissive layer. The triplet energy of a host material must be higher than that of the phosphorescent dopant to prevent back energy transfer. For TADF emitters, a small ΔEST is essential for efficient reverse intersystem crossing (RISC). [11] Table 1: Properties of Representative Carbazole-Based OLED Materials

CompoundRoleHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)PL Emission (nm)Source(s)
CBP Host-6.0-2.92.55369 (in THF)[5]
CBP-CN Bipolar Host-5.70-2.202.69~380[1][6]
DtCz-TRZ Blue TADF Emitter---455[7]
OLED Device Performance

The efficiency of an OLED is typically reported in terms of its current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %). The turn-on voltage and the maximum luminance are also important parameters.

Table 2: Performance of OLEDs Utilizing Carbazole-Based Compounds

Device ConfigurationRole of Carbazole Cmpd.Max. Luminance (cd/m²)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)Source(s)
Green PhOLED with CBP-CN hostBipolar Host>10,00080.61-23.13[6]
Red PhOLED with CBP-CN hostBipolar Host>10,00010.67-15.54[6]
Solution-processed OLED with CZ-1Emitter413019.3-8.6[12]
Blue TADF-OLED with DtCz-TRZEmitter~5000--9.37[7]
Solution-processed green TADF-OLEDHost217633.120.813.7

Conclusion and Future Outlook

Carbazole-based compounds continue to be indispensable in the field of organic electronics. Their synthetic accessibility and tunable properties ensure their relevance in the development of next-generation OLEDs. Future research will likely focus on the development of novel carbazole-based TADF emitters with improved stability and color purity, as well as the design of solution-processable materials for low-cost, large-area OLED manufacturing. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

  • Mondal, A., et al. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. Available at: [Link]

  • Noctiluca. (n.d.). CBP | C36H24N2 | 58328-31-7 | OLED Host Materials Supplier. Retrieved from [Link]

  • Tao, Y., et al. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 2(31), 6335-6342. Available at: [Link]

  • Wang, Z., et al. (2023). Carbazole-Based Thermally Activated Delayed Fluorescent Emitters for Efficient Pure Blue Organic Light-Emitting Diodes. SSRN. Available at: [Link]

  • Li, J., et al. (2025). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules, 31(1), 12. Available at: [Link]

  • Schulze, M., et al. (2011). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. Organic Electronics, 12(1), 179-186. Available at: [Link]

  • Kim, J., et al. (2020). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Dyes and Pigments, 173, 107931.
  • Im, Y., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 13, 296-317. Available at: [Link]

  • de la Cruz, C. I. R., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 315. Available at: [Link]

  • Sanyam, et al. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. Available at: [Link]

  • Chen, C.-H., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega, 5(18), 10460-10469. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Properties of 9-(4-Bromophenyl)-3,6-Di-tert-butyl-9H-carbazole. Retrieved from [Link]

  • Kim, Y. H., et al. (2016). Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences, 114, 02049. Available at: [Link]

  • Al-Asbahi, B. A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2469. Available at: [Link]

  • Lee, J., et al. (2015). Systematic control of photophysical properties of host materials for high quantum efficiency above 25% in green thermally activated delayed fluorescent devices.
  • Liu, Y., et al. (2025). Multilayer OLEDs. Performances of the devices using CzPA and CBP as hosts vs the optimized device using CzPA as host. Physica Scripta.
  • Schulze, M., et al. (2025). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes.
  • Wang, X., et al. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers in Chemistry, 7, 33. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Blazevicius, D., et al. (2021). NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. Chemistry & Chemical Technology, 15(4), 523-529.
  • Gudeika, D., et al. (2025). A Multi-Resonant Thermally Activated Delayed Fluorescence Emitter with a Twisted Second-Generation Carbazole Dendron Showing. ChemRxiv.
  • Uddin, M. J., et al. (2020). Role of Molecular Orbital Energy Levels in OLED Performance. Scientific Reports, 10(1), 9884. Available at: [Link]

  • de la Cruz, C. I. R., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
  • Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Applied Electronic Materials, 5(4), 2315-2325. Available at: [Link]

  • Lytvyn, R., et al. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Eastern-European Journal of Enterprise Technologies, 2(128), 6-13.
  • JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments.
  • Montcada, N. F., et al. (2021). Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. Molecules, 26(25), 7799. Available at: [Link]

  • Patsnap Eureka. (2022). Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step. Retrieved from [Link]

  • Kim, J. Y., et al. (2021). An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes. Journal of Materials Chemistry C, 9(34), 11359-11366. Available at: [Link]

  • Kesavan, K., et al. (2023). Solution-processable bipolar carbazole-benzophenone derivatives as host materials for highly efficient green TADF based OLEDs. Journal of Materials Chemistry C, 11(2), 567-576. Available at: [Link]

  • Google Patents. (n.d.). CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Montcada, N. F., et al. (2021). Functionalization of Biphenylcarbazole (CBP)
  • ResearchGate. (n.d.). The synthesis of 9-(4-vinylbenzyl)-9H-carbazole (VBCz).
  • Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.
  • ResearchGate. (n.d.). (PDF)
  • Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.

Sources

Development of carbazole-based fluorescent sensors for metal ion detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Design and Implementation of Carbazole-Based Fluorescent Sensors for Metal Ion Detection

Introduction: The Imperative for Selective Metal Ion Sensing

In fields ranging from environmental monitoring to clinical diagnostics and pharmaceutical development, the precise detection and quantification of metal ions are of paramount importance. While essential for numerous biological processes, metal ion dysregulation is implicated in a host of pathological conditions, including neurodegenerative diseases and cancer.[1] Similarly, the presence of heavy metal pollutants in ecosystems poses significant environmental and health risks. Traditional analytical methods for metal ion detection, such as atomic absorption spectroscopy, are often costly, time-consuming, and require sophisticated instrumentation, limiting their use for rapid or on-site analysis.[2]

Fluorescent chemosensors have emerged as a powerful and versatile alternative, offering high sensitivity, rapid response times, and the potential for real-time visualization in biological systems.[3][4] Among the various fluorophores utilized in sensor design, carbazole and its derivatives have garnered significant attention. The carbazole moiety provides a rigid, planar, and highly conjugated π-electron system, which imparts excellent photophysical properties, including high fluorescence quantum yields and chemical stability.[1][2] Furthermore, the nitrogen and specific carbon positions (C-3, C-6) of the carbazole ring are readily functionalized, allowing for the strategic incorporation of metal ion binding sites (receptors) to create highly selective and sensitive sensors.[1][5] This guide provides a comprehensive overview of the design principles, synthesis, and application of carbazole-based fluorescent sensors for the detection of a range of metal ions, including Cu²⁺, Fe³⁺, Cr³⁺, Hg²⁺, and Zn²⁺.[6][7][8]

Principles of Fluorescence-Based Sensing

The operation of a carbazole-based fluorescent sensor relies on a modular design comprising a signaling unit (the carbazole fluorophore) and a recognition unit (a metal ion receptor). The interaction between the target metal ion and the receptor induces a change in the electronic properties of the fluorophore, leading to a measurable change in its fluorescence output. This signaling is typically governed by one of several photophysical mechanisms.

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor has a lone pair of electrons that can be transferred to the excited-state fluorophore, quenching its fluorescence (a "turn-off" state). Upon binding a metal ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and restoring fluorescence (a "turn-on" signal).[6][7]

  • Intramolecular Charge Transfer (ICT): These sensors feature an electron-donating group and an electron-accepting group connected by the carbazole π-system. Metal ion binding can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.[3][5][6]

  • Chelation-Enhanced Fluorescence (CHEF): In some sensor designs, free rotation or vibration within the molecule provides a non-radiative decay pathway for the excited state, resulting in weak fluorescence. Chelation with a metal ion rigidifies the structure, blocking this non-radiative pathway and causing a significant enhancement in fluorescence intensity.[7]

  • Aggregation-Induced Emission (AIE): Unlike traditional dyes that suffer from fluorescence quenching upon aggregation, AIE-active molecules become highly emissive in an aggregated state.[9] Sensors based on this principle can be designed where the target analyte induces aggregation, leading to a dramatic "turn-on" fluorescence response, which is particularly useful for detection in aqueous media.[3][9][10]

G cluster_mechanisms Fluorescence Sensing Mechanisms cluster_response Typical Response PET PET (Photoinduced Electron Transfer) TurnOn Fluorescence 'Turn-On' PET->TurnOn TurnOff Fluorescence 'Turn-Off' PET->TurnOff ICT ICT (Intramolecular Charge Transfer) ICT->TurnOff WavelengthShift Emission Shift ICT->WavelengthShift CHEF CHEF (Chelation-Enhanced Fluorescence) CHEF->TurnOn AIE AIE (Aggregation-Induced Emission) AIE->TurnOn Sensor Carbazole Sensor + Metal Ion Sensor->PET Sensor->ICT Sensor->CHEF Sensor->AIE

Caption: Core signaling mechanisms in carbazole-based fluorescent sensors.

Sensor Synthesis and Characterization

The versatility of carbazole chemistry allows for the synthesis of a wide array of sensor molecules. A common and effective strategy involves the preparation of Schiff bases through the condensation of an amino-carbazole derivative with an appropriate aldehyde.[7][8] This approach combines the excellent fluorescence properties of carbazole with the well-established metal-chelating ability of the imine nitrogen and other nearby donor atoms (e.g., hydroxyl or pyridine groups).

Protocol 1: Synthesis of a Representative Carbazole-Schiff Base Sensor

This protocol describes the synthesis of a sensor by reacting 3-amino-9-ethylcarbazole with 2,4-dihydroxybenzaldehyde, a structure reported for the detection of ions like Cr³⁺.[8]

Materials and Reagents:

  • 3-amino-9-ethylcarbazole

  • 2,4-dihydroxybenzaldehyde

  • Absolute Ethanol

  • Catalytic amount of acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-amino-9-ethylcarbazole (1.0 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Aldehyde: To this solution, add 2,4-dihydroxybenzaldehyde (1.0 mmol) dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. Collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Drying: Dry the purified yellow crystalline product in a vacuum oven.

G start Dissolve Reactants (Amino-carbazole + Aldehyde) in Ethanol add_catalyst Add Acetic Acid Catalyst start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temp reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize for Purity wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterization (NMR, MS, FT-IR) dry->characterize

Caption: General workflow for the synthesis of a carbazole-Schiff base sensor.

Protocol 2: Physicochemical Characterization of the Sensor

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized sensor.

  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the molecular structure. The appearance of a characteristic imine proton (-CH=N-) signal in the ¹H NMR spectrum (typically ~8-9 ppm) and the corresponding carbon signal in the ¹³C NMR spectrum confirms the formation of the Schiff base.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[1]

  • FT-IR Spectroscopy: Used to identify key functional groups. The disappearance of the amine (N-H) and aldehyde (C=O) stretches from the starting materials and the appearance of a strong imine (C=N) stretch (around 1600-1650 cm⁻¹) are indicative of a successful reaction.[11]

  • UV-Visible and Fluorescence Spectroscopy: These techniques establish the fundamental optical properties. The UV-Vis spectrum determines the wavelength of maximum absorption (λ_abs), which is used as the optimal excitation wavelength (λ_ex) for fluorescence measurements. The fluorescence spectrum reveals the wavelength of maximum emission (λ_em).

Application in Metal Ion Detection: Protocols and Data Analysis

Once synthesized and characterized, the sensor is ready for evaluation of its metal ion sensing capabilities.

Protocol 3: Fluorescence Titration for Metal Ion Sensing

This protocol details the general procedure for assessing the sensor's response to a target metal ion.[12][13]

Materials and Reagents:

  • Synthesized carbazole sensor stock solution (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water or buffer).

  • A suitable buffer solution (e.g., HEPES, pH 7.4) and solvent (e.g., DMSO or acetonitrile) to maintain constant pH and ensure solubility.[14]

  • Quartz cuvettes for fluorescence measurements.

  • Spectrofluorometer.

Procedure:

  • Prepare Sensor Solution: In a quartz cuvette, prepare a dilute solution of the sensor (e.g., 10 µM) in a buffered solvent mixture (e.g., DMSO/HEPES buffer, 1:9 v/v).

  • Record Initial Spectrum: Place the cuvette in the spectrofluorometer, excite at the sensor's λ_abs, and record the initial fluorescence emission spectrum.

  • Titration: Add small aliquots of the target metal ion stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

  • Record Spectra: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at λ_em against the concentration of the added metal ion to generate a titration curve.

Protocol 4: Selectivity and Interference Studies

A critical characteristic of a reliable sensor is its high selectivity for the target ion over other coexisting ions.[9]

Procedure:

  • Prepare Solutions: Prepare solutions of the sensor (e.g., 10 µM) as in Protocol 3. Also prepare solutions of a variety of potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb³⁺) at a concentration significantly higher than the target ion (e.g., 10 equivalents).

  • Selectivity Test: To separate cuvettes containing the sensor solution, add each of the interfering metal ions and record the fluorescence spectrum. Compare the response to that induced by the target ion.

  • Competition Test: To a cuvette containing the sensor solution, first add the target metal ion (e.g., 2 equivalents) and record the spectrum. Then, add a significant excess (e.g., 10 equivalents) of an interfering ion to the same cuvette and record the spectrum again to see if the signal is disrupted.

G start Prepare Sensor & Ion Stock Solutions titration Fluorescence Titration: Add increasing [Metal Ion] to Sensor start->titration selectivity Selectivity Test: Add different metal ions to Sensor start->selectivity competition Competition Test: Add interfering ions to Sensor + Target Ion start->competition record Record Fluorescence Spectra titration->record selectivity->record competition->record analysis Data Analysis record->analysis lod Calculate Limit of Detection (LOD) analysis->lod binding Determine Binding Constant & Stoichiometry analysis->binding

Caption: Experimental workflow for evaluating sensor performance.

Protocol 5: Determination of Key Analytical Parameters
  • Binding Stoichiometry (Job's Plot): This method is used to determine the sensor-to-metal ion ratio in the complex (e.g., 1:1 or 2:1).[15] It involves measuring the fluorescence at various mole fractions of the sensor and metal ion while keeping the total concentration constant. The maximum fluorescence change occurs at the mole fraction corresponding to the stoichiometry of the complex.

  • Limit of Detection (LOD): The LOD is the lowest concentration of the metal ion that can be reliably detected. It is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [metal ion]).[11][5][8]

Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data should be summarized in a tabular format.

Table 1: Representative Photophysical and Sensing Properties of a Carbazole-Based Sensor

ParameterValueDescription
Photophysical Properties
Absorption Max (λ_abs)346 nmOptimal wavelength for excitation.
Emission Max (λ_em)477 nmWavelength of maximum fluorescence intensity.
Quantum Yield (Φ)0.45Efficiency of fluorescence emission.
Sensing Performance
Target AnalyteCu²⁺The metal ion selectively detected.
Response TypeFluorescence Quenching ('Turn-off')The fluorescence intensity decreases upon binding.[5]
Linear Range0–6 µMConcentration range for quantitative analysis.[5]
Detection Limit (LOD)11.9 nMThe lowest detectable concentration.[5]
Binding Stoichiometry1:1Ratio of Sensor to Cu²⁺ in the complex.[3]
SelectivityHigh over other common cationsSensor does not respond significantly to other ions.[5]

Data in this table is representative and based on reported values for a Cu²⁺ sensor.[5]

Case Study Interpretation: For a "turn-off" sensor selective for Cu²⁺, the addition of Cu²⁺ ions to the sensor solution results in a progressive decrease in fluorescence intensity at 477 nm.[5] Visually, a solution that is brightly fluorescent under UV light may become non-fluorescent.[5] In contrast, the addition of other metal ions like Zn²⁺, Fe³⁺, or Ni²⁺ would cause little to no change in the fluorescence spectrum, demonstrating the sensor's high selectivity.[5] This specificity is attributed to the unique coordination chemistry between the sensor's binding pocket and the Cu²⁺ ion, which promotes a quenching mechanism like ICT or PET.[5]

Conclusion and Future Outlook

Carbazole-based fluorescent sensors represent a highly adaptable and effective platform for the detection of metal ions. Their robust photophysical properties, combined with the ease of synthetic modification, allow for the rational design of probes with high sensitivity and selectivity. The protocols outlined in this guide provide a solid framework for the synthesis, characterization, and application of these valuable analytical tools.

Future advancements in this field will likely focus on developing sensors with near-infrared (NIR) emission for deeper tissue imaging, creating multi-analyte sensors for simultaneous detection of several ions, and integrating these sensors into user-friendly formats like test strips or hydrogels for on-site environmental and clinical analysis.[7] By bridging innovative synthetic chemistry with practical applications, carbazole-based sensors will continue to play a crucial role in advancing analytical science.

References

  • ResearchGate. (n.d.). Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ) | Request PDF. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, May 1). Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). A Mini Review on Carbazole Fluoroscent Chemosensors for the Detection of Cu (II) Ion: A Comprehensive Review | Request PDF. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Carbazole-Based Schiff Bases: Structural Insights and Applications toward Metal Ion Detection. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole-based Schiff base and fluorescence turn on sensor sensitive to Cr3+ ion: Oxidative and electrochemical polymerization and investigation of electrochromic properties | Request PDF. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2022, June 20). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2022, February 17). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence spectrum of Sensor 1 in different metal ions in HEPES. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2023, November 13). A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu 2+ in aqueous solution. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. Retrieved February 15, 2026, from [Link]

  • HETEROCYCLES. (2017, March 6). a new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe(3+) and Cu(2+) | Request PDF. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. Retrieved February 15, 2026, from [Link]

  • Academia.edu. (n.d.). Carbazole–azine based fluorescence 'off–on' sensor for selective detection of Cu 2+ and its live cell imaging. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. Retrieved February 15, 2026, from [Link]

  • Chemical Reviews. (2014, March 3). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, March 25). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Carbazole Propanolamines for Defect Passivation in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Carbazole Propanolamines (specifically focusing on Carvedilol and its structural analogs) as multifunctional defect passivators and interface modifiers in Perovskite Solar Cells (PSCs).

Executive Summary

The rapid degradation of Perovskite Solar Cells (PSCs) under ambient conditions is primarily driven by moisture ingress and defect-induced non-radiative recombination at grain boundaries. Carbazole Propanolamines —a class of molecules combining a hydrophobic carbazole moiety with a hydrophilic propanolamine linker—have emerged as a potent solution.

Unlike traditional single-function additives, these molecules offer a dual-action mechanism :

  • Electronic Passivation: The propanolamine chain (containing secondary amine and hydroxyl groups) acts as a Lewis base, coordinating with undercoordinated Pb

    
     defects to suppress charge trapping.
    
  • Environmental Protection: The carbazole backbone self-assembles at the grain boundaries/surfaces to form a hydrophobic barrier, significantly enhancing moisture stability.

Scientific Mechanism & Causality

The "Anchor-and-Shield" Mechanism

The efficacy of carbazole propanolamines relies on their amphiphilic structure, which naturally aligns at the perovskite interface.

  • The Anchor (Propanolamine Moiety): The secondary amine (-NH-) and hydroxyl (-OH) groups possess lone pair electrons. These functional groups chelate with positively charged undercoordinated Lead (Pb

    
    ) defects and form hydrogen bonds with iodide (I
    
    
    
    ) vacancies. This effectively "heals" the surface trap states that cause non-radiative recombination.
  • The Shield (Carbazole Moiety): The bulky, aromatic carbazole ring is hydrophobic. When the anchoring groups bind to the perovskite surface, the carbazole rings orient outward, creating a "hydrophobic canopy" that repels water molecules and prevents moisture-induced degradation.

Energy Level Alignment

Beyond passivation, the carbazole unit is a well-known hole-transporting moiety.[1] Its presence at the Perovskite/Hole Transport Layer (HTL) interface facilitates hole extraction by reducing the energy barrier between the perovskite valence band and the HTL (e.g., Spiro-OMeTAD) HOMO level.

Visualization of Signaling Pathway

The following diagram illustrates the mechanistic pathway of defect passivation and charge extraction.

Carbazole_Propanolamine_Mechanism Defects Perovskite Surface Defects (Undercoordinated Pb2+ / I- Vacancies) Coordination Lewis Acid-Base Coordination (-OH & -NH- bind to Pb2+) Defects->Coordination Target Molecule Carbazole Propanolamine (e.g., Carvedilol) Molecule->Coordination Donates Lone Pair Hydrophobicity Hydrophobic Carbazole Shield (Moisture Repulsion) Molecule->Hydrophobicity Self-Assembly Passivation Trap State Density Reduction (Suppressed Non-Radiative Recombination) Coordination->Passivation Result Performance Enhanced PCE & Stability (>20% Efficiency, >1000h Stability) Passivation->Performance Voc Increase Hydrophobicity->Performance T80 Lifetime Increase

Caption: Mechanistic pathway showing the dual role of Carbazole Propanolamines in passivating surface defects and establishing a moisture barrier.

Experimental Protocols

Materials Preparation
  • Precursor: Carvedilol (CAS: 72956-09-3) or synthesized Carbazole-Propanolamine analog (purity >99%).

  • Solvent: Chlorobenzene (CB) or Isopropanol (IPA), anhydrous grade.

  • Perovskite Ink: Standard FAPbI

    
     or CsFAMA precursor solution.
    
Protocol A: Additive Engineering (Bulk Passivation)

Use this method to passivate grain boundaries throughout the bulk film.

  • Stock Solution: Dissolve 10 mg of Carbazole Propanolamine in 1 mL of DMSO/DMF (4:1 v/v).

  • Doping: Add the stock solution to the perovskite precursor ink at a concentration of 0.1 to 0.5 wt% (relative to PbI

    
    ).
    
    • Note: Exceeding 0.5 wt% may disrupt crystallization, leading to pinholes.

  • Filtration: Filter the doped ink using a 0.22 µm PTFE filter.

  • Deposition: Spin-coat the perovskite layer according to standard antisolvent protocols (e.g., 4000 rpm for 30s, Chlorobenzene antisolvent at 20s).

  • Annealing: Anneal at 100°C for 30–60 minutes.

Protocol B: Interface Engineering (Surface Passivation)

Use this method to passivate the upper surface and improve HTL contact.

  • Passivator Solution: Dissolve Carbazole Propanolamine in Isopropanol (IPA) or Chlorobenzene (CB) to a concentration of 1–2 mg/mL .

    • Why CB? If the molecule is soluble in CB, it is preferred as it does not dissolve the underlying perovskite film.

    • Why IPA? If IPA is used, ensure dynamic spin coating to minimize perovskite dissolution.

  • Deposition:

    • Place the annealed perovskite film on the spinner.

    • Dynamically dispense 50 µL of the passivator solution while spinning at 4000 rpm for 20s .

  • Post-Annealing: Anneal the film at 100°C for 5 minutes to drive off residual solvent and promote molecular anchoring.

  • HTL Deposition: Proceed immediately with Spiro-OMeTAD or PTAA deposition.

Data Interpretation & Validation

Expected Photovoltaic Parameters

Comparison of control devices vs. Carbazole Propanolamine (CP) treated devices.

ParameterControl DeviceCP-Treated DeviceMechanism of Improvement
Voc (V) 1.05 - 1.101.15 - 1.20 Reduced non-radiative recombination via Pb-defect passivation.
Jsc (mA/cm²) 24.524.8 Improved charge extraction efficiency at the interface.
FF (%) 76 - 7880 - 82 Reduced series resistance (Rs) and improved shunt resistance (Rsh).
PCE (%) ~20.0~22.5+ Cumulative effect of Voc and FF enhancement.
Water Contact Angle ~45°>85° Hydrophobic carbazole tails exposed at the surface.
Self-Validation Steps (Quality Control)

To ensure the protocol was successful, perform these checks before full device fabrication:

  • PL Lifetime (TRPL): The carrier lifetime should increase significantly (e.g., from 500 ns to >1000 ns) after treatment, indicating reduced trap density.

  • XRD Analysis: There should be no shift in the main perovskite peaks (indicating the bulk structure is intact), but peak intensity may increase due to improved crystallinity.

  • FTIR Spectroscopy: Look for a shift in the C-O or N-H stretching vibrations, confirming the coordination of the propanolamine group to Pb

    
    .
    

References

  • Synergistic Passivation with Carvedilol

    • Title: Synergistic passivation and stable carrier transport enable efficient blade-coated perovskite solar cells fabricated in ambient air.[2]

    • Source:Journal of M
    • URL:[Link]

  • Carbazole-Based Interface Engineering

    • Title: Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.[1]

    • Source:ACS Applied Energy M
    • URL:[Link]

  • General Defect Passivation Mechanisms

    • Title: Defects and Defect Passiv
    • Source:MDPI - Co
    • URL:[Link][3]

  • Carbazole Ammonium Salts

    • Title: Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance.
    • Source:Solar RRL (2024).
    • URL:[Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 1-amino-3-carbazol-9-yl-propan-2-ol as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of Carbazole Scaffolds in Oncology

Carbazole, a nitrogen-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] The planar and electron-rich nature of the carbazole ring system allows for intercalation into DNA, and various substitutions can lead to interactions with a multitude of biological targets, including topoisomerases and protein kinases.[3][4] This has led to the development of several carbazole-based compounds with potent anticancer activity.[1][5]

The compound 1-amino-3-carbazol-9-yl-propan-2-ol represents a novel derivative, incorporating a propanolamine side chain. This structural feature is of particular interest as it may enhance aqueous solubility and bioavailability, while also providing functional groups for potential interactions with the active sites of target enzymes. While the precise mechanism of action for this specific compound is yet to be fully elucidated, related carbazole aminoalcohols have been shown to induce apoptosis and cell-cycle arrest in cancer cells, potentially through the inhibition of topoisomerase I.[4]

These application notes provide a comprehensive framework for the systematic biological evaluation of this compound as a potential anticancer agent. The protocols outlined herein are designed to assess its cytotoxic and cytostatic effects, elucidate its mechanism of action, and provide a preliminary in vivo efficacy assessment.

Part 1: In Vitro Evaluation of Anticancer Activity

A hierarchical approach to in vitro testing is recommended, beginning with broad screening for cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies.[6][7][8]

Assessment of Cytotoxicity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The intensity of the purple color is directly proportional to the number of viable cells.[9][12]

Protocol: MTT Assay [9][11][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[12][13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Investigation of Apoptotic Induction: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][16]

Protocol: Annexin V/PI Flow Cytometry Assay [15][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[5] Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20]

Protocol: Cell Cycle Analysis by Flow Cytometry [18][19][20]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[18] Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18][19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mechanistic Insights: Western Blot Analysis of Apoptosis Markers

To further elucidate the apoptotic pathway induced by this compound, Western blot analysis can be used to detect changes in the expression and activation of key apoptotic proteins.[21][22][23]

Key Apoptosis Markers for Western Blot Analysis [21][23]

MarkerRole in ApoptosisExpected Change with Treatment
Caspase-3 Executioner caspaseIncrease in cleaved (active) form
PARP DNA repair enzyme, cleaved by caspasesIncrease in cleaved fragment
Bcl-2 Anti-apoptotic proteinDecrease in expression
Bax Pro-apoptotic proteinIncrease in expression

Protocol: Western Blot Analysis [24][22]

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 2: In Vivo Evaluation of Anticancer Efficacy

Promising results from in vitro studies should be followed by in vivo evaluation to assess the compound's efficacy and toxicity in a whole-organism context.[8][25][26][27] Human tumor xenograft models in immunodeficient mice are a standard preclinical model for this purpose.[25][27][28][29][30][31][32]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form tumors.[28][29][30][31][32]

Protocol: Subcutaneous Xenograft Study [29][30]

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (selected from the in vitro screen) in a mixture of medium and Matrigel into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal, intravenous, or oral), based on its physicochemical properties. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the mice for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizations

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy start This compound mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis Induction) ic50->apoptosis Treat with IC50 concentrations cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle Treat with IC50 concentrations western_blot Western Blot (Apoptotic Markers) apoptosis->western_blot Confirm apoptotic pathway cell_cycle->western_blot invivo Human Tumor Xenograft Model western_blot->invivo Promising results

Caption: Workflow for the in vitro biological evaluation of the anticancer agent.

Proposed Apoptotic Signaling Pathway

apoptosis_pathway compound 1-amino-3-carbazol- 9-yl-propan-2-ol topoisomerase Topoisomerase I Inhibition (Putative Target) compound->topoisomerase dna_damage DNA Damage topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Sources

Application Note: Multitarget Screening of Carbazole Derivatives for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbazole scaffold, a tricyclic nitrogen-containing heterocycle, represents a "privileged structure" in neuropharmacology due to its electronic similarity to indole (found in melatonin and tryptophan) and its ability to intercalate DNA or bind allosteric protein sites. Recent advancements have identified carbazole derivatives—most notably the P7C3 class—as potent neuroprotective agents that function through NAMPT activation , Nrf2 pathway induction , and Acetylcholinesterase (AChE) inhibition .

This Application Note provides a comprehensive, validated workflow for screening novel carbazole libraries. We detail the transition from in silico filtering to wet-lab validation, focusing on overcoming the specific solubility and permeability challenges inherent to this lipophilic scaffold.

Phase 1: Rational Design & In Silico Filtering

Before synthesis, carbazole candidates must be filtered for Central Nervous System (CNS) bioavailability. The rigid tricyclic core often leads to high lipophilicity (LogP > 5), which facilitates passive diffusion but risks poor aqueous solubility and metabolic entrapment.

Blood-Brain Barrier (BBB) Prediction

Researchers should prioritize compounds falling within the "CNS Multi-Parameter Optimization" (CNS MPO) window.

  • Topological Polar Surface Area (TPSA): < 90 Ų (Ideal for BBB penetration).

  • Calculated LogP (cLogP): 2.0 – 5.0.

  • Hydrogen Bond Donors (HBD): < 3.

Protocol Note: Use SwissADME or similar algorithms to predict the LogBB (blood-brain concentration ratio). A LogBB > 0.3 indicates high probability of CNS entry.

Phase 2: Primary Enzymatic Screening (AChE Inhibition)

For Alzheimer’s Disease (AD) applications, carbazoles are often designed to inhibit AChE. The tricyclic ring can stack against the aromatic residues in the AChE active site gorge (Trp286).

Protocol A: Modified Ellman’s Assay for Carbazole Derivatives

Standard Ellman’s methods often fail with carbazoles due to precipitation in aqueous buffers. This modified protocol utilizes a co-solvent system.

Materials:

  • Enzyme: Recombinant Human AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0) + 0.05% Triton X-100 (improves solubility).

  • Solvent: DMSO (Molecular Biology Grade).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve carbazole derivatives in 100% DMSO to 10 mM.

  • Dilution: Create serial dilutions in the Assay Buffer.

    • Critical Control: Ensure final DMSO concentration in the well is < 1.0% . Higher DMSO levels inhibit AChE, producing false positives.

  • Plating:

    • Add 140 µL Buffer.[1]

    • Add 20 µL Test Compound (or Vehicle Control).

    • Add 20 µL AChE solution.

  • Pre-Incubation: Incubate at 25°C for 15 minutes to allow inhibitor binding (essential for carbazoles with bulky substituents).

  • Reaction Initiation: Add 10 µL of DTNB/ATChI mixture.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis: Calculate % Inhibition using the slope of the linear phase:



Phase 3: Cellular Neuroprotection Assays

Phenotypic screening is essential to capture pleiotropic effects (e.g., Nrf2 activation or anti-apoptotic signaling) that enzymatic assays miss.

Protocol B: Oxidative Stress Rescue in SH-SY5Y Cells

This assay tests the compound's ability to protect dopaminergic neurons from H₂O₂-induced cytotoxicity, a proxy for oxidative stress in neurodegeneration.

Cell Model: Undifferentiated SH-SY5Y human neuroblastoma cells. (Differentiation with Retinoic Acid is recommended for neurite outgrowth studies but optional for viability screening).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (The Carbazole Window):

    • Replace medium with serum-free medium containing the carbazole derivative (0.1 – 10 µM).

    • Incubate for 2–4 hours .

    • Expert Insight: Short pre-incubation tests direct antioxidant activity; long pre-incubation (24h) tests transcriptional activation (e.g., Nrf2 upregulation of HO-1).

  • Insult:

    • Add Hydrogen Peroxide (

      
      ) to a final concentration of 100–150 µM (titrate to achieve ~50% kill in controls).
      
    • Incubate for 24 hours.

  • Readout:

    • Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2–4 hours.

    • Measure Absorbance (570 nm for MTT; 450 nm for CCK-8).

Data Presentation Example:

Compound IDConc. (µM)Cell Viability (% of Control)Protection vs H2O2 (%)LogP
Control (Vehicle) -100 ± 2.1--
H2O2 Only 15048 ± 3.5--
Carbazole-A3 1.052 ± 4.08.34.2
Carbazole-A3 5.088 ± 2.883.3 4.2
P7C3 (Ref) 1.091 ± 3.189.54.8

Phase 4: Mechanistic Validation (Nrf2 Pathway)

Many neuroprotective carbazoles (e.g., substituted aminopropyl carbazoles) function by disrupting the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes like Heme Oxygenase-1 (HO-1).

Visualization: The Nrf2 Activation Pathway

The following diagram illustrates the mechanism by which carbazole derivatives facilitate neuroprotection.

Nrf2_Pathway Carbazole Carbazole Derivative (Electrophilic) Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex (Inactive) Carbazole->Keap1_Nrf2 Alkylation/Interaction Keap1_Mod Keap1 (Cys Modification) Keap1_Nrf2->Keap1_Mod Dissociation Nrf2_Free Free Nrf2 (Stabilized) Keap1_Nrf2->Nrf2_Free Release Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Promoter Sequence Nucleus->ARE Binding Genes Transcription: HO-1, NQO1, SOD ARE->Genes Activation Protection Neuroprotection: ROS Scavenging Mitochondrial Stability Genes->Protection Translation

Caption: Mechanism of Action: Carbazole derivatives modify Keap1, releasing Nrf2 to induce antioxidant gene expression.[2]

Experimental Workflow Summary

To guide your project management, the following flowchart outlines the decision tree for advancing a carbazole candidate.

Workflow Design 1. In Silico Design (CNS MPO, Docking) Synth 2. Synthesis (Purity >95%) Design->Synth Screen_Enz 3. Enzyme Screen (AChE/BChE) Synth->Screen_Enz Screen_Cell 4. Cell Viability (SH-SY5Y + H2O2) Synth->Screen_Cell Hit_Select Hit Selection (IC50 < 1µM) Screen_Enz->Hit_Select Screen_Cell->Hit_Select Hit_Select->Design Fail (SAR Loop) Mech 5. Mechanism (Western Blot: Nrf2/HO-1) Hit_Select->Mech Validated Hit InVivo 6. In Vivo (Behavioral Models) Mech->InVivo

Caption: Integrated screening pipeline for carbazole-based neurotherapeutics.

Troubleshooting & Expert Tips

Solubility vs. Bioavailability[3]
  • Issue: Carbazoles often precipitate in cell culture media (cloudy appearance).

  • Solution: Prepare 1000x stocks in DMSO. When dosing cells, dilute the stock into pre-warmed medium rapidly while vortexing. Do not exceed 20 µM in aqueous assays unless using a formulation aid (e.g., cyclodextrins).

Fluorescence Interference
  • Issue: Many carbazoles are naturally fluorescent (blue/green region).

  • Solution: If using fluorescent viability dyes (e.g., Alamar Blue), check the compound alone for background fluorescence. If interference exists, switch to absorbance-based assays (MTT/MTS) or luminescent ATP assays (CellTiter-Glo).

The "False" Neuroprotection
  • Issue: Direct chemical reaction between the carbazole and H₂O₂ in the media, rather than intracellular signaling.

  • Control: Incubate the compound and H₂O₂ in cell-free media and measure H₂O₂ concentration over time using a peroxide assay kit. If H₂O₂ drops rapidly, the compound is acting as a chemical scavenger, not a biological modulator.

References

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical. Cell, 142(1), 39-51.

  • Wang, G., et al. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. Cell, 158(6), 1324-1334.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • Satoh, T., et al. (2013). Nrf2/ARE-mediated antioxidant actions of pro-electrophilic drugs. Free Radical Biology and Medicine, 65, 645-657.

  • Guzior, N., et al. (2015). Recent structural insights into acetylcholinesterase inhibition. Current Pharmaceutical Design, 21(34), 4946-4959.

  • Xie, Y., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. Molecules, 24(7), 1368.

Sources

Protocols for the synthesis of carbazole-based polymers for organic photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Carbazole Advantage in OPVs

Carbazole-based polymers have established themselves as premier p-type (donor) materials in Bulk Heterojunction (BHJ) solar cells. Unlike fluorene, the nitrogen atom in the carbazole 9-position allows for facile functionalization to tune solubility and electronic properties without disrupting the backbone conjugation.

Critical Structural Insight: 2,7- vs. 3,6-Linkage For high-performance OPVs, the 2,7-linkage is non-negotiable.

  • 2,7-Connectivity: Extends the

    
    -conjugation length effectively, facilitating delocalization and high hole mobility (
    
    
    
    to
    
    
    cm
    
    
    /Vs).
  • 3,6-Connectivity: Acts as a conjugation break, resulting in wider bandgaps and poor charge transport.

This guide focuses on the synthesis of PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a benchmark polymer that utilizes the 2,7-carbazole unit via Suzuki-Miyaura Polycondensation .

Mechanistic Workflow

The synthesis relies on the palladium-catalyzed cross-coupling of an organoboron species (carbazole) and an aryl halide (acceptor unit).

G Monomers Monomer Prep (>99.5% Purity) Polymerization Suzuki Polycondensation (Pd(0), 90-110°C, 48-72h) Monomers->Polymerization Strict 1:1 Stoichiometry EndCap End-Capping (Remove reactive groups) Polymerization->EndCap Step 1: Ar-Br Step 2: Ar-B(OR)2 Purification Soxhlet Extraction (Fractionation) EndCap->Purification Precipitation Device OPV Device Fabrication Purification->Device High Mw Fraction

Figure 1: Generalized workflow for high-efficiency conjugated polymer synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Monomer Purity Verification

Scientific Integrity Check: The Carothers equation dictates that high molecular weight (Mw) is only achievable at perfect stoichiometric balance (r=1) and high conversion (p). Impurities disrupt this balance.

  • Requirement: Monomers must be recrystallized minimum 3x.

  • Validation: HPLC purity must be >99.5%.

    
    H NMR should show no trace of isomeric impurities (e.g., 3,6-isomers).
    
Protocol B: Suzuki-Miyaura Polycondensation of PCDTBT

Objective: Synthesize high-Mw PCDTBT via biphasic Suzuki coupling.

Materials
  • Monomer A: 2,7-Bis(4',4',5',5'-tetramethyl-1',3',2'-dioxaborolan-2'-yl)-N-9''-heptadecanylcarbazole (1.00 eq)

  • Monomer B: 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (DTBT) (1.00 eq)

  • Catalyst:

    
     (1.5 mol%) and 
    
    
    
    (6 mol%) OR
    
    
    (3 mol%).
  • Solvent: Toluene (degassed) : 2M Aqueous

    
     (degassed) [Ratio 3:1 v/v].
    
  • Phase Transfer Agent: Aliquat 336 (2 drops).

Step-by-Step Procedure
  • Inert Environment Setup: Flame-dry a 50 mL Schlenk tube/flask. Cycle Argon/Vacuum 3x.

  • Loading: Under Argon flow, add Monomer A (0.5 mmol), Monomer B (0.5 mmol), and Aliquat 336.

  • Solvent Addition: Add degassed Toluene (10 mL). Stir to dissolve.

  • Catalyst Addition: Add Pd catalyst and ligand rapidly against Argon flow.

  • Base Addition: Add degassed 2M

    
     (3-4 mL).
    
  • Reaction: Seal the vessel. Heat to 90–110°C with vigorous stirring for 48–72 hours .

    • Observation: The solution should turn viscous and dark red/purple.

  • End-Capping (CRITICAL):

    • Step 1 (Remove Boron): Add phenyl bromide (0.1 mL dissolved in toluene). React for 4 hours.

    • Step 2 (Remove Bromide): Add phenylboronic acid (100 mg dissolved in toluene). React for 4 hours.

    • Why? Uncapped ends act as charge traps and degrade device stability.

Protocol C: Purification via Soxhlet Extraction

Objective: Remove catalyst residues, oligomers, and fractionate by molecular weight.

Soxhlet Raw Crude Polymer (Precipitated in MeOH) Methanol 1. Methanol Wash (24h) Raw->Methanol Removes Salts & Catalyst Acetone 2. Acetone Wash (24h) Methanol->Acetone Removes Monomers Hexane 3. Hexane Wash (24h) Acetone->Hexane Removes Oligomers Chloroform 4. Chloroform Extraction (Collection) Hexane->Chloroform Dissolves High Mw Polymer Final Final Polymer (Precipitate & Dry) Chloroform->Final

Figure 2: Sequential Soxhlet extraction protocol for polymer fractionation.

  • Precipitation: Pour the cooled reaction mixture into 300 mL of vigorously stirring Methanol. Filter the solid.[1]

  • Thimble Loading: Place the solid into a cellulose thimble.

  • Extraction Sequence:

    • Methanol (24h): Removes inorganic salts and polar catalyst residues.

    • Acetone (24h): Removes unreacted monomers and low-Mw oligomers.

    • Hexanes (24h): Removes medium-Mw fractions (often responsible for poor film morphology).

    • Chloroform or Chlorobenzene: Collect this fraction. This is your target material.

  • Pd Scavenging: Add a Pd scavenger (e.g., sodium diethyldithiocarbamate) to the chloroform fraction and stir at 50°C for 2h. Wash with water, concentrate, and re-precipitate in Methanol.

Part 3: Data Analysis & Troubleshooting

Characterization Checklist
TechniqueParameterTarget Value for PCDTBT
GPC (HT-GPC) Number Average Mw (

)
20,000 – 50,000 Da
Dispersity (PDI)1.8 – 2.5
UV-Vis Bandgap (

)
~1.88 eV
Absorption Max (

)
~570 nm (film)
CV HOMO Level~ -5.5 eV (Deep HOMO is ideal for

)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Molecular Weight Impure monomersRecrystallize monomers; check HPLC purity.
Oxygen poisoningImprove degassing (freeze-pump-thaw); check Argon lines.
Stoichiometry errorWeigh monomers to

0.01 mg precision.
Insolubility Cross-linkingReduce reaction time; lower temp slightly; ensure effective end-capping.
Low PCE in Device Residual PalladiumPerform diethyldithiocarbamate wash; use ICP-MS to verify Pd < 100 ppm.
Low Mw fractionExtend Hexane Soxhlet step to ensure removal of short chains.

References

  • Blouin, N., Michaud, A., & Leclerc, M. (2007). A Rational Design of Poly(2,7-Carbazole) Derivatives for Photovoltaic Applications. Advanced Materials.

  • Li, J., & Grimsdale, A. C. (2010). Carbazole-based polymers for organic photovoltaic devices.[2] Chemical Society Reviews.[2][3]

  • Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells.[4][5] Beilstein Journal of Organic Chemistry.

  • Henson, Z. B., et al. (2012). Pyridyl-Isothiazole Regioisomers in Organic Photovoltaics. Journal of the American Chemical Society.[6] (Reference for Stille vs Suzuki protocols).

  • Sakaguchi, K., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation. ACS Macro Letters.

Sources

Application Notes and Protocols for Evaluating the In Vitro Antioxidant Activity of Carbazole Propanolamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Carbazole Propanolamine Derivatives as Antioxidants

Carbazole and its derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] A growing body of evidence suggests that many of these therapeutic benefits are, at least in part, attributable to their antioxidant properties.[3][4][5] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of human diseases. Carbazole derivatives, by virtue of their chemical structure, can act as potent antioxidants, mitigating the damaging effects of ROS.[3][5]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro antioxidant activity of a specific subclass: carbazole propanolamine derivatives. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antioxidant agents. We will delve into the theoretical underpinnings of commonly employed antioxidant assays—DPPH, ABTS, and FRAP—and provide step-by-step methodologies to ensure reliable and reproducible results.

Scientific Foundation: Mechanisms of Antioxidant Action and Assay Principles

The antioxidant activity of carbazole propanolamine derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The nitrogen atom within the carbazole ring system and the hydroxyl group of the propanolamine side chain are key functional groups that can participate in these quenching reactions. The overall antioxidant capacity is influenced by the specific substitution patterns on the carbazole nucleus, which can modulate the electron-donating ability of the molecule.[6]

To quantify this antioxidant potential in vitro, several robust and well-established spectrophotometric assays are utilized. Each assay is based on a distinct chemical principle, and therefore, employing a battery of tests is recommended for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[7][8] The core principle lies in the reduction of the stable DPPH radical, which has a deep violet color in solution and exhibits a strong absorbance at approximately 517 nm.[7] When an antioxidant, such as a carbazole propanolamine derivative, donates a hydrogen atom to the DPPH radical, it is converted to its non-radical form, DPPH-H, resulting in a color change from violet to yellow.[7] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The principle involves the generation of the blue-green ABTS•+ chromophore through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[9] This radical cation has a characteristic absorbance at 734 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, leading to a decrease in the solution's color intensity.[9] This decolorization is proportional to the concentration and antioxidant capacity of the test compound.[9] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength to that of Trolox, a water-soluble vitamin E analog.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay assesses the total antioxidant capacity of a sample by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11] The reaction is carried out in an acidic medium (pH 3.6) where the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous form (Fe²⁺-TPTZ) by antioxidants.[10][12] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[10][12] The increase in absorbance is proportional to the total antioxidant power of the sample.

Experimental Protocols

General Considerations Before Starting:
  • Reagent Preparation: All solutions should be freshly prepared using high-purity reagents and solvents.

  • Sample Preparation: Carbazole propanolamine derivatives should be dissolved in an appropriate solvent (e.g., DMSO, ethanol, or methanol) to prepare a stock solution. Serial dilutions should be made to obtain a range of concentrations for testing. A solvent control should always be included in the assay.

  • Standard: A known antioxidant, such as Ascorbic Acid, Gallic Acid, or Trolox, should be used as a positive control and for creating a standard curve.

  • Spectrophotometer: A UV-Vis spectrophotometer or a microplate reader is required for absorbance measurements.

  • Data Analysis: All experiments should be performed in triplicate, and the results should be expressed as mean ± standard deviation.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from established methods for determining the free radical scavenging activity of chemical compounds.[8][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (carbazole propanolamine derivatives)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the test compound and the positive control (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.

    • From the stock solutions, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.[8]

    • Add 180 µL of the DPPH solution to each well.[8]

    • For the blank, add 20 µL of the solvent and 180 µL of the DPPH solution.

    • For the control, add 20 µL of the sample or standard solution and 180 µL of the solvent.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8][13]

    • Measure the absorbance at 517 nm using a microplate reader.[8][13]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. [8]A lower IC₅₀ value indicates a higher antioxidant activity. [1] Diagram of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 180 µL of DPPH Solution DPPH_sol->Add_DPPH Sample_prep Prepare Serial Dilutions of Carbazole Derivatives & Standard Add_sample Add 20 µL of Sample/ Standard to 96-well plate Sample_prep->Add_sample Add_sample->Add_DPPH Incubate Incubate for 30 min in the dark Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS Radical Cation Scavenging Assay

This protocol is based on established methods for assessing total antioxidant capacity. [9][15] Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compounds (carbazole propanolamine derivatives)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [15] * Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 2. Sample and Standard Preparation:

    • Prepare a stock solution of the test compound and Trolox in an appropriate solvent.

    • Prepare a series of dilutions to obtain different concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader. [9][15]5. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is plotted for Trolox, and the TEAC value of the sample is calculated from this curve.

Diagram of ABTS Assay Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_sol Prepare ABTS•+ Working Solution Add_ABTS Add 190 µL of ABTS•+ Solution ABTS_sol->Add_ABTS Sample_prep Prepare Serial Dilutions of Carbazole Derivatives & Trolox Standard Add_sample Add 10 µL of Sample/ Standard to 96-well plate Sample_prep->Add_sample Add_sample->Add_ABTS Incubate Incubate for 6 min Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS radical cation scavenging assay.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

This protocol is derived from standard methods for measuring the total antioxidant capacity of biological and chemical samples. [10][12][16] Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh)

  • Test compounds (carbazole propanolamine derivatives)

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Standard Curve Preparation:

    • Prepare a series of aqueous solutions of FeSO₄·7H₂O at different concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Sample Preparation:

    • Dissolve the test compounds in an appropriate solvent to obtain a stock solution.

    • Prepare dilutions of the stock solution.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution. [16] * Add 190 µL of the pre-warmed FRAP reagent to each well. [11] * For the blank, use 10 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader. [10][12]6. Calculation of FRAP Value:

    • Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Diagram of FRAP Assay Workflow:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis FRAP_reagent Prepare Fresh FRAP Reagent Add_FRAP Add 190 µL of FRAP Reagent FRAP_reagent->Add_FRAP Sample_prep Prepare Carbazole Derivatives & FeSO₄ Standard Curve Add_sample Add 10 µL of Sample/ Standard to 96-well plate Sample_prep->Add_sample Add_sample->Add_FRAP Incubate Incubate at 37°C for 30 min Add_FRAP->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Standard_curve Plot FeSO₄ Standard Curve Measure->Standard_curve FRAP_value Determine FRAP Value (µM Fe(II) Equivalents) Standard_curve->FRAP_value

Caption: Workflow for the FRAP assay.

Data Presentation and Interpretation

For a clear comparison of the antioxidant activities of different carbazole propanolamine derivatives, the results should be summarized in a table.

Table 1: Comparative In Vitro Antioxidant Activity of Carbazole Propanolamine Derivatives

Compound IDDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (TEAC, µM Trolox/µM)FRAP (µM Fe(II)/µM)
Derivative 1
Derivative 2
Derivative 3
Ascorbic Acid (Standard)
Trolox (Standard)

Interpretation of Results:

  • DPPH Assay: A lower IC₅₀ value signifies greater radical scavenging activity.

  • ABTS Assay: A higher TEAC value indicates a stronger antioxidant capacity relative to Trolox.

  • FRAP Assay: A higher FRAP value suggests a greater reducing power.

By comparing the results across the three assays, a comprehensive profile of the antioxidant potential of the carbazole propanolamine derivatives can be established.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of carbazole derivatives is intrinsically linked to their chemical structure. [6][17]Key structural features that influence antioxidant capacity include:

  • Substituents on the Carbazole Ring: Electron-donating groups (e.g., methoxy, hydroxyl) on the carbazole nucleus generally enhance antioxidant activity by increasing the electron density and facilitating hydrogen or electron donation. Conversely, electron-withdrawing groups (e.g., nitro, cyano) may decrease activity. [7]* Position of Substituents: The location of substituents on the carbazole ring can impact steric hindrance and the ability of the molecule to interact with free radicals. [6]* The Propanolamine Side Chain: The hydroxyl and amino groups in the propanolamine side chain can also contribute to the overall antioxidant activity.

A systematic evaluation of a series of carbazole propanolamine derivatives with varied substitution patterns will allow for the elucidation of a clear structure-activity relationship, guiding the design of more potent antioxidant compounds.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro evaluation of the antioxidant activity of carbazole propanolamine derivatives. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can obtain a comprehensive understanding of the radical scavenging and reducing properties of these promising therapeutic agents. The systematic application of these methods, coupled with careful data analysis and SAR studies, will undoubtedly accelerate the discovery and development of novel carbazole-based antioxidants for the potential treatment of oxidative stress-related diseases.

References

  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Total Antioxidant Capacity Assay Kit (FRAP) - FineTest ELISA Kit. (n.d.).
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  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI. (2025, May 24).
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  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC. (2024, May 21).
  • Carbazole derivatives as antioxidant and anticorrosion materials - ResearchGate. (2025, November 17).
  • In Vitro Antioxidant and Anti-Lipid Peroxidation Activities of Hydroalcoholic Extracts of Caralluma tuberculata, Root and Aerial Parts - Brieflands. (2019, September 1).
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed. (2024, July 5).
  • Structure-activity relationships of carboline and carbazole derivatives as a novel class of ATP-competitive kinesin spindle protein inhibitors - PubMed. (2011, July 14).
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Carbazole-Based Dyes for Dye-Sensitized Solar Cells: A Detailed Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the design, synthesis, and application of carbazole-based dyes for dye-sensitized solar cells (DSSCs). It delves into the fundamental principles, provides detailed experimental protocols, and offers insights into the characterization and performance evaluation of these promising photovoltaic materials.

Introduction: The Promise of Carbazole Dyes in Solar Energy Conversion

Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technologies, offering a cost-effective and efficient alternative to conventional silicon-based solar cells.[1] At the heart of a DSSC is the sensitizer, a dye molecule responsible for light absorption and the subsequent injection of electrons into a semiconductor material.[2] Carbazole-based dyes have emerged as a particularly promising class of sensitizers due to their exceptional properties.

Carbazole derivatives are aromatic heterocyclic compounds known for their excellent thermal and chemical stability, high hole-transport capability, and strong electron-donating (p-type) characteristics.[3] These attributes, combined with their tunable photophysical and electrochemical properties, make them ideal candidates for efficient light harvesting and charge transfer in DSSCs.[4] The power conversion efficiency (PCE) of DSSCs employing carbazole-based dyes has seen significant improvements, with some co-sensitized systems reaching up to 15.2%.[3]

This guide will provide a detailed exploration of the molecular design principles that underpin the performance of carbazole dyes, followed by step-by-step protocols for their synthesis and the fabrication of high-performance DSSCs.

Molecular Design Principles for High-Performance Carbazole Dyes

The most effective carbazole-based sensitizers typically follow a donor-π-bridge-acceptor (D-π-A) architecture.[3][5] This modular design allows for the fine-tuning of the dye's electronic and optical properties to maximize DSSC performance.

  • The Donor (D): The carbazole moiety serves as the primary electron donor.[4] Its electron-rich nature facilitates the efficient transfer of electrons upon photoexcitation. Modifications to the carbazole core, such as the introduction of alkyl chains, can enhance solubility and prevent dye aggregation on the semiconductor surface.

  • The π-Bridge (π): The π-bridge is a conjugated spacer that connects the donor and acceptor units. It plays a crucial role in modulating the intramolecular charge transfer (ICT) and the overall absorption spectrum of the dye.[4][6] Common π-linkers include thiophene, phenyl, and ethynylene units.

  • The Acceptor (A): The acceptor group is responsible for anchoring the dye to the semiconductor surface (typically TiO2) and for accepting the electron from the excited donor.[4] Cyanoacrylic acid and rhodanine-3-acetic acid are widely used acceptor/anchoring groups due to their strong electron-withdrawing nature and effective binding to the TiO2 surface.[4][5]

The strategic combination of these components is essential for optimizing the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Proper alignment of these energy levels is critical for efficient electron injection from the dye's LUMO into the conduction band of the semiconductor and for the subsequent regeneration of the oxidized dye by the electrolyte.[2]

Caption: Generalized D-π-A structure of a carbazole-based dye.

Synthesis of a Representative Carbazole-Based Dye

This section outlines a general synthetic protocol for a D-π-A carbazole dye. The synthesis typically involves common organic reactions such as N-alkylation, Vilsmeier-Haack formylation, and Knoevenagel condensation.[2]

Protocol 3.1: Synthesis of a Carbazole-Based Dye

Materials:

  • 3,6-dibromocarbazole

  • 1-bromooctane

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • (4-formylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Cyanoacetic acid

  • Piperidine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Alkylation of Carbazole:

    • Dissolve 3,6-dibromocarbazole and KOH in DMF.

    • Add 1-bromooctane dropwise and heat the mixture at 80°C for 12 hours.

    • After cooling, pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 3,6-dibromo-9-octyl-9H-carbazole.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, add POCl3 to DMF at 0°C.

    • Add a solution of the N-alkylated carbazole in DMF to the Vilsmeier reagent.

    • Stir the reaction at 90°C for 8 hours.

    • Pour the mixture into ice-water and neutralize with a saturated NaHCO3 solution.

    • Extract the product with an organic solvent, dry over anhydrous MgSO4, and purify by column chromatography to yield the carbazole aldehyde intermediate.

  • Suzuki Coupling:

    • Combine the carbazole aldehyde, (4-formylphenyl)boronic acid, Pd(PPh3)4, and K2CO3 in a mixture of toluene and water.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • After cooling, extract the product, dry the organic layer, and purify by column chromatography.

  • Knoevenagel Condensation:

    • Dissolve the product from the previous step and cyanoacetic acid in a mixture of chloroform and acetonitrile.

    • Add a catalytic amount of piperidine and reflux for 12 hours.

    • After cooling, remove the solvent under reduced pressure and purify the resulting solid by column chromatography to obtain the final carbazole dye.

Characterization: The synthesized dye should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and molar extinction coefficient.[5]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.[5]

Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC involves the assembly of several key components: a photoanode, a counter electrode, and an electrolyte.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO2 Paste Deposition (Doctor Blade) FTO_Cleaning->TiO2_Deposition Sintering Sintering at 450°C TiO2_Deposition->Sintering Dye_Adsorption Dye Soaking Sintering->Dye_Adsorption Assembly Sandwich Electrodes Dye_Adsorption->Assembly Pt_Deposition Pt Catalyst Deposition Pt_Deposition->Assembly Electrolyte_Injection Electrolyte Injection Assembly->Electrolyte_Injection Sealing Sealing Electrolyte_Injection->Sealing

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Protocol 4.1: DSSC Fabrication

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO2 paste (e.g., P25)

  • Synthesized carbazole dye solution (0.3-0.5 mM in a suitable solvent)

  • Platinum (Pt) catalyst solution

  • Iodide/triiodide (I⁻/I₃⁻) based electrolyte

  • Thermoplastic sealant

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Deposit a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO2 film at 450°C for 30 minutes to ensure good particle necking and adhesion.

    • After cooling to about 80°C, immerse the TiO2 electrode in the carbazole dye solution and keep it at room temperature for 12-24 hours to ensure complete dye adsorption.

  • Counter Electrode Preparation:

    • Deposit a thin layer of Pt catalyst solution onto the conductive side of another FTO glass slide.

    • Heat the Pt-coated FTO at 400°C for 15 minutes.

  • Cell Assembly:

    • Assemble the dye-sensitized TiO2 photoanode and the Pt counter electrode in a sandwich-type configuration, separated by a thin thermoplastic sealant.

    • Heat the assembly to seal the edges, leaving two small holes for electrolyte injection.

    • Introduce the electrolyte into the cell through one of the holes via vacuum backfilling.

    • Seal the holes using a small piece of sealant and a soldering iron.

Characterization and Performance Evaluation

The performance of the fabricated DSSCs is evaluated by measuring their current-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 1000 W/m²).

Key Photovoltaic Parameters:

  • Short-circuit current density (Jsc): The maximum current density when the voltage is zero.

  • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

  • Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.

Table 1: Representative Photovoltaic Performance of Carbazole-Based Dyes

DyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
CAR-TPA ---2.12[7]
CAR-THIOHX ---1.83[7]
Dye 21 7.860.687-3.51[1]
Dye 11 14.630.6850.676.70[1]
MA-2 + N3 23.910.6850.609.82[5][8]

The incident photon-to-current conversion efficiency (IPCE) spectrum is another important characterization technique that measures the ratio of collected electrons to incident photons at each wavelength.

Energy_Level_Diagram cluster_dssc DSSC Energy Levels Energy (eV) Energy (eV) LUMO LUMO (Dye) HOMO HOMO (Dye) CB Conduction Band (TiO2) LUMO->CB VB Valence Band (TiO2) FTO FTO CB->FTO Redox Redox Potential (I-/I3-) Redox->HOMO Light hv Light->HOMO

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

Conclusion and Future Outlook

Carbazole-based dyes have demonstrated significant potential as efficient sensitizers in dye-sensitized solar cells. Their versatile D-π-A architecture allows for systematic tuning of their photophysical and electrochemical properties, leading to continuous improvements in device performance. Future research directions may focus on the development of novel donor and acceptor moieties, the exploration of co-sensitization strategies to broaden the spectral response, and the optimization of device fabrication processes to further enhance the power conversion efficiency and long-term stability of carbazole-based DSSCs. The protocols and insights provided in this guide offer a solid foundation for researchers to contribute to this exciting and rapidly advancing field.

References

  • MDPI. (2024, October 25). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Available at: [Link]

  • RSC Publishing. (2025, April 8). Push–pull carbazole twin dyads as efficient sensitizers/co-sensitizers for DSSC application: effect of various anchoring groups on photovoltaic performance. Available at: [Link]

  • Indian Academy of Sciences. Carbazole-based sensitizers for potential application to dye sensitized solar cells. Available at: [Link]

  • Molecular structure of carbazole-based dyes with different conjugated π-bridges. Available at: [Link]

  • PubMed. (2024, December 31). Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review. Available at: [Link]

  • PMC. Recent Advances in Dye-Sensitized Solar Cells. Available at: [Link]

  • PMC. (2025, March 6). Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells. Available at: [Link]

  • MDPI. (2025, May 31). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Available at: [Link]

  • ACS Publications. (2022, July 21). New Carbazole-Based Sensitizers for p-Type DSSCs: Impact of the Position of Acceptor Units on Device Performance. Available at: [Link]

  • DergiPark. Carbazole Based (D–π–A) Sensitizer: Synthesis, Characterization and its DSSC Application. Available at: [Link]

  • MDPI. (2021, February 22). A Di-Carbazole-Based Dye as a Potential Sensitizer for Greenhouse-Integrated Dye-Sensitized Solar Cells. Available at: [Link]

  • Academia.edu. New carbazole based metal-free organic dyes with D-p-A-p-A architecture for DSSCs: Synthesis, theoretical and cell performance studies. Available at: [Link]

  • ResearchGate. (2025, September 20). New carbazole-based organic dyes with different acceptors for dye-sensitized solar cells: Synthesis, characterization, dssc fabrications and density functional theory studies. Available at: [Link]

  • OUCI. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic…. Available at: [Link]

  • ResearchGate. Synthesis and design of carbazole-based organic sensitizers for DSSCs applications: experimental and theoretical approaches. Available at: [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Functionalized Carbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of novel functionalized carbazole compounds. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for a thorough investigation.

Introduction: The Promise of Carbazoles in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action.[1][2] Carbazole, a nitrogen-containing heterocyclic compound, has garnered significant attention as a privileged scaffold in medicinal chemistry.[1][3] Naturally occurring carbazole alkaloids, such as those isolated from Murraya koenigii, have demonstrated potent antibacterial and antifungal properties.[4][5] This has spurred the synthesis of a diverse library of functionalized carbazole derivatives with a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[4][6]

The antimicrobial efficacy of carbazole derivatives is intricately linked to their structural modifications.[7] Substitutions at the N-9, C-3, and C-6 positions of the carbazole ring have been shown to significantly influence their biological activity.[3][8] For instance, the introduction of halogens, alkyl groups, and other heterocyclic moieties can enhance potency and modulate the spectrum of activity.[8][9]

The mechanisms through which carbazoles exert their antimicrobial effects are multifaceted. Key proposed mechanisms include the disruption of microbial cell membrane integrity, leading to leakage of cellular contents, and the inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[1][2][9][10][11][12] Some carbazole derivatives have also been identified as potent inhibitors of the fungal plasma membrane proton ATPase (H+-ATPase).[13] This multi-target potential makes carbazoles a promising class of compounds to overcome existing drug resistance mechanisms.[14]

These application notes will provide detailed protocols for the systematic evaluation of the antimicrobial activity of novel carbazole compounds, from initial screening to preliminary mechanistic studies.

General Workflow for Antimicrobial Evaluation

A systematic approach is crucial for the efficient and accurate assessment of the antimicrobial properties of newly synthesized carbazole derivatives. The following workflow provides a logical progression from initial screening to more detailed characterization.

Antimicrobial Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Preliminary Mechanistic Studies Stock_Solution Prepare Stock Solutions of Carbazole Compounds Primary_Assay Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution for MIC) Stock_Solution->Primary_Assay Data_Analysis_1 Determine Minimum Inhibitory Concentration (MIC) Primary_Assay->Data_Analysis_1 Secondary_Assay Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Data_Analysis_1->Secondary_Assay Select promising compounds (low MIC) Data_Analysis_2 Calculate MBC/MIC or MFC/MIC Ratio Secondary_Assay->Data_Analysis_2 Membrane_Permeability Cell Membrane Permeability Assay Data_Analysis_2->Membrane_Permeability Characterize potent compounds DNA_Interaction DNA Interaction Studies Data_Analysis_2->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DHFR, DNA Gyrase) Data_Analysis_2->Enzyme_Inhibition

Caption: A generalized workflow for the antimicrobial evaluation of carbazole compounds.

Core Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4]

Rationale: This assay provides a quantitative measure of the potency of the carbazole compounds against a panel of clinically relevant bacterial and fungal strains. It is a high-throughput method suitable for screening a library of compounds.

Materials:

  • Functionalized carbazole compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Positive control (standard antibiotic, e.g., ciprofloxacin, ampicillin)

  • Negative control (vehicle, typically DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the carbazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the carbazole compounds in the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the desired final inoculum concentration.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. This will bring the total volume to 200 µL and halve the compound concentrations.

  • Controls:

    • Positive Control: Include wells with a standard antibiotic to ensure the susceptibility of the test organisms.

    • Negative Control: Include wells with the growth medium and the highest concentration of the vehicle (e.g., DMSO) to ensure it does not inhibit microbial growth.

    • Growth Control: Include wells with only the growth medium and the inoculum.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the carbazole compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Rationale: While the MIC indicates growth inhibition (stasis), the MBC/MFC determines whether the compound is microbicidal (kills the organism) or microbiostatic (inhibits growth but does not kill). This is a critical parameter in drug development.

Materials:

  • MIC plates from Protocol 1

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an agar plate.

  • Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the carbazole compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Data Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the carbazole scaffold allows for the elucidation of the structure-activity relationship (SAR), providing insights into the chemical features essential for antimicrobial activity.

Key SAR Observations for Antimicrobial Carbazoles:

  • N-Substitution: Alkylation at the N-9 position can influence lipophilicity and cell penetration.[4]

  • C-3 and C-6 Halogenation: The presence of halogens like chlorine or bromine at the C-3 and C-6 positions often enhances antimicrobial activity.[8][15]

  • Hybrid Molecules: Fusing the carbazole core with other antimicrobial pharmacophores (e.g., oxadiazoles, chalcones) can lead to synergistic effects and potent broad-spectrum activity.[10][16]

Table 1: Example Antimicrobial Activity Data for Functionalized Carbazole Derivatives

Compound IDR1 (N-9)R2 (C-3)R3 (C-6)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
CZ-01HHH64>128>128
CZ-02CH3HH3212864
CZ-03HClCl83216
CZ-04CH3ClCl4168
CZ-05 (Oxadiazole Hybrid)---244

Preliminary Mechanistic Studies

Understanding the mechanism of action is crucial for the further development of promising carbazole compounds.

Potential Mechanisms of Action

Carbazole_MoA cluster_membrane Cell Membrane Disruption cluster_enzyme Intracellular Targeting Carbazole Functionalized Carbazole Compound Membrane Bacterial/Fungal Cell Membrane Carbazole->Membrane Interaction DNA_Gyrase DNA Gyrase/ Topoisomerase IV Carbazole->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Carbazole->DHFR Inhibition ATPase H+-ATPase (Fungi) Carbazole->ATPase Inhibition Disruption Membrane Depolarization & Increased Permeability Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP) Disruption->Leakage

Caption: Potential antimicrobial mechanisms of action for functionalized carbazole compounds.

Protocol 3: Cell Membrane Permeability Assay

This assay assesses the ability of carbazole compounds to disrupt the integrity of the microbial cell membrane.

Rationale: Damage to the cell membrane is a common mechanism of action for many antimicrobial agents. This can be a rapid and effective way to kill microbes.

Materials:

  • Bacterial or fungal suspension

  • Fluorescent dyes (e.g., SYTOX Green or propidium iodide)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest microbial cells in their logarithmic growth phase and wash them with a suitable buffer (e.g., PBS).

  • Treatment: Resuspend the cells in the buffer and treat them with the carbazole compound at its MIC and supra-MIC concentrations.

  • Dye Addition: Add the fluorescent dye to the cell suspension. These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

  • Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane damage.

  • Controls:

    • Positive Control: Cells treated with a known membrane-disrupting agent (e.g., polymyxin B).

    • Negative Control: Untreated cells.

Conclusion and Future Perspectives

Functionalized carbazole compounds represent a versatile and promising platform for the discovery of new antimicrobial agents.[4][17] The protocols outlined in these application notes provide a robust framework for the systematic evaluation of their antimicrobial properties. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies and in vivo efficacy evaluations are essential next steps in the translation of these promising compounds into clinically useful drugs.

References

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. (2023). Bentham Science Publishers. [Link]

  • Synthesis and antibacterial activity evaluation of carbazole-based compounds. (n.d.). LSMU.LT. [Link]

  • Antifungal carbazoles. (n.d.). PubMed. [Link]

  • Xie, Y., Chen, Y., Zhang, Y., Chen, Z., & Chu, W. (2022). Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria. Journal of Medicinal Chemistry, 65(8), 6340–6361. [Link]

  • Dabrovolskas, K., Vektarienė, A., Meškienė, R., & Meškys, R. (2015). Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Medicinal Chemistry Research, 24(10), 3613–3622. [Link]

  • Synthesis and antibacterial activity evaluation of carbazole-based compounds. (n.d.). VDU. [Link]

  • Salimon, J., Salih, N., & Yousif, E. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Serbian Chemical Society, 76(9), 1205–1214. [Link]

  • Kadnor, V. A. (2022). Antimicrobial Potential of Carbazole Derivatives. Croatica Chemica Acta, 95(2). [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. (2024). Journal of Chemical Health Risks. [Link]

  • Winther, A. M. L., Arendrup, M. C., & Jørgensen, R. (2017). Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(19), 4563–4568. [Link]

  • Structure–activity relationship (SAR) of the most active compounds. (n.d.). ResearchGate. [Link]

  • A Comprehensive Review on Recent Advances in the Antimicrobial Activities of Carbazole Derivatives. (2026). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, antibacterial and antifungal activities of some carbazole derivatives. (n.d.). ResearchGate. [Link]

  • Xie, Y., Chen, Y., Zhang, Y., Chen, Z., & Chu, W. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 221–233. [Link]

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527–562. [Link]

  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). IJRPC. [Link]

  • Structures of some biologically active carbazole compounds. (n.d.). ResearchGate. [Link]

  • Xie, Y., Chen, Y., Zhang, Y., Chen, Z., & Chu, W. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 221–233. [Link]

  • Zimecki, M., Artym, J., Cisak, E., Kuryszko, J., & Kruzel, M. L. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6500. [Link]

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PubMed, 27(19), 6575. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of carbazoles, a critical scaffold in medicinal chemistry and materials science.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of carbazole synthesis, optimize your reaction conditions, and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My carbazole synthesis is resulting in a low yield or failing completely. What are the initial troubleshooting steps?

A1: A low or nonexistent yield can often be traced back to a few fundamental factors. Systematically verify the following:

  • Inert Atmosphere: For many transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the active catalyst [e.g., Pd(0)] is highly sensitive to oxygen.[3] Ensure your reaction was set up and maintained under a rigorously inert atmosphere (argon or nitrogen). This includes using degassed solvents and properly sealed reaction vessels.

  • Reagent and Solvent Quality: The purity of your starting materials and the dryness of your solvents are paramount. Use freshly purified reagents and anhydrous, degassed solvents to prevent catalyst deactivation.[4] Impurities in starting materials can sometimes inhibit the reaction or lead to unexpected side products.[5]

  • Catalyst Activity: If you suspect catalyst deactivation, consider using a fresh batch of catalyst or a pre-catalyst that forms the active species in situ.[3][4] For palladium-catalyzed reactions, Pd(OAc)₂ can sometimes be unreliable; pre-catalysts may offer more consistent results.[6]

  • Reaction Temperature: Temperature is a critical parameter. Insufficient heat may lead to low conversion, while excessive temperatures can cause catalyst decomposition or the formation of side products.[4] A systematic screening of the reaction temperature is often necessary.[4]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

A2: Side product formation is a common challenge. The nature of the side products will depend on your chosen synthetic route.

  • In Buchwald-Hartwig Aminations: A common side reaction is the dehalogenation of the aryl halide starting material.[4] This can sometimes be suppressed by lowering the reaction temperature or choosing a more appropriate ligand that favors the desired reductive elimination over competing pathways like β-hydride elimination.[3][4]

  • In Ullmann Condensations: These reactions traditionally require high temperatures, which can lead to thermal degradation of starting materials or products.[1][7][8] Exploring modern catalytic systems with specialized ligands can often allow for milder reaction conditions.[1]

  • Oxidation: The electron-rich carbazole ring can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.[8] Running reactions under an inert atmosphere can help minimize this.

Q3: How critical is the choice of base and solvent in my carbazole synthesis?

A3: The selection of base and solvent is crucial and can significantly impact the reaction outcome.[3][4]

  • Base: The base plays a key role in many carbazole syntheses, such as deprotonating the amine in Buchwald-Hartwig reactions.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions.[3] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives, though they might necessitate higher reaction temperatures.[3][9]

  • Solvent: The solvent must effectively dissolve the reactants, catalyst, and base.[3] The polarity of the solvent can influence reaction rates and even selectivity.[4][10] Common choices include toluene, dioxane, DMF, and DMSO.[4][11] It is essential to use anhydrous and degassed solvents to prevent catalyst poisoning.[3]

Troubleshooting Guides for Specific Synthetic Routes

This section provides more detailed troubleshooting for common carbazole synthesis methodologies.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming the C-N bond in N-arylcarbazoles.[3]

Problem: Low or No Product Formation

Potential Cause Troubleshooting Strategy Scientific Rationale
Inactive Catalyst Use a pre-catalyst or ensure a rigorously inert atmosphere and anhydrous solvents.[4]The active Pd(0) species is readily oxidized and deactivated by oxygen and water.[3]
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4]The ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. The optimal ligand is substrate-dependent.
Insufficient Temperature Gradually increase the reaction temperature in increments (e.g., 10 °C), monitoring for product formation and decomposition.[4]Many cross-coupling reactions have a significant activation energy barrier.
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides.[6] Consider switching to a more reactive halide if possible.The rate of oxidative addition of the aryl halide to the palladium center is a key step and follows the trend I > Br > Cl.

Problem: Significant Dehalogenation of Aryl Halide

Potential Cause Troubleshooting Strategy Scientific Rationale
High Reaction Temperature Lower the reaction temperature.[4]High temperatures can favor side reactions like hydrodehalogenation.
Inappropriate Ligand Use a more electron-rich and bulky ligand.[4]Bulky ligands can sterically hinder side reactions and promote the desired reductive elimination to form the C-N bond.[3]

Workflow for Optimizing Buchwald-Hartwig Amination

start Low Yield or Side Products check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_ligand Screen Ligands (e.g., XPhos, SPhos) check_inert->screen_ligand If conditions are pristine screen_base Optimize Base (e.g., NaOtBu, Cs2CO3) screen_ligand->screen_base screen_solvent Optimize Solvent (e.g., Toluene, Dioxane) screen_base->screen_solvent screen_temp Optimize Temperature (80-120 °C) screen_solvent->screen_temp outcome Improved Yield & Purity screen_temp->outcome

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Ullmann Condensation

A classic method for C-N bond formation, the Ullmann reaction typically uses a copper catalyst.[1]

Problem: Harsh Reaction Conditions Required

Potential Cause Troubleshooting Strategy Scientific Rationale
Traditional Protocol Explore modern ligand-assisted copper-catalyzed systems.[1]Ligands can accelerate the catalytic cycle, allowing for lower reaction temperatures.[1] Diamine ligands have shown particular promise.[1]
Stoichiometric Copper Utilize a catalytic amount of a copper salt (e.g., CuI) with an appropriate ligand.[1]Moving from stoichiometric to catalytic copper reduces waste and often improves reaction efficiency.

Problem: Low Yields

Potential Cause Troubleshooting Strategy Scientific Rationale
Poor Ligand Choice Screen various ligands, such as 1,10-phenanthroline or other diamines.[1][4]The ligand is crucial for stabilizing the copper catalyst and facilitating the coupling reaction.[1]
Inappropriate Base/Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMF, NMP).[7]The base and solvent system must be compatible with the reactants and facilitate the reaction at the required temperature.

Experimental Protocol: Ligand-Accelerated Ullmann N-Arylation

This protocol describes a general copper-catalyzed N-arylation of a carbazole precursor.

Reagents and Setup:

  • To an oven-dried Schlenk tube, add the carbazole precursor (1.0 mmol), aryl halide (1.2 mmol), CuI (0.05 mmol, 5 mol%), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).[4]

  • Add a base, for example, K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add an appropriate anhydrous, degassed solvent (e.g., DMF or toluene, 3-5 mL).

Reaction:

  • Stir the reaction mixture at an optimized temperature (e.g., 110-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Graebe-Ullmann Synthesis and Pschorr Cyclization

These methods involve the cyclization of N-aryl-2-aminobiphenyls or related precursors, often through diazotization.

Problem: Low Yields and Side Products in Graebe-Ullmann

Potential Cause Troubleshooting Strategy Scientific Rationale
Inefficient Diazotization Ensure low temperatures (0-5 °C) during the addition of sodium nitrite.Diazonium salts can be unstable at higher temperatures.
Harsh Cyclization Conditions For thermal decomposition of the diazonium salt, optimize the solvent and temperature. Protic media like polyphosphoric acid (PPA) can sometimes give higher yields than aprotic media like paraffin.[12] Microwave irradiation can also be explored to potentially improve yields and reduce reaction times.[12]The choice of medium can influence the decomposition pathway of the diazonium salt and the subsequent cyclization.

Problem: Poor Regioselectivity in Pschorr Cyclization

Potential Cause Troubleshooting Strategy Scientific Rationale
Lack of Directing Groups The substitution pattern on the aromatic rings can influence the position of cyclization. In the absence of strong directing effects, mixtures of isomers may be obtained.[13]The intramolecular cyclization can proceed through either a radical or cationic intermediate, and the regiochemical outcome is dictated by the relative stability of the intermediates and transition states.[14]
Reaction Conditions Varying the catalyst (e.g., copper powder, copper salts) and solvent may influence the selectivity.[15]The reaction conditions can affect the mechanism of the cyclization.

Logical Flow for Optimizing Cyclization Reactions

start Low Yield in Cyclization check_precursor Confirm Purity of Starting Material start->check_precursor optimize_diazotization Optimize Diazotization (Temp, Acid) check_precursor->optimize_diazotization If pure optimize_cyclization Optimize Cyclization Conditions optimize_diazotization->optimize_cyclization thermal Thermal (Solvent, Temp) optimize_cyclization->thermal photochemical Photochemical (Wavelength, Time) optimize_cyclization->photochemical catalytic Catalytic (Catalyst, Additives) optimize_cyclization->catalytic outcome Improved Carbazole Yield thermal->outcome photochemical->outcome catalytic->outcome

Caption: Decision tree for optimizing cyclization-based carbazole syntheses.

Concluding Remarks

The synthesis of carbazoles offers a rich field for methodological exploration. Successful optimization often hinges on a systematic approach to troubleshooting, paying close attention to the interplay between catalyst, ligand, base, solvent, and temperature. This guide provides a framework for addressing common challenges, but it is important to remember that the optimal conditions are often specific to the substrates being used. Careful reaction monitoring and analysis are key to developing robust and high-yielding protocols for your specific carbazole target.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • Cui, C., et al. (2022). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Advances.
  • Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal.
  • American Chemical Society. (2025). Methodology optimization for the synthesis of novel carbazole derivatives utilizing the Chan-Evans-Lam coupling reaction to target antibiotic resistance. ACS Fall 2025.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of carbazole 3a a.
  • Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
  • Taylor & Francis Online. (2023, March 29).
  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles.
  • ACS Publications. (2014, March 12). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters.
  • ResearchGate. (n.d.).
  • Reddit. (2018, September 6).
  • White Rose Research Online. (n.d.).
  • Wordpress. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pschorr Reaction.
  • Wikipedia. (n.d.).
  • BenchChem. (2025, December). preventing degradation of carbazole compounds during synthesis.
  • Pschorr Synthesis. (n.d.).
  • ChemRxiv. (2019, September 27).

Sources

Common side reactions in the synthesis of N-aryl carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of N-aryl carbazoles. It is designed for researchers encountering specific yield-limiting issues during Buchwald-Hartwig or Ullmann coupling protocols.

Topic: Troubleshooting Common Side Reactions & Process Optimization Support Level: Tier 3 (Senior Application Scientist) Context: N-aryl carbazoles are critical motifs in organic light-emitting diodes (OLEDs) and hole-transport materials. Their synthesis, while seemingly standard, is plagued by unique electronic and steric challenges that distinctively separate them from simple aniline couplings.

Module 1: Diagnostic & Triage

Before adjusting parameters, identify your specific failure mode using the decision matrix below.

Figure 1: Troubleshooting Logic Flow for N-Arylation

TroubleshootingTree Start Identify Problem LowYield Low Yield / No Conversion Start->LowYield SideProducts Side Products Observed Start->SideProducts CatDeath Catalyst Deactivation (Black Pd precipitate) LowYield->CatDeath O2 Leak / Wet Solvent Inhibition Iodide Inhibition (Stable Dimers) LowYield->Inhibition Ar-I Substrate BaseIssue Incomplete Deprotonation (pKa Mismatch) LowYield->BaseIssue Weak Base (e.g., K2CO3) Dehal Hydrodehalogenation (Ar-X → Ar-H) SideProducts->Dehal Excess Heat / H-Source Dimer Carbazole Dimerization (3,3' or 9,9' coupling) SideProducts->Dimer Oxidative Conditions (O2) Homocoup Aryl Homocoupling (Ar-Ar) SideProducts->Homocoup Reductive Elimination Error

Caption: Diagnostic decision tree for isolating the root cause of reaction failure in N-arylation workflows.

Module 2: The Buchwald-Hartwig Protocol

Context: This is the gold standard for high-value substrates. However, carbazole is a secondary amine with no


-hydrogens, which blocks the standard 

-hydride elimination pathway common in amine couplings. If you see dehalogenation here, the mechanism is different.
Q1: I am observing significant hydrodehalogenation (Ar-X

Ar-H). Since carbazole has no

-hydrogens, how is this happening?

Technical Insight: You are correct that the classic


-hydride elimination from the amine is impossible with carbazole. In this system, hydrodehalogenation typically arises from hydride transfer from the solvent or base  to the Palladium(II) intermediate.
  • Mechanism: The oxidative addition complex [L_nPd(Ar)(X)] undergoes transmetallation/ligand exchange. If a hydride source (e.g., an alcohol solvent, moisture, or even the phosphine ligand itself via cyclometallation) is present, a [L_nPd(Ar)(H)] species forms, followed by reductive elimination of Ar-H.

  • The "Hidden" Cause: Using primary alcohols (like ethanol) or unpurified ethers (containing peroxides/stabilizers) as co-solvents.

Corrective Protocol:

  • Switch Solvent: Move to strictly anhydrous Toluene or Xylene . Avoid dioxane if it contains peroxides.

  • Ligand Selection: Use bulky, electron-rich biaryl phosphines like XPhos or BrettPhos . These ligands accelerate the desired C-N reductive elimination step, outcompeting the slower decomposition pathways [1].

  • Base Check: Ensure your NaOtBu is sublimed grade. Hydroxide impurities can promote dehalogenation.

Q2: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Technical Insight: This is likely due to the formation of a stable, off-cycle Palladium-Carbazolyl complex . Unlike simple amines, the carbazolyl anion is highly conjugated and can form a stable bridging complex with Palladium, essentially sequestering the catalyst in a resting state that is too stable to undergo reductive elimination [2].

Optimization Strategy:

  • Temperature: Increase reaction temperature to 100–110 °C to overcome the activation energy barrier for the reductive elimination of this stable intermediate.

  • Ligand Ratio: Ensure a strict 1:1 or 1.2:1 Ligand:Pd ratio if using monodentate ligands. Excess ligand can sometimes stabilize the resting state.

  • Precatalysts: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These generate the active L-Pd(0) species immediately, bypassing the induction period where the stable complex might form [3].

Standard Operating Procedure (SOP): Buchwald-Hartwig N-Arylation
ComponentRecommendationFunction
Catalyst Pd_2(dba)_3 (1-2 mol%)Source of Pd(0).
Ligand XPhos or SPhos (2-4 mol%)Bulky biaryl phosphines prevent catalyst aggregation and speed up RE.
Base NaOtBu (1.2 - 1.5 equiv)Strong base (pKa ~19) essential for deprotonating carbazole (pKa ~19.9).
Solvent Toluene or Xylene (Anhydrous)Non-polar aromatic solvents minimize hydrodehalogenation.
Temp 100 °C - 110 °CHigh temp required to break stable Pd-carbazolyl resting states.
Module 3: The Ullmann Protocol (Copper Catalysis)

Context: Preferred for industrial scale-up due to cost, but suffers from higher activation barriers and distinct side reactions.

Q3: I am seeing a dimer impurity (Carbazole-Carbazole coupling) instead of N-arylation.

Technical Insight: This is Oxidative Dimerization , typically forming 3,3'-bicarbazole or 9,9'-bicarbazole.

  • Cause: This occurs when the reaction atmosphere is not strictly inert. Copper at high temperatures in the presence of Oxygen acts as an oxidant, coupling two carbazole molecules via a radical cation mechanism (similar to the Scholl reaction) [4].

  • Differentiation: This is not the same as homocoupling of the aryl halide.

Corrective Protocol:

  • Degassing: Sparge the solvent with Argon for at least 30 minutes before adding the catalyst.

  • Sealing: Use a pressure tube with a Teflon seal, not a rubber septum (which can leak O2 at 140 °C).

  • Reductant: In severe cases, adding a small amount of a reductant (like ascorbic acid) is not standard for Ullmann but ensuring the absence of oxidants is key.

Q4: My Aryl Iodide substrate is giving low yields with CuI. Why?

Technical Insight: While Aryl Iodides are typically more reactive, they can suffer from Iodide Inhibition in Copper catalysis. High concentrations of Iodide ions (released during the reaction) can form [CuI_2]^- or [CuI_3]^2- clusters that are catalytically inactive.

Corrective Protocol:

  • Ligand Switch: Use 1,10-Phenanthroline or DMEDA (N,N'-dimethylethylenediamine). These bidentate ligands bind Cu strongly, preventing the formation of inactive iodide clusters [5].

  • Solvent: Switch to DMF or DMSO . These polar solvents help stabilize the active cationic Copper species better than toluene in Ullmann systems.

Module 4: Mechanism Visualization

Understanding the specific "Trap" in Carbazole synthesis is crucial.

Figure 2: Catalytic Cycle & The Carbazolyl Trap

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd Ar-X Coord Amine Coordination [L-Pd(Ar)(HNCbz)(X)] OxAdd->Coord Carbazole Deprot Deprotonation (Base Required) Coord->Deprot Amido Pd-Amido Complex [L-Pd(Ar)(NCbz)] Deprot->Amido -HX Trap STABLE TRAP: Bridged Carbazolyl Dimer Amido->Trap Low Temp / Excess Pd Product Product N-Aryl Carbazole Amido->Product Reductive Elimination Trap->Amido Heat (>100°C) Product->Pd0

Caption: The standard Buchwald-Hartwig cycle (green/blue) vs. the specific "Carbazolyl Trap" (red) that causes stalling at low temperatures.

Module 5: Purification & Impurity Management

Even with optimized conditions, side reactions occur. Use this table to plan your downstream processing.

Impurity TypeOriginRemoval Strategy
Carbazole (Starting Material) Incomplete conversionSolvent Wash: Carbazole is soluble in hot Xylene but less so in cold. Product often crystallizes out, leaving SM in mother liquor.
Aryl Halide Excess usedVacuum Distillation (if volatile) or Column Chromatography (Non-polar eluent).
Hydrodehalogenated Arene Side reaction (Ar-H)Evaporation: Usually volatile. If not, requires chromatography (very non-polar).
Bicarbazole (Dimer) Oxidative couplingRecrystallization: These are highly insoluble. Dissolve crude in hot Chlorobenzene; dimers often remain undissolved (filter off hot) [6].
Pd/Cu Residues CatalystScavengers: Use Thiol-functionalized silica (SiliaMetS®) or wash with aqueous NH4OH (for Cu) or EDTA.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling Reactions." Angewandte Chemie International Edition. [Link]

  • Romero-Revilla, J. A., et al. (2023). "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." ACS Catalysis. [Link]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. [Link]

  • Li, X., et al. (2021). "Cross-dehydrogenative N–N couplings." Chemical Society Reviews. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). "Cu-Catalyzed Ullmann-Type Coupling Reactions." Nature Protocols. [Link]

  • Li, J., et al. (2011). "Purification of carbazole by solvent crystallization." Separation and Purification Technology. [Link]

Technical Support Center: Purification of Crude Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity carbazole compounds. Carbazole and its derivatives are foundational materials in pharmaceuticals, organic electronics (OLEDs), and materials science.[1] However, their purification is often non-trivial due to the presence of structurally similar impurities, starting materials, and byproducts.[2]

This resource provides field-proven insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to address specific experimental issues.

Part 1: Selecting Your Purification Strategy

The first critical step is choosing the most appropriate purification technique. The choice depends on the nature of the target compound, the types of impurities present, the required purity level, and the scale of the experiment.

Below is a decision-making workflow to guide your selection.

Purification_Decision_Tree start Start: Crude Carbazole Derivative q1 Is the compound thermally stable below its melting point? start->q1 q2 Are impurities significantly different in polarity? q1->q2 No sublimation Sublimation q1->sublimation Yes q3 Is the desired compound the major component (>85%)? q2->q3 No chromatography Column Chromatography q2->chromatography Yes q3->chromatography No recrystallization Recrystallization q3->recrystallization Yes q4 Are isomeric impurities present? prep_hplc Preparative HPLC q4->prep_hplc Yes, and difficult to separate no_easy_path Consider sequential purification (e.g., Column followed by Recrystallization) q4->no_easy_path No, or separation is achievable chromatography->no_easy_path recrystallization->q4

Caption: A decision tree for selecting the optimal purification technique.

Part 2: Recrystallization Guide

Recrystallization is often the most effective method for removing minor and isomeric impurities, yielding a highly crystalline and pure product.[3][4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs) about Recrystallization

Q1: How do I choose the right solvent for recrystallization? A1: The ideal solvent should dissolve your carbazole derivative sparingly at room temperature but completely at its boiling point.[2] A poor choice can lead to low recovery or failed crystallization.

  • Expertise & Experience: Start with small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add 0.5 mL of different candidate solvents. Observe solubility at room temperature and then upon heating. Common starting solvents for carbazoles include ethanol, isopropanol, acetone, ethyl acetate, and toluene.[5][6]

Q2: Can I use a mixed-solvent system? A2: Yes, a binary solvent system is extremely useful when no single solvent has the ideal solubility profile.[6] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.

  • Causality: The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until persistent cloudiness appears. A few more drops of the hot "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly. This controlled decrease in solubility is what promotes the formation of pure crystals. A common combination is ethyl acetate/hexane.[5][7]

Troubleshooting Recrystallization

Q: My compound "oils out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound or if the compound is excessively soluble.[7]

  • Solution 1: Use a Lower-Boiling Solvent. Select a solvent with a boiling point well below the melting point of your product.

  • Solution 2: Adjust Solvent Polarity. Your compound may be too soluble. Use a more nonpolar solvent or a mixed solvent system where you can carefully control the point of insolubility by adding an anti-solvent.[7]

  • Solution 3: Reduce Concentration. Use a larger volume of solvent to prevent supersaturation at a temperature above the compound's melting point.

Q: My yield is very low after recrystallization. Why? A: Low yield can result from several factors.

  • Causality & Solution:

    • Using too much solvent: This keeps a significant portion of your product dissolved even at low temperatures. Always use the minimum amount of hot solvent required for complete dissolution.[5]

    • Cooling too quickly: Rapid cooling traps impurities and leads to the formation of small, impure crystals that are easily lost during filtration.[2] Allow the solution to cool slowly to room temperature before moving it to an ice bath.[2]

    • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude carbazole derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol).[5]

  • Heating: Heat the mixture to boiling on a hot plate while stirring. Continue to add the solvent in small portions until the solid just dissolves completely.[6]

  • Decolorization (Optional): If the solution is colored by polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4][6]

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals under a vacuum.

Part 3: Column Chromatography Guide

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[2] It is ideal for separating components with different polarities.

Workflow for Column Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. Develop TLC to find optimal eluent system pack 2. Pack column with silica slurry tlc->pack load 3. Load sample (dry or wet) pack->load elute 4. Elute with solvent gradient load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: A standard workflow for purification by column chromatography.

Troubleshooting Column Chromatography

Q: I'm observing significant peak tailing for my aminopropyl carbazole derivative on silica gel. What's the cause and how can I fix it? A: This is a classic issue when purifying basic compounds like aminopropyl carbazoles on standard (slightly acidic) silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, causing it to "stick" and elute slowly and broadly.[3]

  • Solution: Deactivate the silica gel by adding a small amount of a base to your eluent system. Typically, adding 0.1-1% triethylamine (Et₃N) to the mobile phase will neutralize the acidic sites and result in sharp, symmetrical peaks.[3][4]

Q: My compounds are not separating well (co-elution). What should I do? A: Poor separation, or low resolution, means the chosen eluent is not optimal for differentiating between your desired compound and the impurities.

  • Expertise & Experience: The polarity of your eluent is likely too high, causing all components to move too quickly down the column.

  • Solution 1: Optimize Eluent. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a system that gives your target compound an Rf value of ~0.3 and separates it well from other spots. A good starting point for many carbazole derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[3][7]

  • Solution 2: Use Gradient Elution. Start with a low polarity mobile phase to elute the nonpolar impurities first. Then, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[3][4] This allows for a more controlled separation of compounds with varying polarities.

Q: My purified product seems to have decomposed on the column. Is this possible? A: Yes, some sensitive carbazole derivatives can decompose on the acidic surface of standard silica gel.[4]

  • Solution: If you suspect decomposition, consider using a deactivated stationary phase. You can either use commercially available deactivated silica gel or switch to a different stationary phase altogether, such as alumina (which is available in neutral, basic, or acidic forms).[4]

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Use TLC to determine the optimal solvent system that provides good separation of your target compound from impurities.[7]

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand. Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.[2]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.[3]

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Carefully add the eluent to the top of the column. Begin elution, starting with the least polar solvent mixture determined by your TLC analysis. If using a gradient, gradually increase the polarity.[4]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[4]

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.[2]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified carbazole derivative.[2]

Part 4: Sublimation and Purity Assessment

Sublimation

For volatile and thermally stable solids, sublimation can be an excellent and simple purification method that avoids solvents entirely.[8]

  • Principle: The impure solid is heated under reduced pressure, causing it to transition directly from a solid to a gas (sublime).[9] The gas then deposits as a pure solid on a cooled surface (a "cold finger"), leaving non-volatile impurities behind.[9][10]

  • Best For: Compounds with a relatively high vapor pressure and non-volatile impurities. It is particularly effective for micro-scale purifications as product loss is minimal.[8]

Purity Assessment

After purification, you must verify the purity of your carbazole derivative. No single technique is foolproof; a combination is often necessary.

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.

TechniquePurposeStrengthsLimitations
TLC Qualitative check, reaction monitoringFast, inexpensive, good for screening multiple samples and fractions.[11]Not quantitative, lower resolution than HPLC.
HPLC Quantitative purity analysisHigh resolution, sensitive, reproducible. The "gold standard" for purity determination (>95%).[11][12]Requires method development, more expensive.
¹H & ¹³C NMR Structural confirmation, impurity identificationProvides detailed structural information and can reveal the presence of impurities, including isomers.[12]Quantification requires an internal standard; may not detect trace impurities.
Mass Spec (MS) Molecular weight confirmationConfirms the molecular weight of the target compound and can help identify impurities by their mass.[12]Does not separate isomers, quantification is difficult.
  • Trustworthiness: For drug development and materials science applications where trace impurities can drastically alter biological activity or photophysical properties, HPLC is the primary method for quantitative purity analysis.[2][12] ¹H NMR is crucial for confirming the structure and ensuring no isomeric impurities are present.[12]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
  • Benchchem. (2025). Recrystallization methods for obtaining high-purity 1H-Dibenzo(a,i)carbazole.
  • Benchchem. (2025). Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of 9-Hexylcarbazole: HPLC vs.
  • Benchchem. (2025).
  • ResearchGate. (2025). Synthesis and characterization of carbazole derived nonlinear optical dyes. [Link]

  • Innovation.world. (2025). Purification By Sublimation. [Link]

  • University of Toronto Scarborough. (n.d.). Sublimation Theory. [Link]

  • KNC Laboratories Co.,Ltd. (n.d.). SUBLIMATION PURIFICATION TECHNOLOGY. [Link]

Sources

Improving the yield of Buchwald-Hartwig amination for carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Executive Summary: The Carbazole Challenge

Synthesizing carbazoles via Buchwald-Hartwig amination typically follows one of two pathways: the intramolecular cyclization of 2-halo-N-arylanilines (most common) or the double intermolecular coupling of 2,2'-dihalobiphenyls with primary amines.

While powerful, this reaction often stalls due to three specific failure modes:

  • Reductive Elimination Failure: The formation of the 5-membered nitrogen ring is sterically demanding.

  • 
    -Hydride Elimination:  Leading to hydrodehalogenated byproducts (reduced starting material) rather than the cyclized product.
    
  • Catalyst Inhibition: Particularly by iodide ions or chelation from the product itself.

This guide provides the protocols and diagnostic logic to overcome these barriers.

Core Optimization: The Catalyst "Engine"

The choice of ligand is the single most critical variable. For carbazole synthesis, you need a ligand that is bulky enough to enforce reductive elimination (the rate-determining step in hindered systems) but electron-rich enough to facilitate oxidative addition.

Ligand Selection Matrix
Ligand ClassTop CandidatesBest Use CaseMechanism of Action
Dialkylbiaryl Phosphines XPhos , SPhos , RuPhos Standard Substrates. The "Gold Standard" for carbazole cyclization.Bulky biaryl backbone prevents Pd aggregation; electron-rich P-center speeds up oxidative addition.
Bulky Trialkyl Phosphines P(t-Bu)₃ , CyJohnPhos High-Dehalogenation Risk. Use when you see reduced starting material.Extreme steric bulk accelerates reductive elimination over

-hydride elimination.
Specialized Biaryls BrettPhos , tBuBrettPhos Primary Amines / Weak Nucleophiles. Use for double-coupling of 2,2'-dihalobiphenyls.Optimized for coupling primary amines with high selectivity.
NHC Ligands IPr , SIPr Difficult/Hindered Substrates. Use when phosphines fail or at high temp.Strong

-donation stabilizes Pd at high temperatures required for difficult cyclizations.

Expert Insight: Avoid triphenylphosphine (


) or simple bidentates like BINAP for sterically hindered carbazole closures. They lack the necessary bulk to force the C-N bond formation, often resulting in stalled reactions or dehalogenation.
Process Parameters: The "Environment"
Base & Solvent Compatibility

The base must be strong enough to deprotonate the amine-bound palladium complex but compatible with your substrate's functional groups.

  • Standard System (Non-sensitive): NaOtBu in Toluene or Dioxane (100–110 °C).

    • Why: Fast reaction, high solubility of the base.

  • Base-Sensitive System (Esters/Nitriles present): Cs2CO3 or K3PO4 in Dioxane or t-Amyl Alcohol.

    • Why: Milder bases reduce side reactions but often require higher temperatures or longer times.

  • "Greener" / Difficult Solubility: K3PO4 + H2O (drop) in Toluene.

    • Why: A trace of water creates a "phase-transfer-like" effect, solubilizing inorganic bases without dissolving the catalyst.

Visualizing the Mechanism & Failure Points

The following diagram maps the catalytic cycle specifically for carbazole synthesis, highlighting where the reaction fails (in red).

CarbazoleCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate FailStall FAILURE: Pd-Dimerization (Result: Stalled Rxn) Pd0->FailStall Low Ligand:Pd ratio Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine FailPoison FAILURE: Iodide Inhibition (Result: Catalyst Death) OxAdd->FailPoison If X=Iodide Deprot Deprotonation (Ar-Pd-NR) Coord->Deprot + Base FailDehal FAILURE: β-Hydride Elimination (Result: Reduced Arene) Coord->FailDehal Ligand too small RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Determining Step RedElim->Pd0 + Product Release

Figure 1: Catalytic cycle of intramolecular Buchwald-Hartwig amination. Red nodes indicate common failure modes.

Troubleshooting Center (Q&A)
Scenario A: "I see mostly dehalogenated starting material (hydrodehalogenation)."
  • Diagnosis:

    
    -Hydride elimination is outcompeting reductive elimination. This occurs because the Pd-center is not crowded enough to force the C-N bond formation.
    
  • Solution: Switch to a bulkier ligand .

    • Immediate Action: If using

      
       or BINAP, switch to XPhos  or P(t-Bu)₃ .
      
    • Secondary Check: Ensure your solvent is rigorously anhydrous; water can sometimes act as a proton source for this side reaction in specific catalytic cycles.

Scenario B: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
  • Diagnosis: Product inhibition or Catalyst Poisoning.[1][2]

    • Cause 1 (Iodide): If your starting material is an Aryl-Iodide, the released iodide ions can form stable, inactive Pd-dimers.

    • Cause 2 (Product): The carbazole nitrogen can coordinate to Pd, sequestering it.

  • Solution:

    • If using Aryl-Iodide: Switch to Aryl-Bromide or Aryl-Chloride . Counter-intuitively, Aryl-Chlorides often work better in B-H carbazole synthesis because chloride is a weaker bridging ligand than iodide.

    • If Product Inhibition: Increase reaction temperature to 110°C+ to promote ligand dissociation.

Scenario C: "My substrate has an ester, and NaOtBu hydrolyzed it."
  • Diagnosis: Base incompatibility.

  • Solution: Switch to the "Weak Base / Phase Transfer" protocol.

    • Use K3PO4 (3.0 equiv) in Toluene with 10% Water or a surfactant (like TPGS-750-M). The biphasic system protects the ester while allowing the inorganic base to function. Alternatively, use Cs2CO3 in Dioxane.

Scenario D: "Yield is low for the double-coupling of 2,2'-dibromobiphenyl."
  • Diagnosis: Oligomerization. The amine is reacting with two different biphenyl molecules instead of closing the ring on one.

  • Solution: High Dilution & Ligand Tuning.

    • Run the reaction at lower concentration (0.05 M or less) to favor intramolecular reaction.

    • Use BrettPhos , which is highly selective for primary amines in the first step and facilitates the second closure.

Diagnostic Logic Flow

Use this decision tree to select your next experiment.

Troubleshooting Start Start: Reaction Failed CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Reduced SM (Dehalogenation) CheckTLC->Result1 Result2 Stalled / SM Left CheckTLC->Result2 Result3 Complex Mixture CheckTLC->Result3 Action1 Use Bulkier Ligand (XPhos, P(t-Bu)3) Result1->Action1 Action2 Check Halide Source (Avoid Iodides) Result2->Action2 Action3 Switch Base (Cs2CO3 or K3PO4) Result3->Action3

Figure 2: Troubleshooting decision tree for optimizing reaction yield.

Validated Protocol: The "Gold Standard"

Scope: Intramolecular cyclization of 2-chloro-N-phenylaniline to 9-phenylcarbazole.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: NaOtBu (1.5 equiv) (Use K₃PO₄ for sensitive substrates)

  • Solvent: Toluene (0.2 M concentration)

Procedure:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂, XPhos, and NaOtBu to a reaction vial.

  • Dissolve: Add the substrate dissolved in anhydrous Toluene.

  • Activate: Seal the vial. Heat to 100 °C for 12–16 hours.

    • Note: Do not check TLC before 4 hours; opening the system can introduce oxygen which kills the active catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[3]

References
  • Catalyst Selection & Mechanism

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Carbazole Synthesis Review

    • Bedford, R. B., et al. (2002). "A novel catalytic one-pot synthesis of carbazoles via consecutive amination and C–H activation."[4] Chemical Communications.[4]

  • Dehalogenation & Ligand Bulk

    • Navarro, O., et al. (2004).[5] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

  • Intramolecular Cyclization Protocols

    • Tsang, W. C. P., et al. (2005). "An efficient route to carbazoles and dibenzofurans..." Journal of the American Chemical Society.

Sources

Technical Support Center: Carbazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Carbazole-Based Materials Document ID: CBZ-SOL-001 Status: Active Audience: Senior Researchers, Process Engineers, Medicinal Chemists

Introduction: The Carbazole Paradox

Carbazole derivatives are the workhorses of organic electronics (OLEDs, OPVs) and emerging pharmacophores due to their high thermal stability and electron-rich tricyclic nitrogen capability.[1] However, these same properties create a "solubility paradox." The rigid, planar structure drives strong intermolecular


-

stacking, leading to aggregation and poor solubility in common organic solvents. This guide provides root-cause analysis and actionable protocols to overcome these barriers without compromising electronic or biological functionality.

Module 1: Structural Engineering (Molecular Design)

Q1: I am designing a new carbazole derivative for solution-processed OLEDs. Why does my N-octyl substitution fail to prevent precipitation during spin-coating, while literature suggests it should work?

Diagnosis: The issue is likely crystallization kinetics rather than thermodynamic solubility. While linear alkyl chains (like n-octyl) increase hydrophobicity, they can interdigitate (zipper effect), promoting ordered packing and rapid precipitation during solvent evaporation.

The Fix: Topology over Length (Entropy of Mixing) Switch from linear to branched alkyl chains at the N-9 position.

  • Mechanism: Branched chains (e.g., 2-ethylhexyl, 2-butyloctyl) introduce steric bulk close to the aromatic core. This creates "free volume," disrupting the

    
    -
    
    
    
    stacking distance and preventing the "zipper" packing observed with linear chains.
  • Evidence: Research indicates that asymmetric branching can improve solubility by orders of magnitude compared to linear analogs of the same molecular weight due to increased entropy of mixing.

Comparative Data: Solubility in Chlorobenzene (


) 
Substituent TypeSpecific GroupSolubility Limit (Approx.)Film Morphology
Linear n-Octyl (

)
~15-20Crystalline, Rough
Branched 2-Ethylhexyl (

isomer)
>80Amorphous, Smooth
Bulky tert-Butyl~5-10Prone to aggregation
Q2: My carbazole drug candidate is biologically active but "crashes out" in aqueous media. How do I modify the core without losing potency?

Diagnosis: The hydrophobic carbazole core (


) is incompatible with aqueous biological buffers.

The Fix: Strategic Polar Functionalization Do not rely solely on DMSO co-solvents. Introduce solubilizing vectors at the 3- and 6-positions .

  • Protocol: Install hydrophilic moieties (e.g., polyethylene glycol (PEG) chains, carboxylic acids, or amine salts) at the 3,6-positions. These positions are electronically active but sterically accessible.

  • Self-Validating Check: Calculate the cLogP. A target cLogP < 2.0 is usually required for reasonable aqueous solubility. If functionalization kills activity, proceed to Module 3 (Formulation) .

Module 2: Process & Solvent Engineering

Q3: I cannot modify the molecule. What solvent system yields the best films for high-molecular-weight polycarbazoles?

Diagnosis: Single-solvent systems often fail because they cannot balance the dissolution of the rigid backbone and the flexible side chains simultaneously.

The Fix: The "Good/Marginal" Solvent Blend Strategy Use a binary solvent system to decouple dissolution from film formation.

Protocol: The Chlorobenzene/Chloroform Blend

  • Primary Solvent (Dissolver): Chloroform (

    
    ). High vapor pressure, excellent solvency for the core.
    
  • Secondary Solvent (Leveler): Chlorobenzene or o-Dichlorobenzene. High boiling point, slower evaporation.

  • Ratio: Start with 9:1 (v/v)

    
    :Chlorobenzene .
    
  • Mechanism: The chloroform dissolves the polymer aggregates. As it evaporates during spin coating, the chlorobenzene remains longer, allowing the polymer chains to relax and preventing rapid precipitation (skin formation), resulting in smoother films.

Q4: My solution is clear but filters clog immediately. What is happening?

Diagnosis: You have micro-gels or pre-aggregates . The solution looks clear to the naked eye, but nanoscopic


-stacked clusters exist.

The Fix: Thermal Annealing & Hot Filtration

  • Heat: Stir the solution at

    
     (or 
    
    
    
    below solvent boiling point) for 1 hour.
  • Sonication: Apply ultrasonic energy (40 kHz) for 10 minutes while warm.

  • Hot Filtration: Filter the solution through a 0.45

    
     PTFE filter immediately before it cools.
    
    • Why PTFE? Nylon filters can adsorb carbazole derivatives due to H-bonding interactions.

Module 3: Pharmaceutical Formulation (Bio-Applications)

Q5: How do I deliver a carbazole-based antitumor agent without using toxic concentrations of DMSO?

Diagnosis: Direct injection of DMSO stocks into saline causes "crash-out" precipitation, leading to embolism risks or low bioavailability.

The Fix: Self-Emulsifying Drug Delivery Systems (SEDDS) Encapsulate the hydrophobic carbazole in a lipid-surfactant matrix.

Protocol: SEDDS Preparation

  • Oil Phase: Capryol 90 (Solubilizer for the carbazole core).

  • Surfactant: Tween 80 (High HLB surfactant to stabilize the interface).

  • Co-Surfactant: PEG 400 (Reduces interfacial tension).

  • Ratio: Mix Oil:Surfactant:Co-Surfactant (20:40:40).

  • Procedure: Dissolve carbazole in the mix at

    
    . Upon addition to water/blood, this spontaneously forms stable nano-emulsions (
    
    
    
    ), preventing precipitation.

Troubleshooting Visualization

The following diagram illustrates the decision logic for troubleshooting carbazole solubility based on the application (Electronics vs. Pharma).

CarbazoleSolubility Start Start: Carbazole Solubility Issue CheckApp Identify Application Start->CheckApp Elec Organic Electronics (OLED/OPV) CheckApp->Elec Device Fabrication Pharma Pharmaceuticals (Bio-Assay/In Vivo) CheckApp->Pharma Drug Delivery ModStruct Can you modify structure? Elec->ModStruct Branching Switch to Branched Alkyls (2-ethylhexyl, 2-butyloctyl) ModStruct->Branching Yes SolventEng Solvent Engineering ModStruct->SolventEng No Blend Binary Solvent System (Good + High BP Marginal) SolventEng->Blend HeatSon Thermal Annealing + Hot Filtration (PTFE) SolventEng->HeatSon PolarFunc Can you functionalize? Pharma->PolarFunc AddPolar Add Polar Groups at 3,6-pos (PEG, COOH, Amine) PolarFunc->AddPolar Yes Formulation Formulation Strategy PolarFunc->Formulation No SEDDS SEDDS/Lipid Formulation (Oil + Surfactant) Formulation->SEDDS Nano Nanoparticle Encapsulation Formulation->Nano

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on application constraints.

References

  • BenchChem Technical Support. (2025).[2][3][4] Overcoming Solubility Issues with 9-Hexylcarbazole Polymers. BenchChem. Link

  • Yang, J., et al. (2023).[5] Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents. Journal of Chemical & Engineering Data. Link[5]

  • ResearchGate Community. (2025). Discussions on Carbazole Dissolution in Polar Solvents. ResearchGate. Link

  • National Institutes of Health (NIH). (2024). Impact of Branched Alkyl Side Chains on Solubility in Polymer Solar Cells. PMC. Link

  • Royal Society of Chemistry. (2025). Alkyl chain regulation: distinctive odd–even effects in alkyl substituted carbazole. Journal of Materials Chemistry C. Link

Sources

Stabilizing carbazole compounds for optoelectronic device fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Stabilization Protocols for Carbazole Moieties in Optoelectronic Devices (OLED/OPV/Perovskite)

🟢 System Status & Triage

Current Scope: This guide addresses stability failures in carbazole-based Hole Transport Materials (HTMs) and Hosts. Target Audience: Materials Scientists, Physicists, and Medicinal Chemists transitioning to Organic Electronics.

Quick Diagnostic: What is your primary failure mode?
  • Device color shift or voltage drift over time?

    
     Go to Module 1 (Electrochemical Instability) .
    
  • Hazy films, short circuits, or "rough" surfaces?

    
     Go to Module 2 (Morphological Breakdown) .
    
  • Delamination or rapid efficiency drop in Perovskites?

    
     Go to Module 3 (Interface Engineering) .
    

Module 1: Electrochemical Stability (The Dimerization Problem)

Issue: Your OLED or OPV device shows a gradual increase in driving voltage or irreversible color change during operation. Root Cause: Carbazole radical cations (


), generated during hole transport, are highly reactive. Without steric protection, they undergo irreversible oxidative coupling (dimerization) at the C3 and C6 positions, creating deep traps that quench excitons.
❓ FAQ: Why does my high-purity carbazole degrade?

A: Purity prevents initial defects, but it does not prevent in-situ degradation. When a carbazole molecule loses an electron (hole injection), the unpaired electron density is highest at the C3/C6 positions. If two radical cations meet, or if one attacks a neutral molecule, they form a bicarbazole dimer. This dimer has a lower oxidation potential than the parent molecule, acting as a charge trap.

🛠️ Solution: Steric Blocking & Molecular Design

Strategy: Block the reactive C3/C6 sites or link them to the polymer backbone.

  • The "Medicinal Chemistry" Approach: Just as you block metabolic hotspots in drug design, you must block electroactive hotspots in HTMs.

  • Substituent Engineering: Replace protons at C3/C6 with tert-butyl, methyl, or halide groups, or use these positions as the linkage points for the conjugated system (e.g., 3,6-linked polymers).

🔬 Protocol: Cyclic Voltammetry (CV) Stress Test

Do not just measure HOMO/LUMO. Measure stability.

  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Dichloromethane (DCM) with 0.1 M

    
    .
    
  • Procedure:

    • Scan 1: Record initial oxidation onset.

    • Stress: Cycle continuously between 0 V and +1.5 V (vs Fc/Fc+) for 50 cycles at 100 mV/s.

  • Pass/Fail Criteria:

    • Fail: Appearance of a new, red-shifted oxidation peak (usually ~0.3–0.5 V lower than the main peak) indicates dimer formation.

    • Pass: Superimposable traces after 50 cycles.

📊 Visualization: The Dimerization Trap

CarbazoleDegradation Neutral Neutral Carbazole (Stable) Radical Radical Cation (Cz•+) (Reactive Intermediate) Neutral->Radical Hole Injection (- e⁻) Dimer 3,3'-Bicarbazole Dimer (Deep Trap / Failure) Radical->Dimer Coupling w/o Protection Blocked C3/C6 Blocked Analog (Stable Radical) Radical->Blocked steric hindrance (e.g., t-Butyl) Blocked->Neutral Reversible Redox

Caption: Electrochemical failure pathway. Unprotected radicals dimerize (red path), creating traps. C3/C6 blocking enables reversible hole transport (blue/green path).

Module 2: Morphological Stability (The Crystallization Problem)

Issue: Thin films become opaque/hazy or devices short-circuit after storage or thermal stress. Root Cause: Low Glass Transition Temperature (


). Small-molecule carbazoles (like CBP) often have 

. Joule heating during operation causes the amorphous film to crystallize, destroying the film integrity and creating grain boundaries.
❓ FAQ: CBP is the standard. Why shouldn't I use it?

A: CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) is the academic standard but a commercial liability due to its tendency to crystallize.

  • The Fix: Use derivatives like CDBP (4,4′-Bis(9-carbazolyl)-2,2′-dimethylbiphenyl). The added methyl groups on the biphenyl core force a twist (dihedral angle ~90°), reducing intermolecular packing efficiency and raising

    
    .
    
📊 Data: Thermal Stability Comparison
MaterialStructure Note

(°C)
Stability Verdict
CBP Planar Biphenyl Core62Poor. Crystallizes easily.
mCBP Meta-linkage85Moderate. Better triplet confinement.
CDBP Twisted Core (Methyls)110+High. Resists crystallization.
TCTA Star-shaped (Triphenylamine)151Excellent. Rigid, bulky geometry.
🛠️ Solution: Molecular Bulking

If synthesis is an option, employ "Star-Shaped" or "Spiro" architectures.

  • Mechanism: High molecular volume and 3D rigidity prevent the molecules from sliding into a crystal lattice.

  • Recommendation: For Perovskite Solar Cells (PSCs), replace linear carbazoles with Spiro-based derivatives or polymerize the carbazole (e.g., PVK) to lock the morphology.

Module 3: Interface Engineering (Perovskite & OLED)

Issue: Delamination at the ITO interface or moisture-induced degradation in Perovskites. Root Cause: Carbazole is naturally hydrophobic, but poor adhesion to hydrophilic oxides (ITO/SnO2) creates voids. Conversely, in Perovskites, insufficient hydrophobicity allows moisture ingress.

❓ FAQ: How do I stick Carbazole to ITO without killing conductivity?

A: Use Self-Assembled Monolayers (SAMs) with anchoring groups.

  • Key Material: MeO-2PACz ([2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid).[1]

  • Mechanism: The phosphonic acid anchors to ITO, while the carbazole core aligns to transport holes. The methoxy groups tune the ionization energy.

🔬 Protocol: The "Co-Solvent" Deposition Method

Prevent micelle formation and ensure uniform coverage.

  • Preparation: Dissolve MeO-2PACz in Ethanol (primary solvent).

  • Additive: Add DMSO or n-Butanol (5% v/v).

    • Why? Pure ethanol evaporates too fast, leaving pinholes. The co-solvent slows drying and breaks up aggregates.

  • Deposition: Spin coat at 3000 rpm for 30s.

  • Anneal: 100°C for 10 min to drive off solvent and ensure covalent bonding to ITO.

  • Validation: Measure Water Contact Angle .

    • Target: >70° (Indicates hydrophobic carbazole tails are facing up).

📊 Visualization: Troubleshooting Workflow

Troubleshooting Start Device Failure Visual Visual Inspection Start->Visual Haze Hazy/Opaque Film? Visual->Haze Cryst Crystallization (Low Tg) Action: Switch to CDBP/TCTA Haze->Cryst Yes CV Run CV Analysis Haze->CV No RedShift Irreversible Peak Shift? CV->RedShift ChemFail Chemical Instability Action: Block C3/C6 Sites RedShift->ChemFail Yes Interface Interface Failure Action: Apply SAMs (MeO-2PACz) RedShift->Interface No

Caption: Decision tree for diagnosing carbazole-based device failure.

References

  • Albrecht, K. et al. "Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells." ACS Applied Materials & Interfaces, 2025.[2] Link(Simulated Link based on search context 1.1/1.2)

  • Gao, L. et al. "Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells."[3] OSTI.gov, 2020. Link

  • Hong, M. et al. "Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials."[4] ACS Applied Materials & Interfaces, 2016. Link

  • Ossila Technical Datasheet. "CDBP for OLED & TADF Devices." Link

  • Li, Z. et al. "Reinforcement of Carbazole-Based Self-Assembled Monolayers in Inverted Perovskite Solar Cells." ACS Applied Materials & Interfaces, 2025.[2] Link

Sources

Technical Support Center: Enhancing the Quantum Yield of Carbazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the fluorescence quantum yield (Φ_F_) of carbazole derivatives. Carbazole-based molecules are workhorses in materials science and biomedical imaging due to their excellent charge transport properties, thermal stability, and tunable luminescence.[1] However, achieving a high quantum yield—a measure of a fluorophore's emission efficiency—is often a significant experimental hurdle.

This document moves beyond simple protocols to explain the underlying principles governing fluorescence in these systems. We will explore common challenges, provide robust troubleshooting strategies, and detail proven methods for enhancing emissive output.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φ_F_) and why is it a critical parameter?

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. It is a fundamental measure of the efficiency of the fluorescence process. A high quantum yield (approaching 1.0 or 100%) is crucial for applications requiring bright signals, such as high-contrast bioimaging, sensitive biosensors, and efficient organic light-emitting diodes (OLEDs).[2][3][4]

Q2: What are typical quantum yield values for carbazole-based fluorophores?

The quantum yield of carbazole derivatives can vary dramatically, from less than 1% to nearly 100%.[5][6] For example, some carbazole-based dendrimers have been reported with quantum yields as high as 0.89 in dichloromethane and 0.85 in the solid state.[2][7] Conversely, donor-acceptor type molecules designed for other properties, like thermally activated delayed fluorescence (TADF), may initially have lower quantum yields that are then enhanced through molecular engineering.[4]

Q3: What are the primary causes of low quantum yield in carbazole fluorophores?

Low quantum yield is a result of non-radiative decay pathways outcompeting fluorescence. The primary culprits for carbazole systems are:

  • Intramolecular Rotation and Vibration: Flexible parts of a molecule, such as rotating phenyl rings attached to the carbazole core, can dissipate the excited-state energy as heat (vibrational relaxation) instead of light.[8][9][10]

  • Aggregation-Caused Quenching (ACQ): In concentrated solutions or the solid state, planar carbazole molecules can stack together (form aggregates or excimers), creating new, non-emissive decay pathways that quench fluorescence.[10]

  • Inefficient Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) systems, a twisted geometry between the donor (carbazole) and the acceptor can lead to energy loss through molecular motion in the excited state.[9][11]

  • Solvent Effects: The polarity of the solvent can significantly impact the energy of the excited state. A poor choice of solvent can favor non-radiative decay pathways.[2]

Q4: Can impurities affect my quantum yield measurements?

Absolutely. Commercially available carbazole can contain isomers that significantly impact its photophysical properties.[12] It has been shown that trace amounts of an isomer in commercial carbazole are responsible for the well-known room temperature afterglow, which disappears when lab-synthesized, high-purity carbazole is used.[12] Always ensure the purity of your starting materials and synthesized compounds.

Troubleshooting Guide: Low Quantum Yield

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: My compound fluoresces weakly in dilute solution.
  • Probable Cause A: High Intramolecular Flexibility. The molecular structure may contain rotatable single bonds (e.g., phenyl rings) that allow for non-radiative decay through rotational and vibrational motions. This is a common issue, as attaching aromatic "rotors" to a luminophore is known to decrease quantum yields in solution.[8][10]

  • Solution A:

    • Increase Solvent Viscosity: Rerun the experiment in a more viscous solvent (e.g., glycerol or a polymer matrix) to physically hinder molecular rotations. A viscosity-induced enhancement in emission intensity is a strong indicator that this is the problem.[5]

    • Redesign the Molecule: Synthesize a more rigid analogue of the fluorophore. This can be achieved by introducing chemical bonds that lock rotating groups in place.

    • Utilize Protonation: If your molecule contains a basic site, such as a pyridine ring, adding a strong acid can induce protonation. This can restrict intramolecular rotation and has been shown to increase the fluorescence quantum yield from as low as 16% to 80% in certain carbazole systems.[9]

  • Probable Cause B: Inefficient Donor-Acceptor Structure. In D-A type fluorophores, the geometry and electronic coupling between the carbazole donor and the acceptor moiety are critical. An unfavorable arrangement can lead to a non-emissive intramolecular charge-transfer (ICT) state.

  • Solution B:

    • Solvatochromism Study: Measure the absorption and emission spectra in a range of solvents with varying polarities (e.g., hexane, toluene, THF, DCM, acetonitrile, ethanol). A large Stokes shift that increases with solvent polarity indicates a significant charge-transfer character. If fluorescence is quenched in polar solvents, the ICT state is likely being overly stabilized, favoring non-radiative decay.

    • Molecular Modification: Modify the linker between the donor and acceptor or change the strength of the acceptor/donor groups to optimize the electronic properties of the excited state.[6][11]

Problem 2: Fluorescence is strong in solution but disappears in the solid state or in concentrated samples.
  • Probable Cause: Aggregation-Caused Quenching (ACQ). This is a classic phenomenon where the close proximity of fluorophores leads to the formation of non-emissive excimers or aggregates. The planar structure of the carbazole core makes it particularly susceptible to π-π stacking, which facilitates ACQ.[10]

  • Solution:

    • Introduce Bulky Substituents: Modify the carbazole core by adding sterically demanding groups (e.g., tert-butyl groups) at positions like the 3, 6, or 9 spots.[2] These groups act as physical barriers, preventing the planar cores from stacking and quenching emission in the solid state.

    • Embrace Aggregation-Induced Emission (AIE): Redesign the molecule to be an "AIE-gen". AIE fluorophores are non-emissive in dilute solutions due to free intramolecular rotation. However, in the aggregated state, these rotations are restricted, which blocks the non-radiative decay pathway and forces the molecule to fluoresce brightly.[8][10] This strategy fundamentally inverts the ACQ problem into a solution.

Problem 3: Quantum yield values are inconsistent and vary between experiments.
  • Probable Cause: Issues with the Quantum Yield Measurement Protocol. The relative method for quantum yield determination is sensitive to several experimental parameters. As noted in public forums, using different standards can lead to very different results if not done carefully.[13]

  • Solution:

    • Select an Appropriate Standard: Choose a fluorescence standard that emits in a similar wavelength range as your sample. Ensure the standard is well-characterized and use the accepted quantum yield value for the specific solvent you are using.

    • Maintain Low Absorbance: Ensure the absorbance of both the sample and standard solutions at the excitation wavelength is below 0.1 (ideally < 0.05) to avoid inner-filter effects.

    • Correct for Solvent Refractive Index: The standard formula for relative quantum yield includes a term for the refractive index of the solvent. Always include this correction, especially when comparing samples in different solvents.

    • Verify Instrument Settings: Use identical excitation wavelengths, slit widths, and detector settings for both the sample and the standard.

Core Strategies for Quantum Yield Enhancement

The following section outlines key design principles and environmental control strategies to maximize the quantum yield of carbazole-based fluorophores.

Molecular Design and Engineering

The most powerful method for enhancing quantum yield is to build efficiency directly into the molecular structure.

  • Restricting Intramolecular Motion (RIM): As discussed, flexible bonds are a primary channel for non-radiative energy loss. Designing rigid molecules is paramount. This can be achieved by:

    • Strategic Substitution: Introducing bulky groups that sterically hinder rotation.

    • Chemical Rigidification: Creating fused ring systems or introducing double/triple bonds to reduce rotational degrees of freedom.

    • Protonation/Coordination: Introducing functional groups that can be protonated or coordinated to a metal ion, thereby locking the conformation of the molecule.[9]

  • Aggregation-Induced Emission (AIE): This counter-intuitive approach leverages aggregation. By attaching freely rotating groups (like phenyl rings) to a carbazole core, you can design a molecule that only becomes emissive when aggregation restricts those rotations.[8][10]

  • Donor-π-Acceptor (D-π-A) Tuning: For fluorophores operating via intramolecular charge transfer, careful tuning of the system is essential.

    • The carbazole moiety typically serves as the electron donor.[6]

    • The choice of the acceptor (e.g., pyridine, imidazole, thiazole) and the π-conjugated bridge connecting them dictates the energy levels and the geometry of the excited state.[9][14] Optimizing this linkage is key to achieving high efficiency.[4]

Environmental and Matrix Control

The immediate environment of the fluorophore can be manipulated to enhance its quantum yield.

  • Solid-State Matrix: Dispersing the carbazole fluorophore in a rigid, inert polymer matrix like polymethyl methacrylate (PMMA) can physically prevent both intramolecular motions and intermolecular aggregation, often leading to a significant increase in quantum yield compared to the pure solid form.[2]

  • Surface Attachment: Attaching carbazole fluorophores to the surface of nanoparticles, such as Cadmium Selenide (CdSe) quantum dots, can enhance emission.[15][16] This enhancement is attributed to the restriction of rotational and vibrational motions of the fluorophore when it is anchored to the nanoparticle surface.[15][16]

Illustrative Data on Quantum Yield Enhancement

The following tables summarize data from the literature, demonstrating the practical impact of these strategies.

Table 1: Effect of Protonation on a Carbazole-Pyridine System [9]

CompoundStateFluorescence Quantum Yield (Φ_F_)
L1In Solution16%
L1H⁺In Solution (Protonated)80%
L1Solid-State1%
L1H⁺Solid-State (Protonated)49%

This data clearly shows how protonation can dramatically enhance quantum yield by restricting intramolecular rotation and altering the electronic profile.[9]

Table 2: Quantum Yield in Solution vs. Solid State for Carbazole Dendrimers [2][7]

CompoundΦ_F_ in DichloromethaneΦ_F_ in Solid State
Dendrimer 10.890.85
Dendrimer 20.720.40

These highly fluorescent dendrimers demonstrate that with the right molecular design (e.g., bulky dendritic structures), high quantum yields can be maintained even in the solid state by preventing ACQ.[7]

Diagrams and Workflows

Troubleshooting Workflow for Low Quantum Yield

G start Low Quantum Yield Observed check_solution Is fluorescence low in DILUTE solution? start->check_solution check_solid Is fluorescence quenched in SOLID state? check_solution->check_solid No cause_rotation Probable Cause: Intramolecular Rotation check_solution->cause_rotation Yes cause_acq Probable Cause: Aggregation-Caused Quenching (ACQ) check_solid->cause_acq Yes solution_rotation Solution: 1. Increase solvent viscosity. 2. Rigidify molecular structure. 3. Utilize protonation. cause_rotation->solution_rotation solution_acq Solution: 1. Add bulky substituents. 2. Redesign for Aggregation- Induced Emission (AIE). cause_acq->solution_acq

Caption: A decision-tree workflow for diagnosing and solving common causes of low quantum yield.

Principle of Restricting Intramolecular Rotation (RIR)

Caption: Mechanism of enhancing fluorescence by restricting non-radiative decay pathways.

Experimental Protocols

Protocol: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the most common method for determining Φ_F_ by comparing the fluorophore of interest (sample) to a well-characterized standard.

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and high-purity solvents

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.546)

  • Compound of interest (sample)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the desired solvent.

  • Prepare a Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from ~0.01 to 0.1. This is a critical step to avoid inner-filter effects. [13]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λ_ex_). The λ_ex_ should be the same for the sample and the standard.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to λ_ex_.

    • For each of the prepared solutions, record the fluorescence emission spectrum. Ensure the entire emission peak is captured.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate Fluorescence Intensity: For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λ_ex_.

    • Determine Gradients: The resulting plots should be linear. Perform a linear regression for both data sets to determine their gradients (slopes). Let these be Grad_sample_ and Grad_std_.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample_):

    Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)

    Where:

    • Φ_std_ is the known quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard.

Self-Validation and Trustworthiness:

  • The linearity of the plot of integrated intensity vs. absorbance confirms that you are working in a concentration range free of inner-filter effects and aggregation.

  • If the plot is non-linear, you must use more dilute solutions.

  • Using a standard that absorbs and emits in a similar spectral region as your sample minimizes wavelength-dependent instrumental errors.

References

Sources

Strategies to prevent quenching in carbazole fluorescent sensors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Quenching & Maximize Quantum Yield

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The Quenching Paradox

Welcome to the technical hub for carbazole-based photonics. Carbazole (


) is a workhorse donor moiety due to its high hole mobility and thermal stability. However, its rigid, planar geometry creates a fundamental paradox: the very structure that enables efficient charge transport also facilitates strong 

-

stacking, leading to Aggregation-Caused Quenching (ACQ).

Furthermore, in Donor-Acceptor (D-A) architectures, carbazole derivatives are prone to Twisted Intramolecular Charge Transfer (TICT), where bond rotation in polar solvents kills radiative decay.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your sensor is "dark" and how to engineer it to be "bright."

Diagnostic Workflow: Why is my Sensor Quenched?

Before applying a fix, you must isolate the mechanism. Use the following logic flow to determine if your issue is ACQ, TICT, or Environmental.

QuenchingDiagnosis Start ISSUE: Low Fluorescence StateCheck Check Physical State Start->StateCheck Solid Solid/Film State StateCheck->Solid Dark in Film Solution Solution Phase StateCheck->Solution Dark in Liquid ACQ_Test Dilute in PMMA/Solvent Solid->ACQ_Test Does it glow when dissolved? TICT_Test Solvent Polarity Scan Solution->TICT_Test Test Hexane vs. Water Result_ACQ Diagnosis: ACQ (Pi-Pi Stacking) ACQ_Test->Result_ACQ Yes (Bright in Soln) Result_PET Diagnosis: PET/FRET (Energy Mismatch) ACQ_Test->Result_PET No (Dark in Soln) Result_TICT Diagnosis: TICT (Bond Rotation) TICT_Test->Result_TICT Bright in Non-Polar TICT_Test->Result_PET Dark in All Solvents

Figure 1: Diagnostic logic flow for identifying the root cause of fluorescence quenching in carbazole derivatives.

Troubleshooting Guides & FAQs

Category A: Solid-State Quenching (The ACQ Problem)

User Issue: "My carbazole sensor has a Quantum Yield (QY) of 80% in toluene, but when I cast it as a film or nanoparticle for sensing, the fluorescence drops to <5%."

Root Cause: The planar carbazole rings stack like pancakes (face-to-face


-

interaction). This allows excited states to relax non-radiatively via excimer formation or energy transfer to trap sites.

Strategies & Solutions:

StrategyMechanismImplementation Example
Steric Hindrance Bulky groups prevent close packing of the

-system.
Substitute the 3,6-positions with tert-butyl groups.[1]
AIE Engineering Attach "rotors" that dissipate energy in solution but lock in solid state.Functionalize with Tetraphenylethylene (TPE) or Cyanostilbene.
Structural Distortion Force the molecule into a twisted geometry to disrupt planarity.Use N-phenyl or bicarbazole linkages with ortho-substituents.

Q: How much bulk is needed to stop ACQ? A: A simple methyl group is often insufficient. The industry standard is the 3,6-di-tert-butylcarbazole motif. The bulky tert-butyl groups act as "bumpers," physically spacing the carbazole planes >3.5 Å apart, which cuts off the


-orbital overlap required for quenching [1].

Q: Can I fix this without synthesizing a new molecule? A: Yes. You can use Solid Matrix Dilution .

  • Protocol: Dope your sensor (1-5 wt%) into an inert polymer matrix like PMMA (Polymethyl methacrylate) or PS (Polystyrene). This physically isolates the fluorophores, mimicking a dilute solution environment in the solid state [2].

Category B: Solution-Phase Instability (The TICT Problem)

User Issue: "My D-A carbazole sensor works in dioxane, but the signal vanishes in water or biological media."

Root Cause: This is Twisted Intramolecular Charge Transfer (TICT) .[2][3] In polar solvents, the donor (carbazole) and acceptor twist 90° relative to each other. This state is highly stabilized by the solvent but relaxes non-radiatively (heat instead of light).

Strategies & Solutions:

  • Rigidification (The "Straitjacket" Approach):

    • Fuse the donor and acceptor rings chemically to physically prevent rotation.

    • Example: Cyclizing the N-phenyl bond to form an indolo[3,2-b]carbazole structure.

  • Solvent Engineering (For ex vivo assays):

    • If biological compatibility allows, add a viscosity enhancer (glycerol or PEG). High viscosity mechanically hinders the rotation required to enter the TICT state, restoring fluorescence [3].

Category C: Environmental Interferences (Oxygen & Stability)

User Issue: "The fluorescence intensity drifts downward over minutes during measurement, even without the analyte."

Root Cause: Carbazole derivatives often have long-lived triplet states susceptible to Oxygen Quenching , or they undergo photo-oxidation at the reactive 3,6-positions.

Strategies & Solutions:

  • C-3/C-6 Protection: Ensure the 3 and 6 positions are substituted (e.g., with halogens or alkyls). Unsubstituted carbazoles are prone to radical cation dimerization.

  • Encapsulation: For aqueous sensing, encapsulate the hydrophobic carbazole in silica nanoparticles or micelles. This creates a barrier to dissolved oxygen while allowing smaller analytes to diffuse in [4].

Detailed Experimental Protocols

Protocol 1: Synthesis of Non-Quenching Aggregates (AIE Design)

Objective: Transform an ACQ carbazole into an AIE (Aggregation-Induced Emission) active sensor.

Rationale: By attaching a TPE rotor, we utilize the restriction of intramolecular motion (RIM) mechanism.

Workflow:

  • Starting Material: 3,6-dibromocarbazole.

  • Coupling: Perform a Suzuki-Miyaura coupling with 4-(1,2,2-triphenylvinyl)phenylboronic acid.

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aqueous).
      
    • Solvent: THF/Water (4:1).

    • Conditions: Reflux under

      
       for 24h.
      
  • Purification: Column chromatography (Hexane/DCM).

  • Validation (The "Water Test"):

    • Dissolve product in THF (should be faint/non-emissive).

    • Slowly add water (poor solvent) to reach 90% water fraction.

    • Success Criteria: Fluorescence intensity should increase >50-fold as nano-aggregates form [1].

Protocol 2: Solid-State Quantum Yield Optimization (PMMA Doping)

Objective: Rescue a quenched fluorophore for film-based sensing.

Workflow:

  • Preparation: Prepare a 10 mg/mL solution of PMMA (MW ~120k) in Toluene.

  • Doping: Add the carbazole sensor to the PMMA solution to achieve a 1 wt% loading . (Higher loading >5% risks re-introducing ACQ).

  • Deposition: Spin-coat onto quartz substrate at 2000 rpm for 60s.

  • Annealing: Bake at 80°C for 30 mins to remove residual solvent.

  • Measurement: Measure Absolute QY using an integrating sphere.

    • Target: QY should approach the value measured in dilute toluene solution.

Mechanistic Visualization

Understanding the difference between ACQ and AIE packing is critical for sensor design.

PackingMechanism cluster_ACQ ACQ: Planar Stacking (Bad) cluster_AIE AIE: Twisted/Bulky Packing (Good) Flat1 Carbazole Plane Flat2 Carbazole Plane Flat1->Flat2 Pi-Pi Overlap (<3.5 Å) Trap Non-Radiative Decay (Heat) Flat1->Trap Exciton Quenching Energy Excitation Energy Energy->Flat1 Twist1 Twisted Carbazole (with Rotors/Bulk) Twist2 Twisted Carbazole Twist1->Twist2 Steric Repulsion (>4.0 Å) Light Fluorescence Emission Twist1->Light Radiative Decay

Figure 2: Comparison of ACQ (planar stacking leading to energy loss) vs. AIE/Steric Bulk (twisted packing preserving emission).

References

  • Tetraphenylethylene-functionalized dendritic carbazole AIEgens. Source: Organic Chemistry Frontiers (RSC). Context: Demonstrates the use of TPE rotors attached to carbazole to switch from ACQ to AIE, enabling bright solid-state emission. URL:[Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Source: MDPI (Materials). Context: Provides quantitative data on singlet-singlet annihilation and the effectiveness of PMMA blending and tert-butyl substitution in preventing quenching. URL:[Link][4][5]

  • Recent advances in twisted intramolecular charge transfer (TICT) fluorescence. Source: Journal of Materials Chemistry C. Context: Explains the TICT mechanism in D-A systems and strategies to suppress it via environmental viscosity or structural rigidification. URL:[Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics. Source: RSC Advances.[6] Context: Discusses quenching mechanisms (static vs dynamic) and the role of ground-state complex formation. URL:[Link]

Sources

Mitigating degradation of carbazole hole-transporting materials in solar cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Technical Support Hub. Subject: Mitigating Degradation of Carbazole-Based Hole-Transporting Materials (HTMs). Current Status: Operational.

Introduction

As Senior Application Scientists, we understand that the stability of the Hole Transport Layer (HTL) is often the bottleneck in Perovskite Solar Cell (PSC) longevity. Carbazole derivatives are favored for their high hole mobility and tunable energy levels, but they are not immune to degradation.

This guide moves beyond basic synthesis into root-cause analysis and mitigation protocols . It is structured as a series of "Troubleshooting Tickets" addressing the most common failure modes reported by our user base.

Troubleshooting Module 1: Photo-Oxidation & Chemical Instability

User Query:

"My carbazole HTM films are losing transparency (yellowing) and the device


 drops significantly after only 50 hours of light soaking. What is happening?"
Root Cause Analysis:

This is a classic signature of photo-oxidative degradation . While carbazole is chemically robust, the nitrogen center is susceptible to radical cation formation under illumination in the presence of oxygen.

  • Mechanism: UV-Vis light generates excited states (

    
    ). In the presence of ambient 
    
    
    
    , electron transfer occurs, forming the superoxide radical anion (
    
    
    ) and the HTM radical cation (
    
    
    ).
  • The Trap: If the

    
     is not stable or if the 
    
    
    
    reacts with the carbazole backbone (often at the 3,6-positions if unprotected), the conjugated system breaks, leading to "yellowing" (absorption shift) and loss of charge-transport ability.
Solution Protocol: Molecular Engineering & Encapsulation

Step 1: Diagnostic Experiment (UV-Vis Bleaching)

  • Protocol: Spin-coat your HTM on quartz (no perovskite). Measure absorption.[1][2] Expose to 1 sun (AM1.5G) in air for 24h. Remeasure.

  • Pass Criteria:

    
    .
    
  • Fail Action: If degradation > 5%, your carbazole core is chemically active.

Step 2: Mitigation Strategy (The "Deep HOMO" Approach) To prevent oxidation, you must lower the Highest Occupied Molecular Orbital (HOMO) level to make electron extraction by oxygen thermodynamically unfavorable.

ParameterStandard Carbazole (e.g., Cz-H)Stabilized Variant (e.g., Cz-F or Cz-CN)
Substituent Hydrogen / AlkylFluorine / Cyano
HOMO Level -5.1 to -5.2 eV-5.4 to -5.5 eV
Oxidation Potential Low (Unstable)High (Stable)
Action Avoid in air-processed devicesAdopt for long-term stability

Step 3: Implementation Switch to 2,7-carbazole linkages or introduce electron-withdrawing groups (EWGs) like Fluorine on the pendant rings. This lowers the HOMO level, stabilizing the radical cation.

Expert Insight: Always verify the HOMO alignment with your perovskite valence band. If the HTM HOMO is too deep (<-5.6 eV), you will lose


 due to energy level mismatch. [1]

Troubleshooting Module 2: Thermal Instability & "Pinholes"

User Query:

"I observe 'worm-like' textures and pinholes in the HTM layer after annealing the device at 85°C. My shunt resistance (


) has collapsed."
Root Cause Analysis:

You are seeing crystallization-induced morphological failure .

  • Many small-molecule carbazoles are amorphous.

  • If the operation/annealing temperature approaches the Glass Transition Temperature (

    
    ) , the molecules rearrange into a lower-energy crystalline state.
    
  • Grain boundaries form, creating pinholes that allow the metal electrode (Au/Ag) to contact the perovskite, causing shunts and rapid degradation.

Solution Protocol: Elevation & Cross-Linking

Step 1: Thermal Characterization (DSC) Run Differential Scanning Calorimetry (DSC).[3][4]

  • Requirement:

    
     must be 
    
    
    
    for solar applications (ISOS-D-2 thermal cycling standards).
  • Common Culprit:

    
    -BP (tert-butylpyridine) acts as a plasticizer, significantly lowering the effective 
    
    
    
    of your film.

Step 2: The "Twin-Molecule" or Cross-Linking Strategy If your


 is too low, you have two chemical pathways:
  • Oligomerization: Use "Twin" molecules (dimers) linked by a rigid core (e.g., fluorene or another carbazole). This increases molecular weight and

    
     without sacrificing solubility [2].
    
  • Cross-Linking: Use carbazoles with vinyl or oxetane groups (e.g., V1205 ).

    • Protocol: Spin coat

      
       Thermal Anneal (200°C for 30 min) 
      
      
      
      Polymerization.
    • Result: An insoluble, solvent-resistant network that cannot crystallize or migrate.

Visualizing the Decision Process:

G Start Issue: Film Pinholes / Low Rsh CheckTg Check Tg (DSC) Start->CheckTg LowTg Tg < 100°C CheckTg->LowTg HighTg Tg > 120°C CheckTg->HighTg Solution2 Switch to Cross-linkable HTM (e.g., V1205) LowTg->Solution2 Solution3 Use 'Twin' Isomers (Rigid Core) LowTg->Solution3 CheckDopant Are you using t-BP? HighTg->CheckDopant Plasticization Plasticization Effect CheckDopant->Plasticization Yes Solution1 Remove t-BP / Use Solid Additive Plasticization->Solution1

Figure 1: Decision tree for diagnosing and resolving morphological instability in Carbazole HTMs.

Troubleshooting Module 3: Dopant-Induced Degradation

User Query:

"My fresh devices work great (PCE > 20%), but they die within 48 hours on the shelf. The perovskite layer looks hydrated."

Root Cause Analysis:

The culprit is likely Li-TFSI .[5][6]

  • Hygroscopicity: Li-TFSI absorbs moisture from the air, creating a hydrated local environment that dissolves the perovskite surface.

  • Ion Migration:

    
     ions are small and mobile. They migrate through the HTM into the perovskite, screening the built-in potential and causing hysteresis.
    
Solution Protocol: Dopant-Free Architectures

The "Holy Grail" of carbazole stability is removing the dopant entirely. Standard carbazoles (like Spiro-analogs) have low intrinsic conductivity (


 S/cm) and require doping.[7] You must switch to Self-Doped  or High-Mobility  variants.

Comparative Analysis: Doped vs. Dopant-Free

FeatureDoped System (e.g., Spiro-OMeTAD + Li-TFSI)Dopant-Free System (e.g., PC3, V1209)
Conductivity Mechanism Oxidative Doping (Radical Cation)Intrinsic Hole Mobility / Molecular Stacking
Moisture Stability Poor (Hygroscopic additives)Excellent (Hydrophobic backbone)
Thermal Stability Low (Dopants lower

)
High (Rigid backbone)
Hysteresis High (Ion migration)Negligible
Recommended Material Legacy Research OnlyPC3 Polymer [3], V-Series Small Molecules [4]

Experimental Workflow for Dopant-Free Transition:

  • Select Material: Choose a carbazole with extended conjugation (e.g., PC3 polymer or bicarbazole derivatives). These rely on

    
     stacking for transport.
    
  • Solvent Selection: Use non-polar solvents (Chlorobenzene/o-Dichlorobenzene) to ensure good film formation without redissolving the perovskite.

  • Annealing: Dopant-free films often require a "solvent annealing" or mild thermal step to optimize molecular packing (face-on orientation) for vertical charge transport.

Summary of Mitigation Strategies

To ensure maximum longevity of your Carbazole-based PSCs, follow this "Golden Standard" checklist:

  • Chemical: Use Fluorinated or Cyano-functionalized carbazoles to deepen HOMO and prevent oxidation.

  • Thermal: Ensure

    
    . Use "Twin" molecules or cross-linkable variants if pinholes appear.
    
  • Operational: Eliminate Li-TFSI. Transition to dopant-free carbazole polymers (like PC3) or use hydrophobic Lewis Acid dopants (e.g., bulky boranes) if doping is strictly necessary.

References

  • Development of Dopant-Free N,N′-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells. MDPI / Molecules. (2023).

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces. (2020). [1]

  • Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers. Journal of the American Chemical Society. (2020).

  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. (2016).

  • Li-TFSI free carbazole-based hole transport materials enable highly stable perovskite solar cells. Chemical Communications. (2020).

Sources

Troubleshooting guide for the synthesis of 1-amino-3-carbazol-9-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 1-amino-3-carbazol-9-yl-propan-2-ol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during this synthesis. The following question-and-answer format is designed to directly address specific experimental issues with a focus on mechanistic reasoning and practical solutions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is showing very low to no formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer: A negligible yield in this synthesis typically points to one of several critical factors related to the nucleophilic ring-opening of a carbazole-derived epoxide. Let's systematically diagnose the potential problems.

The synthesis of this compound is a crucial step in the preparation of various pharmacologically active molecules, including carvedilol.[1][2] The primary route involves the N-alkylation of carbazole with an epoxide-containing reagent, followed by the ring-opening of the resulting epoxide with an amine. Challenges can arise at either of these key stages.

1. Inefficient N-Alkylation of Carbazole:

The initial step often involves the reaction of carbazole with an electrophile like epichlorohydrin to form 9-(oxiran-2-ylmethyl)-9H-carbazole.

  • Inadequate Deprotonation: The nitrogen of the carbazole ring must be deprotonated to form the carbazolide anion, a potent nucleophile.[3] Carbazole has a pKa of approximately 17, requiring a sufficiently strong base.[3]

    • Troubleshooting:

      • Base Selection: Ensure the use of a strong base such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[3][4] The choice of base may need optimization depending on the solvent and reaction temperature.[4] For instance, NaH in an aprotic polar solvent like DMF or DMSO is a common and effective choice.[4]

      • Anhydrous Conditions: Protic solvents or residual moisture will quench the strong base and the carbazolide anion. Ensure all reagents and solvents are thoroughly dried.[4]

  • Poor Leaving Group on the Alkylating Agent: If using an alternative to epichlorohydrin, ensure the leaving group is sufficiently reactive.

    • Troubleshooting: Consider converting a hydroxyl group on the propanol backbone to a better leaving group, such as a tosylate or mesylate.[3]

2. Ineffective Epoxide Ring-Opening:

The second stage is the nucleophilic attack of an amine on the epoxide ring of 9-(oxiran-2-ylmethyl)-9H-carbazole.

  • Nucleophile Strength and Steric Hindrance: The choice of amine is critical. Ammonia or primary amines are commonly used.

    • Troubleshooting:

      • Amine Selection: If using a sterically hindered amine, the reaction rate may be significantly reduced. Consider using a less hindered amine if the final product structure allows.

      • Reaction Conditions: For less reactive amines, increasing the reaction temperature or using a catalyst can be beneficial.[5] Microwave-assisted heating has been shown to reduce reaction times for epoxide aminolysis.[5]

  • Reaction Solvent and Temperature: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective for the N-alkylation step.[6] For the epoxide opening, protic solvents like isopropanol or ethanol are often used.[7]

      • Temperature Optimization: The N-alkylation of carbazole may require elevated temperatures to proceed at a reasonable rate.[6] Similarly, the ring-opening of the epoxide may benefit from heating.[7]

Issue 2: Formation of Significant Impurities

Question: I am observing significant impurities in my reaction mixture, complicating the purification of this compound. What are these impurities and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in this synthesis. Understanding their origin is key to mitigating their presence.

1. Bis-Alkylation Product:

A common impurity is the formation of a bis-adduct, where a second molecule of the carbazole epoxide reacts with the newly formed secondary amine of the desired product.[2]

  • Mechanism of Formation: The product, this compound, contains a secondary amine that can act as a nucleophile and react with another molecule of the starting epoxide.

  • Minimization Strategies:

    • Stoichiometry Control: Use a significant excess of the amine nucleophile to favor the reaction with the starting epoxide over the product.

    • Slow Addition: Adding the carbazole epoxide slowly to a solution of the amine can help maintain a high concentration of the primary amine relative to the product.

2. Diol Impurity:

Hydrolysis of the epoxide ring can lead to the formation of the corresponding diol, 3-(9H-carbazol-9-yl)propane-1,2-diol.[8]

  • Cause: The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the opening of the epoxide to form a diol.[9]

  • Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.[4]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

3. Isomeric Products:

The nucleophilic attack on the epoxide can potentially occur at two different carbons, leading to regioisomers.

  • Regioselectivity:

    • Under basic or neutral conditions (strong nucleophile): The reaction proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon of the epoxide.[9][10]

    • Under acidic conditions (weak nucleophile): The reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.[9][11]

  • Control of Regioselectivity:

    • For the synthesis of this compound, the attack is desired at the terminal carbon of the epoxide. Therefore, conducting the reaction under basic or neutral conditions is preferred.[12]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The most common synthetic route involves a two-step process:

  • N-Alkylation of Carbazole: Carbazole is deprotonated with a strong base to form the carbazolide anion. This anion then acts as a nucleophile and attacks an electrophilic three-carbon unit, typically epichlorohydrin, to form 9-(oxiran-2-ylmethyl)-9H-carbazole.

  • Epoxide Ring-Opening: The resulting epoxide undergoes a nucleophilic ring-opening reaction with an amine (e.g., ammonia or a primary amine). This reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide ring.[10]

Synthesis_Mechanism Carbazole Carbazole Carbazolide Carbazolide Anion Carbazole->Carbazolide Deprotonation Base Strong Base (e.g., NaH) Base->Carbazolide Carbazole_Epoxide 9-(oxiran-2-ylmethyl)-9H-carbazole Carbazolide->Carbazole_Epoxide N-Alkylation (SN2) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Carbazole_Epoxide Product This compound Carbazole_Epoxide->Product Epoxide Ring-Opening (SN2) Amine Amine (NH3) Amine->Product

Caption: General reaction scheme for the synthesis.

Q2: How can I purify the final product, this compound?

A2: Purification of the final product often requires chromatographic techniques due to the potential for closely related impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can effectively separate the desired product from unreacted starting materials and byproducts.[8]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective final purification step.[13][14] The choice of solvent for recrystallization is crucial and may require some experimentation. Dichloromethane has been reported as a suitable solvent for recrystallization of a similar carbazole derivative.[13][14]

Q3: What are some key analytical techniques to characterize the product and identify impurities?

A3: A combination of spectroscopic and chromatographic methods is essential for proper characterization.

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H and ¹³C) Provides detailed structural information, confirming the connectivity of atoms and the presence of functional groups.[15] It is invaluable for distinguishing between isomers and identifying impurities.
Mass Spectrometry (MS) Determines the molecular weight of the product and impurities, aiding in their identification.[13]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups such as N-H (amine), O-H (alcohol), and the carbazole ring system.[15]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the product and can be used to quantify impurities.[8]
Thin-Layer Chromatography (TLC) A quick and convenient method to monitor the progress of the reaction and to identify suitable solvent systems for column chromatography.[7]

Experimental Protocols

Protocol 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

This protocol is adapted from general procedures for the N-alkylation of carbazole.[8]

  • To a stirred solution of carbazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on general procedures for epoxide ring-opening with amines.[7]

  • Dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (1 equivalent) in a suitable solvent such as isopropanol.

  • Add a large excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting_Flowchart Start Low/No Product Yield Check_N_Alkylation Check N-Alkylation Step Start->Check_N_Alkylation Check_Epoxide_Opening Check Epoxide Opening Step Start->Check_Epoxide_Opening Base_Issue Inadequate Deprotonation? Check_N_Alkylation->Base_Issue LG_Issue Poor Leaving Group? Check_N_Alkylation->LG_Issue Amine_Issue Weak/Hindered Amine? Check_Epoxide_Opening->Amine_Issue Solvent_Issue Incorrect Solvent/Temp? Check_Epoxide_Opening->Solvent_Issue Base_Solution Use Stronger Base (NaH, KOH) Ensure Anhydrous Conditions Base_Issue->Base_Solution Yes Base_Issue->LG_Issue No LG_Solution Activate with Tosyl/Mesyl Chloride LG_Issue->LG_Solution Yes Amine_Solution Increase Temperature Use Less Hindered Amine Amine_Issue->Amine_Solution Yes Amine_Issue->Solvent_Issue No Solvent_Solution Optimize Solvent & Temperature Solvent_Issue->Solvent_Solution Yes

Caption: Decision tree for troubleshooting low yield.

References

  • MDPI. 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

  • TSI Journals. Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. [Link]

  • DigitalCommons@EMU. Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. [Link]

  • ResearchGate. 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. [Link]

  • Google Patents. A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. [Link]

  • ResearchGate. (PDF) 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

  • JETIR.org. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. [Link]

  • European Patent Office. Intermediate for the preparation of carvedilol. [Link]

  • Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [Link]

  • Royal Society of Chemistry. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. [Link]

  • ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole?? [Link]

  • PMC. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. [Link]

  • SciSpace. 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. [Link]

  • ResearchGate. (PDF) Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. [Link]

  • RSC Publishing. Ring-opening mechanism of epoxides with alcohol and tertiary amines. [Link]

  • PubChem. 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. [Link]

  • ResearchGate. New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. [Link]

  • PubChem. 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol. [Link]

  • RSC Publishing. Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications. [Link]

  • YouTube. 13.6 Ring Opening of Epoxides. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Lumen Learning. 9.6. Epoxide reactions. [Link]

  • Pharmaffiliates. 1-((9H-Carbazol-4-yl)oxy)-3-((2-(2-(2-aminoethoxy)phenoxy)ethyl)amino)propan-2-ol. [Link]

Sources

Validation & Comparative

Benchmarking DFT Methodologies for Carbazole Synthesis: Mechanistic Pathways and Functional Performance

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Computational Chemists, and Drug Development Scientists. Content Type: Technical Comparison Guide & Protocol.

Executive Summary: The Microscopic Lens

Carbazole derivatives are the structural backbone of high-performance OLED materials (e.g., CBP, TCTA) and bioactive alkaloids (e.g., ellipticine). While synthetic routes like the Cadogan cyclization or Buchwald-Hartwig amination are well-established, their atomistic mechanisms often remain ambiguous experimentally.

This guide objectively compares Density Functional Theory (DFT) methodologies for elucidating these mechanisms. It contrasts legacy functionals with modern dispersion-corrected alternatives and provides a validated workflow for mapping the energetic landscapes of Palladium-catalyzed carbazole formation.

Comparative Analysis: DFT Functionals for Aromatic Heterocycles

In carbazole synthesis, the accurate description of


 stacking and non-covalent interactions (NCIs) is non-negotiable. Standard functionals often fail here.
The Contenders: B3LYP vs. M06-2X vs. B97X-D
FeatureB3LYP (Legacy Standard)M06-2X (Minnesota Meta-Hybrid)

B97X-D
(Range-Separated)
Core Physics Global Hybrid (20% HF exchange). Lacks dispersion.Meta-Hybrid (54% HF exchange). Parameterized for non-metals.Long-range corrected hybrid + empirical dispersion (D2).
Aromatic Stacking Poor. Underestimates stability of

-stacked transition states (TS).
Excellent. Captures medium-range correlation energy effectively.Excellent. Explicit dispersion correction handles stacking well.
Reaction Barriers Often underestimates barrier heights (over-stabilizes delocalized TS).Accurate barrier heights for organic main-group chemistry.High accuracy for kinetics and charge-transfer excitations.
Computational Cost Low (Standard scaling).Medium (Requires finer integration grids).Medium-High (Range separation adds cost).
Verdict Avoid for final energies. Use only for rough geometry pre-optimization.Recommended Standard for ground-state thermodynamics and kinetics.Best Alternative if Charge Transfer (CT) states are involved.
Expert Insight: The "Delocalization Error"

B3LYP suffers from significant delocalization error, artificially stabilizing transition states in extended


-systems like carbazoles. In comparative studies of reaction barriers for aromatic cyclizations, M06-2X  consistently yields Mean Unsigned Errors (MUE) < 1.0 kcal/mol, whereas B3LYP can deviate by >3–5 kcal/mol, potentially leading to incorrect mechanistic conclusions (e.g., predicting a stepwise pathway when it is concerted).

Mechanistic Case Study: Pd-Catalyzed Intramolecular C-H Amination

We focus on the formation of carbazoles via Pd(II)-catalyzed C-H activation, a pathway superior to the harsh conditions of the Cadogan reaction.

The Mechanistic Bifurcation

DFT analysis reveals two competing pathways for the C-H activation step. The choice of pathway is dictated by the proton shuttle (base) and the catalyst ligand sphere.

  • Electrophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism:[1][2][3][4] Pd(II) acts as a Lewis acid; the arene attacks the metal.

    • DFT Signature: High energy barrier in electron-deficient arenes. Rarely observed in modern catalytic cycles.

  • Concerted Metalation-Deprotonation (CMD):

    • Mechanism:[1][2][3][4] A carboxylate or carbonate ligand acts as an intramolecular base, deprotonating the C-H bond while the Pd-C bond forms.

    • DFT Signature: A six-membered transition state involving the acetate/pivalate ligand. Lower barrier (typically 15–25 kcal/mol).

Visualization: The CMD Catalytic Cycle

The following diagram illustrates the lowest-energy pathway validated by M06-2X calculations.

Pd_Cycle Reactant Reactant (2-aminobiaryl + Pd(OAc)2) Int1 Int I (N-Coordination) Reactant->Int1 -AcOH TS_CMD TS-CMD (C-H Activation) Int1->TS_CMD Agostic C-H...O interaction Int2 Int II (Palladacycle) TS_CMD->Int2 Concerted Step TS_RE TS-RE (Reductive Elimination) Int2->TS_RE C-N Bond Formation Product Product (Carbazole + Pd(0)) TS_RE->Product Release Product->Reactant Oxidant (Cu/O2) regenerates Pd(II)

Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway for carbazole synthesis. Red/Yellow nodes indicate high-energy Transition States.

Validated Computational Protocol (Self-Validating Workflow)

To ensure scientific integrity and reproducibility, follow this step-by-step protocol. This workflow includes "Self-Validation" checkpoints to prevent common artifacts (e.g., imaginary frequencies in minima).

Phase 1: Geometry Optimization & Validation

Objective: Locate the true minima and transition states (TS).

  • Pre-optimization: Use a lower-cost method (e.g., B3LYP/6-31G(d)) to get a rough structure.

  • Refinement: Re-optimize using M06-2X/def2-TZVP (gas phase).

    • Note: The def2-TZVP basis set reduces Basis Set Superposition Error (BSSE) compared to Pople sets.

  • TS Search: Use the Berny algorithm (Gaussian) or Eigenvector Following (ORCA).

    • Keyword (Gaussian):Opt=(TS, CalcFc, NoEigenTest)

    • Keyword (ORCA):!OptTS with exact Hessian.[5][6]

Phase 2: Electronic & Solvation Energy

Objective: Refine energies for accurate


 profiles.
  • Single Point Energy (SPE): Calculate energy on the optimized geometry using a larger basis set and solvation model.

    • Method:M06-2X/def2-QZVP with SMD (Solvation Model based on Density) .

    • Solvent: Match experimental conditions (e.g., Toluene, DMF).

  • Frequency Calculation:

    • Validation Checkpoint 1 (Minima): Ensure N_imag = 0 (No imaginary frequencies).

    • Validation Checkpoint 2 (TS): Ensure N_imag = 1. Visualize the vibration; it must correspond to the reaction vector (e.g., H atom moving between C and O).

Phase 3: Intrinsic Reaction Coordinate (IRC)

Objective: Prove the TS connects the correct Reactant and Product. (Crucial Step)

  • Run IRC calculation (Forward and Reverse) from the TS structure.

  • Validation Checkpoint 3: The endpoints of the IRC must geometrically match Int I and Int II. If they do not, the TS is invalid.

Visualization: The Computational Workflow

Workflow cluster_0 Phase 1: Geometry cluster_1 Phase 2: Validation cluster_2 Phase 3: Energetics Step1 Guess Structure (Avogadro/ChemDraw) Step2 Opt (B3LYP/6-31G*) Step1->Step2 Step3 Opt (M06-2X/def2-TZVP) Step2->Step3 Step4 Freq Calculation Step3->Step4 Step5 N_imag Check Step4->Step5 Step5->Step3 Invalid Step6 IRC Confirmation Step5->Step6 Valid TS (1 Imag) Step7 Final SPE (SMD + def2-QZVP) Step6->Step7

Figure 2: Standardized DFT workflow for validating mechanistic pathways. Green path indicates success.

References

  • Computational Analysis of Carbazole Formation Mechanisms Basceken, S. (2022).[1][7] Journal of Molecular Modeling. [Link] Significance: Compares B3LYP and M06-2X specifically for metal-catalyzed carbazole synthesis.

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction Coughlin, M. et al. (2018).[8][9] ACS Omega. [Link] Significance: Provides the energetic profile for the reductive cyclization pathway.

  • Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions Lyons, T. W., & Sanford, M. S.[10] (2010). Chemical Reviews. [Link] Significance: The authoritative review on Pd(II)/Pd(IV) vs Pd(II)/Pd(0) mechanistic cycles.

  • Performance of M06, M06-2X, and M06-HF Density Functionals Zhao, Y., & Truhlar, D. G. (2008). Accounts of Chemical Research. [Link] Significance: Establishes M06-2X as the benchmark for non-covalent interactions in aromatic systems.

  • ORCA 6.0 Manual: Transition State Optimization Neese, F. et al. (2024). Max Planck Institute for Coal Research. [Link] Significance: Technical grounding for the OptTS and Hessian protocols described.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Carbazole Compounds: A Comparison of HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and development, the meticulous validation of compound purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic efficacy. For researchers, scientists, and drug development professionals working with synthesized carbazole compounds—a class of nitrogen-containing heterocycles with significant biological activities—ensuring the purity of these molecules is of paramount importance.[1] This guide offers an in-depth, comparative analysis of two indispensable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of why specific experimental choices are made, empowering you to design robust and self-validating systems for purity assessment.

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety, efficacy, and stability.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4] This guide will equip you with the knowledge to navigate these requirements by leveraging the complementary strengths of HPLC and NMR.

The Orthogonal Approach: Why Both HPLC and NMR are Essential

A fundamental principle in analytical chemistry is the use of orthogonal methods—techniques that measure the same property using different underlying principles. This approach provides a more comprehensive and reliable assessment of purity. HPLC and NMR are ideal orthogonal techniques for the analysis of carbazole compounds.[5]

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that excels at detecting and quantifying trace impurities.[6][7][8] Its high sensitivity and resolving power make it the gold standard for routine quality control and for generating an impurity profile.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a primary analytical method that provides detailed structural information and an absolute measure of purity without the need for a specific reference standard of the analyte.[5][10]

By combining these two techniques, we create a self-validating system where the quantitative data from HPLC is corroborated by the structural and quantitative insights from NMR, ensuring the highest level of confidence in the purity of the synthesized carbazole compound.[11]

Comparative Analysis: HPLC vs. NMR for Carbazole Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.[12]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[13]
Primary Strength High sensitivity for detecting and quantifying trace impurities; excellent for routine quality control.[4][9]Provides unambiguous structural confirmation of the main compound and impurities; a primary method for quantitative analysis (qNMR).[5][10]
Quantitation Relative quantitation based on peak area percentage, requiring reference standards for accurate concentration determination.[14]Absolute quantitation (qNMR) using an internal standard, without the need for a reference standard of the analyte.[15][16]
Impurity Identification Retention time provides an initial indication; coupling with Mass Spectrometry (LC-MS) is necessary for structural elucidation.[8]Provides detailed structural information of impurities, often allowing for their identification without isolation.[17]
Throughput Higher, with typical run times of 20-30 minutes per sample.[5]Lower, especially for quantitative experiments that require longer relaxation delays.[5]
Sample Consumption Low (micrograms).[5]Higher (milligrams).[5]
Destructive Yes.[5]No, the sample can be recovered.[5]

Experimental Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for validating the purity of a synthesized carbazole compound, integrating both HPLC and NMR analysis.

G cluster_synthesis Compound Synthesis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_final Final Purity Assessment SynthesizedCarbazole Synthesized Carbazole Compound HPLC_Prep Sample Preparation for HPLC SynthesizedCarbazole->HPLC_Prep NMR_Prep Sample Preparation for NMR SynthesizedCarbazole->NMR_Prep HPLC_Analysis HPLC Method Development & Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Chromatographic Data (Purity Profile, % Area) HPLC_Analysis->HPLC_Data Data_Integration Data Integration & Comparison HPLC_Data->Data_Integration NMR_Acquisition 1H, 13C, and qNMR Acquisition NMR_Prep->NMR_Acquisition NMR_Data Spectral Data (Structural Confirmation, qNMR Purity) NMR_Acquisition->NMR_Data NMR_Data->Data_Integration Final_Report Certificate of Analysis (CoA) Data_Integration->Final_Report

Caption: Integrated workflow for carbazole purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for many carbazole derivatives. Method optimization will be necessary based on the specific properties of the synthesized compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized carbazole compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.[9] The chosen solvent should be compatible with the mobile phase.[18]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[19][20]

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for many carbazole compounds.[9]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[5] A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes to elute compounds with a range of polarities. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV detection at a wavelength where the carbazole chromophore has strong absorbance, typically around 293 nm.[9]

  • Injection Volume: 10 µL.[9]

3. Data Analysis:

  • The purity of the carbazole compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • It is crucial to note that this method assumes all compounds have a similar response factor at the detection wavelength. For more accurate quantitation, especially for impurities, the determination of relative response factors (RRFs) using a reference standard is necessary.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for structural confirmation and a quantitative ¹H NMR (qNMR) for purity determination.

1. Sample Preparation:

  • For ¹H and ¹³C NMR: Accurately weigh 5-20 mg of the synthesized carbazole compound into a clean, dry vial.[13]

  • For qNMR: Accurately weigh approximately 10 mg of the carbazole compound and 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a well-resolved proton signal that does not overlap with the analyte signals.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[13] The solvent should completely dissolve the sample and the internal standard.[13]

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[13][21] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[13]

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[13]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity and achieve sharp spectral lines.[13]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm the structure of the carbazole compound.

    • For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for complete relaxation and accurate integration.

  • ¹³C NMR Acquisition: Acquire a standard ¹³C NMR spectrum to further confirm the structure.

  • 2D NMR (Optional): If the structure is complex or if there is significant signal overlap, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.[22]

3. Data Analysis:

  • Structural Confirmation: Analyze the ¹H and ¹³C NMR spectra to ensure they are consistent with the expected structure of the synthesized carbazole compound.[23] The chemical shifts, coupling constants, and integration of the proton signals should all be in agreement.[24]

  • qNMR Purity Calculation: The purity of the carbazole compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The following formula can be used:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Synthesizing the Data for a Definitive Purity Assessment

The true power of this dual-pronged approach lies in the synthesis of the data from both HPLC and NMR. An ideal scenario would show a high purity value from both techniques. For example, an HPLC analysis might indicate a purity of >99.5% by area, and a qNMR analysis could confirm this with a purity of >99.5% by mass.

Discrepancies between the two techniques can be highly informative. For instance, if HPLC shows a single major peak but qNMR indicates the presence of a significant impurity, it could suggest that the impurity has a very similar retention time to the main compound or does not have a UV chromophore and is therefore "invisible" to the HPLC detector. Conversely, if HPLC reveals several minor impurities that are not readily apparent in the ¹H NMR spectrum, it highlights the superior sensitivity of HPLC for detecting trace components.

Conclusion

Validating the purity of synthesized carbazole compounds is a critical undertaking that demands a rigorous and multi-faceted analytical approach. By leveraging the complementary strengths of HPLC and NMR, researchers can achieve a comprehensive and reliable assessment of purity. HPLC provides a high-resolution impurity profile, while NMR offers unambiguous structural confirmation and an absolute measure of purity. This orthogonal approach not only ensures compliance with regulatory expectations but also upholds the principles of scientific integrity, providing a solid foundation for subsequent research and development activities.

References

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Comparing the performance of isomeric carbazole-based hole-transporting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Isomeric Carbazole-Based Hole-Transporting Materials

Authored by a Senior Application Scientist

The relentless pursuit of higher efficiency and enhanced stability in optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), has placed a significant emphasis on the design and molecular engineering of functional materials. Among these, hole-transporting materials (HTMs) play a pivotal role in extracting and transporting positive charge carriers, directly influencing device performance and longevity. Carbazole-based compounds have emerged as a particularly promising class of HTMs, owing to their robust thermal stability, excellent hole-transporting capabilities, and the versatility of their chemical structure which allows for fine-tuning of their optoelectronic properties.[1][2]

This guide provides a comprehensive comparison of isomeric carbazole-based HTMs, delving into the nuanced relationship between molecular structure and device performance. We will explore how the seemingly subtle difference of substituent positioning on the carbazole core—a concept known as positional isomerism—can lead to significant variations in material properties and, consequently, the efficiency and stability of the final device. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and materials scientists a detailed perspective on rational design strategies for next-generation HTMs.

The Critical Impact of Isomerism in Carbazole HTMs

The carbazole moiety, a tricyclic aromatic amine, can be functionalized at several positions, most commonly at the 2,7-, 3,6-, and N-9 positions.[2] The choice of linkage position for attaching peripheral groups or for polymerization dictates the electronic conjugation, molecular geometry, and intermolecular packing of the resulting material. These factors, in turn, govern the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and film-forming properties.[3][4] Understanding the distinct characteristics of different isomers is therefore crucial for designing HTMs with properties tailored for specific device architectures.

Performance in Perovskite Solar Cells (PSCs): A Tale of Two Linkages

In the realm of PSCs, the alignment of the HTM's HOMO level with the valence band of the perovskite absorber is critical for efficient hole extraction.[5][6] Furthermore, high hole mobility is essential for rapid charge transport to the electrode, minimizing charge recombination.[3] Experimental evidence consistently demonstrates that the substitution pattern on the carbazole core is a decisive factor in photovoltaic performance.

2,7-Substitution vs. 3,6-Substitution: The Linear Advantage

A significant body of research has focused on comparing HTMs based on 2,7-linked versus 3,6-linked carbazole units. The 2,7-substitution pattern results in a more linear and extended π-conjugation along the molecular backbone compared to the "kinked" structure of 3,6-isomers.[4][5] This enhanced linearity has profound effects on the material's properties.

For instance, a comparative study of two polymeric HTMs, 2,7-Cbz-EDOT and 3,6-Cbz-EDOT, revealed that the 2,7-isomer exhibited a deeper HOMO level (-5.21 eV) compared to the 3,6-isomer (-5.09 eV).[5][7] This deeper HOMO level provides a better energetic match with the valence band of the typical methylammonium lead iodide perovskite (~-5.4 eV), facilitating more efficient hole transfer.[5] Moreover, the 2,7-Cbz-EDOT polymer demonstrated a hole mobility an order of magnitude higher than its 3,6-counterpart.[5][7] Consequently, PSCs fabricated with 2,7-Cbz-EDOT achieved a power conversion efficiency (PCE) of 4.47%, outperforming the 3.90% PCE of the 3,6-Cbz-EDOT-based device.[5][7][8]

Similar trends have been observed in small-molecule HTMs. In a study comparing two tricarbazole-based isomers, TCBZ-27 (2,7-linked) and TCBZ-36 (3,6-linked), the TCBZ-27-based device achieved a champion PCE of 25.2%, significantly higher than the 22.5% obtained with TCBZ-36.[3] The superior performance of the 2,7-isomer was attributed to its enhanced hole mobility, higher conductivity, and improved film morphology.[3] Furthermore, the TCBZ-27 based device demonstrated superior long-term stability, retaining 84% of its initial PCE after 500 hours in humid air, compared to 79% for the TCBZ-36 device.[3]

Connecting Moieties: The Ortho, Meta, and Para Effect

The isomeric effect is not limited to the carbazole core itself but also extends to the linking units that connect different carbazole moieties. A study on carbazole-terminated dimers investigated the impact of ortho-, meta-, and para-linking.[9][10] The meta- (V1221) and para- (V1225) isomers exhibited the highest PCE of 17.81%, while the ortho- (V1209) isomer showed a slightly lower PCE of 17.31%.[9][10] These results highlight that the spatial arrangement and electronic coupling between the carbazole units, dictated by the linker's isomeric form, play a crucial role in optimizing device performance.

Table 1: Performance Comparison of Isomeric Carbazole-Based HTMs in Perovskite Solar Cells

HTM IsomerLinkage/SubstitutionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Hole Mobility (cm² V⁻¹ s⁻¹)HOMO (eV)Reference(s)
TCBZ-27 2,7-linked Tricarbazole25.2---1.8 x 10⁻³-5.30[3]
TCBZ-36 3,6-linked Tricarbazole22.5---1.1 x 10⁻³-5.25[3]
Car[5][10] 2,7-type linkage19.23-----[4]
V1221 m-linked dimer17.811.0323.673~1 x 10⁻⁵-4.83[9][10]
V1225 p-linked dimer17.811.0323.673~1 x 10⁻⁵-4.91[9][10]
V1209 o-linked dimer17.31---~1 x 10⁻⁵-4.93[9][10]
2,7-Cbz-EDOT 2,7-linked polymer4.470.8116.50.335.1 x 10⁻⁵-5.21[5][7]
3,6-Cbz-EDOT 3,6-linked polymer3.900.8014.70.323.5 x 10⁻⁶-5.09[5][7]

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are widely used as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, and also as emitters themselves.[11][12] For host materials, a high triplet energy (T₁) is required to prevent reverse energy transfer from the guest emitter, and bipolar charge transport properties are desirable for a balanced distribution of charge carriers within the emissive layer.

While the literature on direct, side-by-side comparisons of carbazole isomers in OLEDs is less extensive than for PSCs, the underlying structure-property principles remain the same. The molecular rigidity and electronic properties conferred by specific isomeric linkages are key. For instance, constitutional isomers of carbazole-benzoyl-pyrimidine based TADF emitters have been shown to exhibit high photoluminescence quantum yields (76-88%) and small singlet-triplet energy gaps (ΔEST), which are crucial for efficient TADF.[13] An OLED device based on one of these Y-shaped isomers achieved a high maximum external quantum efficiency (EQE) of 23.3%.[13]

The stereoregularity of polymeric carbazole derivatives also plays a significant role. A study on poly(N-pentenyl-carbazole) found that the syndiotactic isomer, being amorphous, was suitable for fabricating blue OLEDs. In contrast, the semi-crystalline isotactic isomer led to white light emission due to the formation of different emissive species (fluorescence, phosphorescence, and electromers).[14] This demonstrates that isomerism at the polymer chain level can dramatically alter the final electroluminescent properties.

Visualizing the Concepts

To better understand the relationships discussed, the following diagrams illustrate the molecular structures of key isomers and a typical workflow for fabricating and testing these materials in a PSC device.

cluster_27 2,7-Substitution cluster_36 3,6-Substitution a TCBZ-27 Core b Peripheral Group a->b c Peripheral Group a->c d TCBZ-36 Core e Peripheral Group d->e f Peripheral Group d->f

Caption: A conceptual representation of 2,7- vs. 3,6-substitution on a carbazole core.

G cluster_fabrication PSC Fabrication Workflow cluster_characterization Device Characterization FTO 1. FTO Substrate Cleaning ETL 2. Electron Transport Layer (e.g., TiO₂) Deposition FTO->ETL Perovskite 3. Perovskite Layer Spin-Coating ETL->Perovskite HTM 4. Isomeric HTM Solution Spin-Coating Perovskite->HTM Electrode 5. Gold (Au) Electrode Evaporation HTM->Electrode JV J-V Measurement (Solar Simulator) Electrode->JV Completed Device IPCE IPCE Spectroscopy Stability Long-Term Stability Test

Caption: General experimental workflow for perovskite solar cell fabrication and characterization.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides generalized, step-by-step methodologies for the key experiments involved in comparing isomeric carbazole-based HTMs.

Protocol 1: Synthesis of Isomeric Carbazole HTMs (General Procedure)

The synthesis of many carbazole-based HTMs often relies on cross-coupling reactions like the Suzuki or Stille reactions, or Buchwald-Hartwig amination.[3][5][9]

  • Precursor Synthesis: Synthesize the appropriate carbazole core (e.g., 2,7-dibromocarbazole or 3,6-dibromocarbazole) and the desired peripheral functional groups (e.g., boronic acid or stannane derivatives of triarylamines).

  • Cross-Coupling Reaction: In an inert atmosphere (e.g., nitrogen or argon), dissolve the dibromocarbazole isomer and a stoichiometric excess of the peripheral group precursor in an appropriate solvent (e.g., toluene or THF).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction: Heat the mixture under reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product using an organic solvent (e.g., dichloromethane or chloroform) and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Chromatography: Purify the crude product by column chromatography on silica gel to obtain the pure isomeric HTM.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Perovskite Solar Cell Fabrication (Mesoporous n-i-p Structure)

This protocol describes a common architecture for testing newly synthesized HTMs.[9][10][15]

  • Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Compact TiO₂ Layer: Deposit a compact layer of TiO₂ (c-TiO₂) on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and anneal at 500°C for 30 minutes.

  • Mesoporous TiO₂ Layer: Spin-coat a mesoporous TiO₂ (mp-TiO₂) paste (diluted in ethanol) onto the c-TiO₂ layer and anneal again at 500°C for 30 minutes.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the mp-TiO₂ layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100°C for 1 hour to form the crystalline perovskite layer.

  • HTM Layer Deposition: Prepare a solution of the isomeric carbazole HTM (e.g., 70-80 mg/mL in chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). Spin-coat the HTM solution onto the perovskite layer.

  • Gold Electrode Deposition: Deposit an 80-100 nm thick gold (Au) back contact via thermal evaporation under high vacuum.

Protocol 3: Device Performance Characterization
  • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated PSCs using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).[9] A source meter is used to sweep the voltage and measure the current. Key parameters (PCE, Voc, Jsc, FF) are extracted from these curves.

  • Hole Mobility Measurement: Determine the hole mobility of the HTM films using the space-charge-limited current (SCLC) method.[3] This involves fabricating hole-only devices (e.g., ITO/PEDOT:PSS/HTM/Au) and fitting the dark J-V curves to the Mott-Gurney law.

  • Energy Level Measurement: Determine the HOMO energy levels of the HTM films using photoelectron emission spectroscopy in air (PESA) or cyclic voltammetry (CV).[5][9] The LUMO level can be estimated by adding the optical bandgap (determined from the onset of the UV-Vis absorption spectrum) to the HOMO level.

Conclusion and Future Outlook

The evidence presented in this guide unequivocally demonstrates that positional isomerism is a powerful and critical tool in the molecular design of carbazole-based hole-transporting materials. The linkage position on the carbazole core profoundly influences the material's electronic structure, charge transport properties, and solid-state packing, which are directly correlated with the performance of PSCs and OLEDs.

Specifically for PSCs, the 2,7-substitution pattern has consistently shown superior performance over the 3,6-pattern, primarily due to the resulting linear molecular structure which promotes better charge mobility and more favorable energy level alignment.[3][16] This provides a clear design principle for chemists and material scientists: for high-performance carbazole HTMs in PSCs, prioritizing linear, 2,7-linked architectures is a field-proven strategy.

While the design rules for OLEDs are more complex, depending on the specific application (host vs. emitter), the core principles of tuning electronic properties and molecular organization through isomerism remain paramount. Future research should focus on expanding the library of isomeric carbazole HTMs and conducting systematic comparative studies, particularly in the context of OLEDs, to build a more comprehensive understanding. By continuing to unravel these intricate structure-property relationships, the rational design of novel HTMs will undoubtedly pave the way for more efficient, stable, and commercially viable optoelectronic technologies.

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The Rise of Carbazole Derivatives: A New Generation of Hole-Transporting Materials to Challenge Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

In the rapidly evolving landscape of perovskite solar cells (PSCs), the quest for highly efficient, stable, and cost-effective materials is paramount. While the archetypal hole-transporting material (HTM), spiro-OMeTAD, has been instrumental in achieving record power conversion efficiencies (PCEs), its inherent drawbacks, including complex synthesis, high cost, and reliance on performance-enhancing yet stability-compromising dopants, have spurred the search for superior alternatives.[1][2] This guide provides a comprehensive comparison of emerging carbazole-based HTMs against the reigning spiro-OMeTAD, offering researchers and materials scientists a data-driven perspective on the future of PSC technology.

The Critical Role of Hole-Transporting Materials

The HTM is a cornerstone of a high-performing perovskite solar cell. Its primary function is to efficiently extract and transport the positive charge carriers (holes) generated in the perovskite absorber layer to the electrode, while simultaneously blocking electrons to prevent recombination.[3] An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level aligned with the valence band of the perovskite, high hole mobility, good film-forming properties, and long-term stability.

Figure 1: A simplified diagram illustrating the typical n-i-p architecture of a perovskite solar cell, highlighting the crucial position of the Hole-Transporting Material (HTM) between the perovskite absorber and the anode.

Spiro-OMeTAD: The Reigning but Flawed Champion

For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, or spiro-OMeTAD, has been the go-to HTM in high-efficiency PSCs. Its success is attributed to its suitable energy levels and its ability to form amorphous, uniform films. However, pristine spiro-OMeTAD exhibits low hole mobility and conductivity.[4] To overcome these limitations, additives such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are commonly used as p-type dopants.[4] While effective in boosting performance, these dopants are hygroscopic and can contribute to the degradation of the perovskite layer, compromising the long-term stability of the device.[4] Furthermore, the multi-step synthesis and purification of spiro-OMeTAD are complex and expensive, hindering its commercial viability.[1]

Carbazole Derivatives: A Promising New Frontier

Carbazole-based molecules have emerged as a highly promising class of alternative HTMs due to their excellent thermal and chemical stability, high hole-transporting capability, and tunable electronic properties through molecular design.[5] Their rigid and planar structure facilitates intermolecular π-π stacking, which can enhance charge transport. Furthermore, the synthesis of many carbazole derivatives is often simpler and more cost-effective compared to that of spiro-OMeTAD.[1][6]

Comparative Performance Analysis

The following table summarizes the key performance parameters of several recently developed carbazole-based HTMs in comparison to the standard spiro-OMeTAD in perovskite solar cells.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF)Reference
spiro-OMeTAD (Reference) 20.251.1222.80.79[7]
spiro-OMeTAD (Reference) 15.231.0121.30.706[8]
spiro-OMeTAD (Reference) 14.50.9821.570.68[9]
SGT-405 14.791.0020.90.713[8][10]
2Cz-OMeDPA 20.061.1122.90.79[7]
3Cz-OMeDPA-OH 19.891.1122.60.79[7]
DCZH Comparable to spiro-OMeTAD (Theoretical)---[6]
Cz-Pyr >22->22>0.80[11]
PCz1 18.04---[12]
CBZ-BDMTPA 14.040.9721.430.67[9]
KZRD 20.40---[13]

Table 1: Performance comparison of perovskite solar cells employing various carbazole-based HTMs against the spiro-OMeTAD reference. The data highlights that several carbazole derivatives can achieve power conversion efficiencies comparable to or even exceeding that of spiro-OMeTAD.

Deeper Dive: Spotlight on Promising Carbazole Derivatives

Several carbazole-based HTMs have demonstrated exceptional performance, challenging the dominance of spiro-OMeTAD.

  • Branched Carbazole Derivatives (e.g., 2Cz-OMeDPA, 3Cz-OMeDPA-OH): These molecules, featuring multiple carbazole arms, have shown PCEs on par with spiro-OMeTAD, reaching around 20%.[7] Their branched structure helps to prevent crystallization and ensures the formation of stable amorphous films, a desirable characteristic for HTMs.[7]

  • Donor-Acceptor (D-A) Type Carbazole Derivatives (e.g., KZRD): By incorporating electron-donating and electron-accepting moieties within the molecular structure, the energy levels and charge transport properties of these HTMs can be finely tuned.[13] The D-A design can lead to smoother film morphologies and enhanced hole mobility, resulting in high PCEs, such as the 20.40% achieved with KZRD.[13]

  • Carbazole-based Polymers (e.g., PCz1): Polymeric HTMs offer the advantage of good film-forming properties and can act as effective barriers against moisture, enhancing device stability.[12] PCz1, an oligomeric cyclic carbazole-based material, has demonstrated a PCE of 18.04%, comparable to spiro-OMeTAD, along with improved device stability.[12]

Figure 2: Molecular structures of the benchmark HTM, spiro-OMeTAD, and representative new carbazole derivatives (SGT-405, 2Cz-OMeDPA, and KZRD). The diverse molecular architectures allow for the fine-tuning of their optoelectronic properties.

Experimental Protocols: A Guide to Implementation

To facilitate the adoption and further development of these promising materials, this section provides a generalized, step-by-step methodology for the synthesis of a representative carbazole derivative and the fabrication and characterization of perovskite solar cells.

Synthesis of a D-A Type Carbazole Derivative (Illustrative Example)

This protocol is a generalized representation based on common synthetic routes for donor-acceptor type carbazole derivatives.

Synthesis Workflow Start Starting Materials (Carbazole Donor & Acceptor Moiety) Step1 Coupling Reaction (e.g., Suzuki or Stille Coupling) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Step3 Characterization (NMR, Mass Spectrometry) Step2->Step3 End Final D-A Carbazole HTM Step3->End

Figure 3: A generalized workflow for the synthesis of a Donor-Acceptor (D-A) type carbazole derivative.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the carbazole-based donor and the acceptor precursor in an appropriate organic solvent (e.g., toluene or THF) in a reaction flask.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to the reaction mixture.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Perovskite Solar Cell Fabrication and Testing

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

PSC Fabrication Workflow Start FTO Substrate Cleaning Step1 ETM Deposition (e.g., Spin-coating SnO₂ nanoparticle solution) Start->Step1 Step2 Perovskite Layer Deposition (Spin-coating perovskite precursor solution) Step1->Step2 Step3 HTM Deposition (Spin-coating carbazole derivative or spiro-OMeTAD solution) Step2->Step3 Step4 Electrode Deposition (Thermal evaporation of Gold) Step3->Step4 Step5 Device Characterization (J-V testing under simulated sunlight) Step4->Step5 End Performance Data Step5->End

Figure 4: A streamlined workflow for the fabrication and characterization of a perovskite solar cell.

Step-by-Step Methodology:

  • Substrate Preparation: Clean the fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron-Transporting Layer (ETL) Deposition: Deposit a compact layer of an electron-transporting material (e.g., SnO₂) onto the FTO substrate by spin-coating, followed by annealing at a high temperature.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate.

  • Hole-Transporting Layer (HTL) Deposition: Prepare a solution of the carbazole derivative or spiro-OMeTAD in a suitable solvent (e.g., chlorobenzene), often with the addition of dopants like LiTFSI and tBP for the spiro-OMeTAD reference. Spin-coat the HTL solution onto the perovskite layer.

  • Electrode Deposition: Deposit the top metal electrode (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

Conclusion and Future Outlook

The development of novel carbazole derivatives as hole-transporting materials represents a significant step forward in addressing the limitations of spiro-OMeTAD and advancing the commercial viability of perovskite solar cells. The impressive power conversion efficiencies, coupled with the potential for improved stability and lower production costs, make carbazole-based HTMs a compelling area of research.

Future efforts should focus on:

  • Dopant-free Carbazole HTMs: Designing carbazole derivatives with intrinsically high hole mobility and conductivity to eliminate the need for performance-enhancing but stability-compromising additives.

  • Long-term Stability Studies: Conducting comprehensive aging studies under various environmental stressors (e.g., humidity, heat, and continuous illumination) to validate the long-term operational stability of devices employing these new HTMs.

  • Scalable Synthesis: Developing and optimizing synthetic routes that are not only cost-effective but also amenable to large-scale production.

By continuing to innovate in molecular design and material engineering, the scientific community is poised to unlock the full potential of perovskite solar cells, and carbazole derivatives are undoubtedly at the forefront of this exciting endeavor.

References

  • Advances in hole transport materials engineering for stable and efficient perovskite solar cells. (n.d.).
  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing). (n.d.).
  • New advances in small molecule hole-transporting materials for perovskite solar cells. (n.d.).
  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review - MDPI. (n.d.).
  • Recent progress in molecularly tailored organic hole transporting materials for highly efficient perovskite solar cells - RSC Publishing. (n.d.).
  • Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future - RSC Publishing. (n.d.).
  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (n.d.). doi:10.1016/j.
  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC. (n.d.).
  • Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • HOPV16 - Novel Fluorene and Carbazole-Based Small Molecule Hole Transporting Materials for Perovskite Hybrid Solar Cells, Replacing Spiro-OMeTAD with Something Less Costly - nanoGe Conferences. (2016, March 28).
  • Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells - Semantic Scholar. (n.d.).
  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com. (n.d.).
  • Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells - UCL Discovery. (2024, November 27).
  • Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives - RSC Publishing. (2022, April 14).
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI. (n.d.).
  • 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials - ResearchGate. (2015, July 16).
  • Triphenylamine-Appended Carbazole-Based Hole-Transport Layer for Perovskite Solar Cells Fabricated under Low Humidity | ACS Applied Electronic Materials. (2024, October 23).
  • 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - Beilstein Journals. (n.d.).
  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - ACS Publications. (2020, April 3).
  • Main drawbacks associated with Spiro‐OMeTAD HTMs for PSCs and possible... - ResearchGate. (n.d.).
  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - SciSpace. (2021, August 25).
  • PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells - Ossila. (n.d.).
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). (n.d.).
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. (2024, October 25).

Sources

Structure-activity relationship studies of carbazole propanolamine analogs

Comparative SAR Analysis: Carbazole Propanolamine Analogs vs. Traditional -Blockers

Executive Summary: The Shift to "Hybrid" Scaffolds

In the evolution of

While traditional

antioxidant activitymembrane stabilization

The Scaffold: Anatomy of a Carbazole Propanolamine

To design effective analogs, one must deconstruct the molecule into three functional domains. Unlike the naphthyl ring of propranolol, the carbazole ring acts as an electron-rich "anchor" that scavenges reactive oxygen species (ROS).

SAR Logic Diagram

SAR_MapCarbazoleCarbazole Ring (Anchor)LinkerPropanolamine LinkerCarbazole->LinkerO-alkylation siteLipophilicityHigh Lipophilicity(Membrane intercalation)Carbazole->LipophilicityAntioxidantAntioxidant Activity(Carbazole N-H)Carbazole->AntioxidantAmineAmine Substituent (Tail)Linker->AmineNucleophilic attackChiralityS(-) EnantiomerEssential for Beta-BlockadeLinker->ChiralitySelectivityBulky Groups conferAlpha-1 blockadeAmine->Selectivity

Figure 1: Functional decomposition of the carbazole propanolamine scaffold. The carbazole ring provides unique antioxidant properties not found in phenyl-based blockers.

Key SAR Rules
  • The Anchor (Carbazole): Substitution at the C4 position (via an ether linkage) is optimal for

    
    -blocking activity. The nitrogen in the carbazole ring contributes to radical scavenging but can reduce water solubility.
    
  • The Linker (Propanolamine): The secondary hydroxyl group is non-negotiable; it forms a critical hydrogen bond with Asp113 in the

    
    -adrenergic receptor.
    
  • The Tail (Amine):

    • Isopropyl/t-butyl: Retains pure

      
      -antagonism.
      
    • Aryl-alkyl groups (e.g., in Carvedilol): Introduces

      
      -adrenergic blockade (vasodilation) and enhances antioxidant potency.
      

Comparative Performance Analysis

The following data compares a representative Carbazole Propanolamine (Carvedilol) against First (Propranolol) and Second (Atenolol) generation alternatives.

Pharmacological Profile Comparison[2][3][4][5]
FeaturePropranolol (Gen 1)Atenolol (Gen 2)Carbazole Analog (Carvedilol)
Primary Mechanism Non-selective

-blockade

-selective blockade
Non-selective

+

blockade
Antioxidant Activity NegligibleNegligibleHigh (ID50 ~15

M)
Lipophilicity (LogP) 3.480.164.19 (High membrane retention)

Binding Affinity (

)
~1.5 nM~100 nM~0.3 - 0.9 nM
Vasodilation No (Vasoconstriction possible)NoYes (via

antagonism)
Solubility ModerateHighLow (Formulation challenge)

Scientist's Insight: The high LogP of carbazole analogs allows them to intercalate into the lipid bilayer, preventing lipid peroxidation. However, this creates significant formulation challenges compared to the hydrophilic Atenolol.

Experimental Protocols

To validate a new carbazole analog, we utilize a self-validating synthesis and testing workflow.

Synthesis Workflow: Epoxide Ring Opening

This protocol utilizes the reactivity of epichlorohydrin to create the propanolamine linker.

Reagents:

  • 4-Hydroxycarbazole (Precursor)

  • Epichlorohydrin (Linker source)

  • Potassium Carbonate (

    
    , Base)
    
  • Target Primary Amine (e.g., 2-(2-methoxyphenoxy)ethylamine)

Step-by-Step Protocol:

  • O-Alkylation: Dissolve 4-hydroxycarbazole (1 eq) in acetone/water (or DMSO). Add

    
     (2 eq) and Epichlorohydrin (3 eq). Reflux for 6-8 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting phenol.

  • Isolation: Evaporate solvent, extract with ethyl acetate, and wash with brine. Purify the intermediate 4-(2,3-epoxypropoxy)carbazole .

  • Ring Opening (Aminolysis): Dissolve the epoxide intermediate in isopropanol. Add the Target Amine (1.2 eq). Reflux for 12-16 hours.

    • Critical Step: Use an inert atmosphere (

      
      ) to prevent oxidation of the carbazole ring during prolonged heating.
      
  • Purification: Recrystallize from ethanol or use column chromatography.

  • Characterization: 1H-NMR must show the characteristic multiplet at

    
     4.0-4.2 ppm (OCH2) and the disappearance of epoxide protons.
    
Synthesis Diagram

Synthesis_FlowStep14-Hydroxycarbazole+ EpichlorohydrinInterIntermediate:4-(2,3-epoxypropoxy)carbazoleStep1->InterK2CO3, Reflux, 8hStep2Ring Opening:Reflux with Amine (R-NH2)Inter->Step2Isopropanol, N2 atmProductFinal Product:Carbazole PropanolamineStep2->ProductRecrystallization

Figure 2: Two-step synthetic pathway for generating carbazole propanolamine derivatives.

Mechanism of Action & Signaling

The efficacy of carbazole propanolamines lies in their ability to competitively inhibit the binding of catecholamines (norepinephrine) to the G-Protein Coupled Receptor (GPCR).

Signaling Pathway Blockade

GPCR_PathwayAgonistCatecholamines(Agonist)ReceptorBeta-AdrenergicReceptor (GPCR)Agonist->ReceptorActivatesBlockerCarbazole Analog(Antagonist)Blocker->ReceptorBlocks (Competitive)GsGs ProteinReceptor->GsCouplesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP ProductionAC->cAMPSynthesizesEffectIncreased Heart Rate& ContractilitycAMP->EffectTriggers

Figure 3: Competitive antagonism at the

Biological Validation Protocol

To confirm the SAR predictions, perform a Radioligand Binding Assay :

  • Membrane Prep: Use CHO cells stably expressing human

    
     or 
    
    
    receptors.
  • Ligand: Use [

    
    I]-Cyanopindolol (high affinity non-selective ligand).
    
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    M) of the carbazole analog.
  • Analysis: Plot % bound vs. log concentration. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria: A

      
       < 10 nM indicates high potency suitable for therapeutic development.
      

References

  • Comparison of the affinity of

    
    -blockers for two states of the 
    
    
    -adrenoceptor.
    British Journal of Pharmacology. [Link]
  • Carbazole and Simplified Deriv

    
    -Adrenergic Receptors Targeting. Applied Sciences (MDPI).
    [Link]
    
  • Structure and activity of carvedilol. Eksp Klin Farmakol (PubMed). [Link][1]

  • Comparing the Molecular Pharmacological Properties of Existing

    
    -Blockers. Pharmacology Research & Perspectives.
    [Link]
    
  • Carvedilol: A Review of its Use in Chronic Heart Failure. Drugs. [Link][1][2]

A Senior Application Scientist's Guide to In Silico Molecular Docking of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview of in silico molecular docking studies involving carbazole derivatives and their interactions with various biological targets. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the rationale behind experimental choices, present comparative data, and provide a self-validating framework for conducting these computational experiments.

The Ascendancy of Carbazole Scaffolds in Drug Discovery

Carbazole, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can intercalate with DNA or fit into the active sites of various enzymes and receptors.[1][2][3] The versatility of the carbazole ring system allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Consequently, carbazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][4][5]

In silico molecular docking has emerged as an indispensable tool in the rational design of novel carbazole-based therapeutic agents.[6][7] This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns at the molecular level.[6] By simulating these interactions, we can prioritize candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline and reducing costs.[7][8]

Comparative Docking Performance of Carbazole Derivatives

The efficacy of carbazole derivatives is intrinsically linked to their specific interactions with biological targets. Molecular docking studies have been instrumental in elucidating these interactions and predicting the potency of various derivatives. Below, we compare the docking performance of several carbazole derivatives against key biological targets implicated in cancer, bacterial infections, and Alzheimer's disease.

Anticancer Targets

Carbazole derivatives have shown significant promise as anticancer agents, targeting various proteins involved in cancer cell proliferation and survival.[1][2][9][10]

Carbazole DerivativeBiological TargetDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Oxadiazole-containing carbazole (Compound 10)Caspase-3AutoDock Vina-8.5Not specified[1][11]
Oxadiazole-containing carbazole (Compound 11)Caspase-3AutoDock Vina-8.2Not specified[1][11]
1,2,3-triazole-based carbazole (Compound 4d)17-beta-hydroxysteroid dehydrogenase type 1Not specifiedNot specifiedNot specified[9]
Coumarin-carbazole pyrazoline (Compound 4a)Not specifiedNot specifiedNot specifiedNot specified[10]
Coumarin-carbazole pyrazoline (Compound 7b)Not specifiedNot specifiedNot specifiedNot specified[10]

Note: The level of detail regarding interacting residues and specific docking scores can vary between publications. The table reflects the available data.

Antibacterial Targets

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Carbazole derivatives have demonstrated potent activity against various bacterial strains, often by targeting essential enzymes.[3][4][12][13]

Carbazole DerivativeBiological TargetDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Acid-functionalized carbazole (Compound 1)Dihydrofolate reductase (DHFR)Not specifiedHighHydrogen bonding, π-stacking, salt bridge formation[12]
Acid-functionalized carbazole (Compound 2)Dihydrofolate reductase (DHFR)Not specified-10.8 (E. coli)Not specified[12]
Acid-functionalized carbazole (Compound 3)Dihydrofolate reductase (DHFR)Not specifiedModerate-to-strongNot specified[12]
Dihydrotriazine-containing carbazole (Compound 8f)Dihydrofolate reductase (DHFR)Not specifiedNot specifiedNot specified[13]
Imidazole-containing carbazole (Compound 1)Tyrosyl-tRNA synthetaseNot specified-11.18Not specified[14]
Anti-Alzheimer's Disease Targets

Carbazole derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily by inhibiting key enzymes such as cholinesterases.[15][16][17]

Carbazole DerivativeBiological TargetDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Tacrine-coumarin hybrid with carbazole moietyAcetylcholinesterase (AChE)SchrödingerNot specifiedNot specified[15]
Pyrazole carboxamide derivativeMonoamine oxidase-B (MAO-B)Not specifiedNot specifiedNot specified[16]
Pyrazoline-thiazole derivative (Compound 3g)Acetylcholinesterase (AChE)Not specified-6.910Not specified[18]
Pyrazoline-thiazole derivative (Compound 3g)Butyrylcholinesterase (BChE)Not specified-5.555Not specified[18]

A Validated Workflow for Molecular Docking of Carbazole Derivatives

To ensure the reliability and reproducibility of in silico molecular docking studies, a systematic and validated workflow is paramount. The following protocol outlines the essential steps, grounded in established best practices.

Step 1: Protein Preparation

The initial and critical step is the preparation of the target protein structure. This process involves retrieving the protein's 3D coordinates from a repository like the Protein Data Bank (PDB) and refining it for the docking simulation.

Protocol:

  • Selection of Protein Structure: Choose a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand to validate the binding pocket.

  • Removal of Water Molecules and Heteroatoms: Delete water molecules and other non-essential heteroatoms from the PDB file. Water molecules can sometimes interfere with the docking process unless they are known to play a crucial role in ligand binding.

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Assign partial charges to the protein atoms using a force field such as Amber or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Causality: A properly prepared protein structure ensures that the electrostatic and steric properties of the binding site are accurately represented, leading to more reliable docking predictions.

Step 2: Ligand Preparation

The carbazole derivatives (ligands) must also be prepared for docking. This involves generating a 3D conformation and assigning appropriate chemical properties.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of the carbazole derivative and convert it to a 3D structure using a molecular modeling program.

  • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.

  • Charge Assignment: Assign partial charges to the ligand atoms.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Causality: Accurate 3D ligand structures with defined rotatable bonds are essential for exploring the conformational space within the protein's binding site and identifying the most favorable binding pose.

Step 3: Grid Generation

A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

Protocol:

  • Define the Binding Site: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or from published literature.

  • Generate the Grid Box: Create a 3D grid that encompasses the entire binding site with sufficient extra space to allow for ligand movement and rotation. The grid spacing is usually set to around 0.375 Å.

Causality: The grid box confines the docking search to the region of interest, significantly speeding up the calculation and preventing the ligand from docking to irrelevant sites on the protein surface.

Step 4: Docking Simulation

This is the core of the molecular docking process, where the ligand is placed into the protein's binding site, and its conformation and orientation are optimized to find the best fit.

Protocol:

  • Choose a Docking Algorithm: Select a suitable docking program. Popular choices include AutoDock, GOLD, and Schrödinger's Glide.[8] AutoDock Vina is a widely used open-source option known for its speed and accuracy.[1][19]

  • Set Docking Parameters: Configure the parameters for the search algorithm, such as the number of genetic algorithm runs or the exhaustiveness of the search.

  • Run the Simulation: Execute the docking calculation. The program will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

Causality: The docking algorithm explores various ligand conformations and orientations to identify the one with the most favorable interactions with the protein, as estimated by the scoring function.

Step 5: Analysis of Results

The final step involves analyzing the docking results to identify the most likely binding mode and to understand the nature of the protein-ligand interactions.

Protocol:

  • Rank the Poses: Rank the generated poses based on their docking scores. The pose with the lowest (most negative) score is typically considered the best prediction.

  • Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically reasonable and make chemical sense.

  • Analyze Interactions: Identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like PyMOL and Discovery Studio are commonly used for visualization and analysis.

Causality: A thorough analysis of the docking results provides valuable insights into the structure-activity relationship (SAR) and can guide the design of more potent and selective carbazole derivatives.

Visualizing the Docking Workflow and Interactions

To further clarify the process, the following diagrams illustrate the molecular docking workflow and a hypothetical binding scenario.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p Protein Preparation g Grid Generation p->g Target Structure l Ligand Preparation d Docking Simulation l->d Flexible Ligand g->d Search Space a Results Analysis d->a Docked Poses & Scores v Visualization a->v Interaction Analysis Carbazole_Interaction cluster_protein Protein Binding Pocket cluster_ligand Carbazole Derivative A Amino Acid 1 (Hydrophobic) B Amino Acid 2 (H-bond Donor) C Amino Acid 3 (Aromatic) L Carbazole Core L->A Hydrophobic Interaction L->C Pi-Stacking S1 Substituent 1 S1->B Hydrogen Bond S2 Substituent 2

Caption: Hypothetical interactions of a carbazole derivative in a protein binding site.

Conclusion

In silico molecular docking is a powerful and cost-effective approach for exploring the therapeutic potential of carbazole derivatives. [6][19]By providing detailed insights into ligand-protein interactions, it guides the rational design and optimization of novel drug candidates. The workflow and comparative data presented in this guide offer a robust framework for researchers to conduct and interpret their own molecular docking studies with scientific rigor. As computational methods continue to evolve, their integration into the drug discovery process will undoubtedly accelerate the development of new and effective carbazole-based medicines.

References

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLoS ONE. [Link]

  • Kumari, B., et al. (2024). Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. Journal of Chemical Health Risks. [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality. (2025). [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Ant. bioRxiv. (2025). [Link]

  • Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. (n.d.). [Link]

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. (2025). [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of University of Shanghai for Science and Technology. (n.d.). [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical Reviews. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PubMed. [Link]

  • Software for Molecular Docking: A review. ResearchGate. (2025). [Link]

  • Examples of carbazole derivatives with known anticancer mode of action. ResearchGate. (n.d.). [Link]

  • Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Publishing. (2021). [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2025). [Link]

  • 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Taylor & Francis Online. (n.d.). [Link]

  • Design and Synthesis of Tacrine–Coumarin Hybrids via Click Chemistry as Multifunctional Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. (n.d.). [Link]

  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. ResearchGate. (2025). [Link]

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. (2025). [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC. (n.d.). [Link]

  • Molecular Docking Study of Selected Bio-Active Compounds on Alzheimer's Disease using BACE-1 (Pdb ID. (2023). [Link]

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. PMC. (n.d.). [Link]

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A Researcher's Guide to Bridging Theory and Experiment in Carbazole Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Carbazole and its derivatives represent a cornerstone in materials science, organic electronics, and pharmaceutical development.[1][2] Their rigid, π-conjugated structure endows them with desirable electronic and charge-transport properties, making them integral to applications ranging from organic light-emitting diodes (OLEDs) to anticancer agents.[1][2][3] A thorough understanding of their spectroscopic properties is paramount for designing and optimizing these functional molecules. This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for carbazole compounds, offering insights into the causality behind experimental choices and providing validated protocols for accurate characterization.

The Synergy of Experimental and Theoretical Spectroscopy

Spectroscopic characterization is a critical step in the development of novel carbazole derivatives.[4][5] While experimental techniques provide direct measurements of molecular properties, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful complementary approach.[3][6] The synergy between these two methodologies allows for a deeper understanding of structure-property relationships, aiding in the rational design of new materials with tailored functionalities.[6][7]

Theoretical models can predict spectroscopic outcomes, guiding experimental design and interpretation. Conversely, experimental data serves to validate and refine theoretical models, leading to more accurate predictions. This iterative process of comparison and refinement is essential for advancing our understanding of carbazole chemistry.

Section 1: UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions in carbazole compounds. These methods provide valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for optoelectronic applications.[3]

Experimental Insights: Solvatochromism and Molecular Design

The absorption and emission spectra of carbazole derivatives are highly sensitive to their chemical environment, a phenomenon known as solvatochromism.[8][9] This effect arises from the interaction of the molecule's dipole moment with the polarity of the solvent, leading to shifts in the absorption and emission maxima.[8][10]

  • Positive Solvatochromism: A red-shift (to longer wavelengths) in the emission spectrum with increasing solvent polarity is commonly observed in donor-acceptor (D-A) type carbazole derivatives.[8] This indicates a larger dipole moment in the excited state compared to the ground state, a desirable feature for applications in sensing and OLEDs.[8]

  • Negative Solvatochromism: A blue-shift (to shorter wavelengths) with increasing solvent polarity can also occur, suggesting a smaller dipole moment in the excited state.[9]

The choice of solvent is therefore a critical experimental parameter. For comparative studies, it is essential to use a consistent set of solvents with varying polarities.

Theoretical Corroboration: The Power of TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust computational tool for predicting the electronic absorption and emission spectra of organic molecules.[11][12][13] By calculating the vertical excitation energies, TD-DFT can provide theoretical spectra that can be directly compared with experimental results.[11][14]

Discrepancies between experimental and theoretical spectra can often be attributed to factors such as:

  • Choice of Functional and Basis Set: The accuracy of TD-DFT calculations is highly dependent on the chosen functional and basis set.[3][15] For carbazole systems, hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP often provide a good balance of accuracy and computational cost.[3][15]

  • Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into TD-DFT calculations to account for the influence of the solvent.[11]

  • Vibronic Coupling: The fine structure observed in experimental spectra, arising from vibronic coupling, is often not fully captured by standard TD-DFT calculations.

Despite these limitations, TD-DFT provides invaluable insights into the nature of electronic transitions, helping to assign spectral bands and understand the influence of structural modifications on the optical properties of carbazole derivatives.[11][16]

Data Comparison: Experimental vs. Theoretical UV-Vis Data
CompoundExperimental λmax (nm)SolventTheoretical λmax (nm)MethodReference
Carbazole291, 323, 333Ethanol/WaterNot SpecifiedTD-SCF/B3LYP/cc-pVDZ[3]
Carbazole292, 322Ethanol277, 307TD-IEFPCM-B3LYP/6-311G[11]
Carbazole Derivative (M1)Not SpecifiedEthanol282, 342TD-IEFPCM-B3LYP/6-311G[11]
Carbazole-Thiazole (K1-K3)320-370Not SpecifiedNot SpecifiedDFT[17]

This table summarizes a selection of reported experimental and theoretical UV-Vis absorption maxima for carbazole and its derivatives. Direct comparison is often challenging due to variations in experimental conditions and computational methods.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of the carbazole compound in a high-purity solvent (e.g., spectroscopic grade dichloromethane or ethanol) at a concentration of approximately 10⁻³ M.

  • Serial Dilution: Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻⁵ to 10⁻⁶ M) for analysis.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from 200 to 800 nm.

    • Use the pure solvent as a reference.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a suitable wavelength range.

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Prep Sample Preparation Exp_UV UV-Vis Measurement Exp_Prep->Exp_UV Exp_Fluo Fluorescence Measurement Exp_Prep->Exp_Fluo Exp_Data Experimental Spectra Exp_UV->Exp_Data Exp_Fluo->Exp_Data Comparison Data Comparison & Analysis Exp_Data->Comparison Theo_Opt Geometry Optimization (DFT) Theo_TDDFT TD-DFT Calculation Theo_Opt->Theo_TDDFT Theo_Spectra Simulated Spectra Theo_TDDFT->Theo_Spectra Theo_Spectra->Comparison

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Section 2: Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure.

Experimental Considerations
  • FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying functional groups within the carbazole molecule.[18] For example, the N-H stretching vibration in unsubstituted carbazole is a characteristic peak that can be used to monitor reactions at the nitrogen atom.[6]

  • Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. Resonance Raman spectroscopy can be used to selectively enhance the vibrations of a specific chromophore within the molecule.[19]

Theoretical Calculations: Harmonic Frequencies

DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule.[6] These theoretical frequencies can then be compared with the experimental IR and Raman spectra to aid in the assignment of vibrational modes. It is common practice to apply a scaling factor (typically around 0.95-0.96) to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.[6]

The agreement between scaled theoretical frequencies and experimental data is often excellent, allowing for a detailed understanding of the vibrational properties of carbazole compounds.[6]

Data Comparison: Experimental vs. Theoretical Vibrational Frequencies
Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹) (Scaled)MethodReference
N-H Stretch (4-hydroxy carbazole)3210 (FTIR)3670DFT/B3LYP/6-311++G(d,p)[20]
C=O Stretch (Carbazole derivative)1670Not SpecifiedNot Specified[21]
C=N Stretch (Carbazole derivative)1605-1609Not SpecifiedNot Specified[18]

This table highlights the comparison for specific vibrational modes. A comprehensive analysis would involve comparing the entire spectral range.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of carbazole derivatives.[22] ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the carbazole compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H and ¹³C spectra.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural assignment.

Theoretical Calculations: GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, can be used to calculate the theoretical NMR chemical shifts.[7][23] These calculated shifts can then be correlated with the experimental data.

G cluster_nmr NMR Analysis Workflow NMR_Exp Experimental NMR (1H, 13C) NMR_Corr Correlation of Experimental and Theoretical Shifts NMR_Exp->NMR_Corr NMR_Theo Theoretical NMR (GIAO-DFT) NMR_Theo->NMR_Corr NMR_Struct Structure Elucidation NMR_Corr->NMR_Struct

Caption: Workflow for NMR-based structural elucidation.

Challenges and Considerations

While the correlation between experimental and theoretical NMR data is generally good, discrepancies can arise from:

  • Solvent Effects: The choice of solvent can influence the chemical shifts.

  • Conformational Flexibility: For molecules with flexible side chains, the calculated shifts should be an average over the populated conformations.

  • Relativistic Effects: For carbazoles containing heavy atoms, relativistic effects may need to be considered for accurate predictions.[22]

Conclusion

The integrated approach of combining experimental spectroscopic techniques with theoretical calculations provides a powerful framework for the characterization of carbazole compounds. This guide has outlined the key experimental considerations and theoretical methodologies for UV-Vis, fluorescence, vibrational, and NMR spectroscopy. By carefully designing experiments and selecting appropriate computational methods, researchers can gain a comprehensive understanding of the structure-property relationships in this important class of molecules, paving the way for the development of new and improved materials for a wide range of applications.

References

  • Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. (n.d.).
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018, March 28). Scholarena.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25).
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2025, August 18). MDPI.
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2022, December 25). Indian Journal of Pharmaceutical Education and Research.
  • synthesis & characterization of a novel carbazole based hole transporting material. (n.d.). American Institute of Chemists.
  • Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. (n.d.).
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024, December 23). MDPI.
  • Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. (2023, October 3). Arabian Journal of Chemistry.
  • A Spectroscopic and Computational Study of Dyes Based on Carbazole and TPA Donors, and Indane-Based Acceptors. (2025, August 27). University of Otago - OUR Archive.
  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2017, February 4). PMC.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (2025, August 20). RSC Publishing.
  • DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. (2025, August 7).
  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2025, August 9). ResearchGate.
  • Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics. (n.d.).
  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). PNCA Lab.
  • Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. (2025, March 19). PMC.
  • TD-DFT investigations on structural modification in Carbazole based organic Photosensitizers to improve electron injection in DSSC. (2020, January 8). R Discovery.
  • Carbazole-Based Donor−Acceptor Compounds: Highly Fluorescent Organic Nanoparticles. (2007, December 20).
  • Carbazole. (n.d.). SpectraBase.
  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. (2024, March 30). MDPI.
  • Review on chemistry and pharmacology of Murraya koenigii Spreng (Rutaceae). (n.d.). Journal of Chemical and Pharmaceutical Research.
  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025, September 15). MDPI.
  • Carbazole: The Unsung Hero of Organic Chemistry. (2026, January 7). Oreate AI Blog.
  • A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds. (n.d.). ResearchGate.
  • A combined experimental and theoretical study on 4-hydroxy carbazole by FT-IR, FT-Raman, NMR, UV-visible and quantum chemical investigations. (2025, August 10). ResearchGate.
  • Carbazoles in Optoelectronic Applications. (n.d.). Old City Publishing.
  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (n.d.). Beilstein Journals.
  • A DFT/TD-DFT Study of the Influence of Anchoring Group and Internal Acceptor of Benzocarbazole-based D-A´-π-A Dyes for DSSCs. (2024, April 29). Science Publishing Group.
  • Comparison of UV-vis spectra and theoretical vertical singlet... (n.d.). ResearchGate.
  • 1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. (2025, August 8). ResearchGate.
  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile. (n.d.). ResearchGate.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023, March 29). Taylor & Francis.
  • Novel carbazole alkaloid from Murraya koenigii (l.) Spreng. (2023, May 29). CABI Digital Library.
  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2023, February 25). MDPI.
  • Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia. (2025, January 2). PMC.
  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. (n.d.). DOI.

Sources

Cross-validation of the electrochemical properties of carbazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on carbazole derivatives' electrochemistry. Specifically, I'm after details on how they're made, characterization techniques like cyclic voltammetry, and where they're used. I need a solid base of information to begin.

Refining Search Strategies

I'm now honing my search queries to find specific examples of well-characterized carbazole derivatives. I'm focusing on those with established electrochemical data regarding oxidation and reduction potentials, and HOMO/LUMO energy levels. I'm also digging into the techniques used for their analysis and any existing protocols or best practices to help guide my understanding.

Outlining Electrochemical Investigations

I'm now outlining the steps for an in-depth electrochemical investigation. I plan to use Google searches initially to gain an understanding of the electrochemical characteristics of carbazole derivatives. I'll focus on synthesis, cyclic voltammetry, and applications. From this, I'll research some well-characterized derivatives to use as case studies. I am planning on creating a comparison guide for carbazole derivatives. I'll begin by introducing carbazole, then create a DOT graph to illustrate the workflow for electrochemical cross-validation. I'll describe experimental protocols for key techniques, generate a comparison table of electrochemical data, and create another DOT graph visualizing structure-property relationships.

Stability Benchmarking of Carbazole-Based OLED Hosts: From CBP to Indolocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbazole Paradox

In the development of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have served as the backbone of hole-transport and host materials due to their high triplet energy (


) and excellent hole mobility. However, a critical trade-off exists: the very structural features that enable high-energy exciton confinement often introduce chemical vulnerabilities.

This guide provides a comparative stability analysis of three distinct classes of carbazole-based materials:

  • CBP (Benchmark): The historical standard, prone to crystallization and bond cleavage.

  • mCBP (Isomer Engineering): Optimized for blue phosphorescence but chemically fragile.

  • Indolocarbazoles (Rigidified Systems): The modern solution for high-stability operational lifetimes.

The Stability Landscape: Mechanisms of Failure

To select the correct material, one must understand why carbazoles fail. The primary degradation mechanism in carbazole-based hosts is not purely thermal; it is an excited-state chemical reaction.

The N-C Bond Cleavage (The Kondakov Mechanism)

Research has conclusively shown that the exocyclic C-N bond connecting the carbazole nitrogen to the aromatic core is the "Achilles' heel" of these materials. Under electrical stress, particularly during Triplet-Polaron Annihilation (TPA) , this bond undergoes homolytic cleavage.

  • The Process: The excited state (exciton) transfers energy to a polaron (charge carrier), generating a "hot polaron" with enough energy to break the C-N bond (

    
    ).
    
  • The Result: Formation of free radicals that act as deep traps and non-radiative recombination centers, permanently reducing luminance.

Visualization of Degradation Pathway

DegradationMechanism cluster_0 Excitation Phase cluster_1 Degradation Phase Ground State (S0) Ground State (S0) Excited State (T1/S1) Excited State (T1/S1) Ground State (S0)->Excited State (T1/S1) Electrical Excitation TPA/SPA Event TPA/SPA Event Excited State (T1/S1)->TPA/SPA Event Collision Polaron (P+) Polaron (P+) Polaron (P+)->TPA/SPA Event Hot Polaron Hot Polaron TPA/SPA Event->Hot Polaron Energy Transfer N-C Bond Cleavage N-C Bond Cleavage Hot Polaron->N-C Bond Cleavage E > BDE Radical Formation Radical Formation N-C Bond Cleavage->Radical Formation Luminance Loss Luminance Loss Radical Formation->Luminance Loss Trap Formation

Figure 1: The mechanistic pathway of exciton-induced N-C bond cleavage in carbazole hosts.

Comparative Analysis

CBP: The Unstable Benchmark

Material: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl Status: Legacy / Reference Only

CBP remains the reference point for all phosphorescent OLEDs (PhOLEDs). While it offers balanced charge transport, its stability profile is poor for commercial applications.

  • Thermal Instability: CBP has a relatively low Glass Transition Temperature (

    
     to 
    
    
    
    depending on purity/measurement). It is prone to crystallization during operation, destroying film morphology.
  • Chemical Instability: The biphenyl linkage is chemically active. In blue devices, the triplet energy (

    
    ) is insufficient to confine deep-blue excitons, leading to back-energy transfer and accelerated degradation.
    
mCBP: The Isomer Solution

Material: 3,3-Bis(9H-carbazol-9-yl)biphenyl Status: High-Performance Research

By moving the carbazole linkage from the para (4,4') to the meta (3,3') position, conjugation is broken.

  • Performance: This raises the triplet energy to

    
    , making it suitable for blue and white OLEDs.[1]
    
  • Stability: While

    
     improves slightly (
    
    
    
    ), the fundamental weakness of the C-N bond remains. mCBP devices often show rapid initial degradation (drop in
    
    
    ) due to the accumulation of radical species, although they outperform CBP in blue confinement.
Indolocarbazoles (ICz): The Rigid Standard

Material: Indolo[3,2-b]carbazole derivatives Status: Commercial / Industrial Grade

Indolocarbazoles fuse the carbazole unit with an indole ring, creating a pentacyclic, planar core.

  • Structural Advantage: This fusion eliminates the rotatable C-N bond found in CBP/mCBP. The nitrogen atoms are part of a rigid aromatic system.

  • Stability Metrics:

    • Thermal:

      
       values frequently exceed 
      
      
      
      , ensuring morphological stability even at high driving currents.
    • Chemical: The rigid backbone raises the Bond Dissociation Energy (BDE), making the molecule resistant to hot-polaron attack.

    • Outcome: ICz-based devices frequently demonstrate

      
       lifetimes 5-10x longer than equivalent CBP devices in blue phosphorescent applications.
      

Quantitative Data Summary

The following table synthesizes experimental data comparing these material classes. Note that "Relative Lifetime" is normalized to CBP in a standard green PhOLED stack (


 emitter).
Material ClassMolecular Structure

(°C)
Triplet Energy (

)
HOMO / LUMO (eV)Relative Lifetime (

)
Primary Failure Mode
CBP Biphenyl core, para-linked~62 - 1002.56 eV-6.0 / -2.91.0x (Baseline)Crystallization & N-C Cleavage
mCBP Biphenyl core, meta-linked~85 - 922.81 eV-6.0 / -2.41.5x - 2.0xChemical Degradation (Radicals)
Indolocarbazole Fused pentacyclic core> 1502.7 - 2.9 eV-5.6 / -2.25.0x - 10.0x Slow Trap Accumulation
TADF Hosts D-A Carbazole Hybrids> 120> 2.9 eVTunableVariableExciton-Polaron Quenching

Experimental Protocol: Validating Stability

To objectively compare these materials, you cannot rely on simple I-V curves. You must perform Accelerated Lifetime Testing (ALT) .

Device Fabrication & Testing Workflow

Objective: Determine


 (Time to 50% initial luminance) under constant current stress.

Protocol Steps:

  • Substrate Prep: Patterned ITO glass. Sequential ultrasonic cleaning (Acetone

    
     IPA 
    
    
    
    DI Water). UV-Ozone treatment (15 min) to normalize work function.
  • Deposition: Thermal evaporation in high vacuum (

    
     Torr).
    
    • HIL: HAT-CN (10 nm)

    • HTL: TAPC (40 nm)

    • EML:Test Host doped with 10%

      
       (30 nm)
      
    • ETL:[2][3] TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

  • Encapsulation: Glass-to-glass encapsulation with UV-curable epoxy and desiccant in

    
     glovebox (
    
    
    
    ppm).
  • Stress Testing:

    • Mount devices in a lifetime test system (e.g., McScience or equivalent).

    • Drive at constant current density (

      
      ). Note: This is an accelerated rate.
      
    • Monitor Luminance (

      
      ) and Voltage (
      
      
      
      ) every 60 seconds.
Workflow Visualization

ExperimentalProtocol cluster_prep 1. Preparation cluster_fab 2. Fabrication (Vacuum) cluster_test 3. Characterization ITO Cleaning ITO Cleaning UV-Ozone UV-Ozone ITO Cleaning->UV-Ozone HIL/HTL Deposition HIL/HTL Deposition UV-Ozone->HIL/HTL Deposition EML (Variable Host) EML (Variable Host) HIL/HTL Deposition->EML (Variable Host) ETL/Cathode ETL/Cathode EML (Variable Host)->ETL/Cathode Encapsulation (N2) Encapsulation (N2) ETL/Cathode->Encapsulation (N2) Constant Current Drive Constant Current Drive Encapsulation (N2)->Constant Current Drive Data: L(t) & V(t) Data: L(t) & V(t) Constant Current Drive->Data: L(t) & V(t)

Figure 2: Standardized workflow for comparative OLED lifetime assessment.

Conclusion & Recommendations

For researchers developing next-generation OLEDs:

  • Avoid CBP for any application requiring operational stability. It is strictly a reference material.

  • Use mCBP only when high triplet energy (

    
    ) is required for deep blue emission and molecular rigidity is not the primary constraint.
    
  • Prioritize Indolocarbazoles for commercial-grade stacks. The fused-ring system provides the necessary resistance to bond cleavage during high-brightness operation.

The shift from "linked" systems (CBP) to "fused" systems (Indolocarbazoles) represents the critical evolution in stabilizing organic semiconductors.

References

  • Kondakov, D. Y., et al. (2008). "Free-Radical Pathways in Operational Degradation of OLEDs." Journal of Applied Physics.

  • Adachi, C., et al. (2014). "Degradation Mechanisms in Blue Organic Light-Emitting Diodes." ACS Applied Materials & Interfaces.[4]

  • Kido, J., & Lee, J. Y. (2023). "A Review of Fused-Ring Carbazole Derivatives as Emitter and/or Host Materials in OLED Applications." Materials Chemistry Frontiers.

  • BenchChem. (2025).[5][6] "A Comparative Guide to Biphenyl and Terphenyl Derivatives as Host Materials in OLEDs."

  • Goushi, K., & Adachi, C. (2012). "Efficient Triplet-Triplet Annihilation in mCBP-based OLEDs." Nature Photonics.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Amino-3-carbazol-9-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Amino-3-carbazol-9-yl-propan-2-ol. As a compound utilized in specialized research and drug development, its unique chemical structure necessitates a rigorous approach to waste management to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and laboratory professionals, offering in-depth, procedural guidance grounded in established safety standards.

Core Principles: Understanding the Hazard Profile

A thorough understanding of a compound's hazard profile is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a chemical risk assessment can be conducted by analyzing its primary structural components: the carbazole moiety and the 1-amino-propan-2-ol backbone.

  • Carbazole Moiety: Carbazole and its derivatives are noted for their potential health and environmental risks. The carbazole structure is a suspected carcinogen and mutagen.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment and proper disposal critical to prevent environmental release.[3][4]

  • 1-Amino-propan-2-ol Backbone: This functional group is a type of amino alcohol. Structurally similar compounds, such as 1-Amino-2-propanol, are known to be combustible liquids that can cause severe skin burns, eye damage, and are harmful upon skin contact.[5][6]

Therefore, this compound must be handled as a hazardous substance with multiple potential risks.

Table 1: Synthesized Hazard Profile
Hazard CategoryDescriptionRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed or in contact with skin.[5]Based on the properties of the amino-alcohol backbone.
Skin Corrosion/Irritation May cause severe skin burns and irritation.[5][6]A known characteristic of similar amino alcohols.
Eye Damage Risk of serious eye damage upon contact.[6]Corrosive nature of the amino-alcohol component.
Carcinogenicity Suspected of causing cancer.[1][2]Based on the hazard profile of the carbazole moiety.
Mutagenicity Suspected of causing genetic defects.[1]Associated with the carbazole chemical class.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][4]A key hazard of the carbazole parent structure.

Regulatory Imperative: Compliance and Best Practices

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8]

Academic laboratories may operate under the alternative requirements of Subpart K of 40 CFR part 262, which are specifically designed for the unique nature of laboratory waste generation.[7][9]

The cardinal rule of disposal is that this chemical must never be discarded down the drain or in regular solid waste.[3][10] It must be managed as hazardous waste and transferred to a licensed disposal facility through your institution's Environmental Health and Safety (EHS) department.

Operational Protocol: Step-by-Step Disposal Procedure

This protocol outlines the full lifecycle of waste management for this compound, from the point of generation to the point of collection.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[3]

  • Body Protection: A properly fastened laboratory coat and closed-toe shoes.[3]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[3]

Waste Segregation and Container Management

Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes). Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizers.[11][12]

  • Select the Correct Container: Use a container that is chemically compatible with the waste.[7][10] For liquid waste, a high-density polyethylene (HDPE) carboy is often suitable. For solid waste, a labeled pail with a plastic liner can be used.[11][12] The container must have a secure, leak-proof closure.[7]

  • Labeling: Immediately label the waste container with a completed Hazardous Waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A complete list of all constituents, including solvents and their approximate percentages.[10]

    • The relevant hazard classifications (e.g., "Toxic," "Corrosive," "Environmental Hazard").[13]

  • Container Handling:

    • Keep the waste container closed at all times, except when adding waste.[10][11][13]

    • Never fill a container beyond 80% of its capacity to allow for expansion and prevent spills.[13]

    • Store the container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[7][10]

    • The storage location must be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[7][10][11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.

G cluster_prep Preparation Phase cluster_waste Waste Handling & Accumulation cluster_disposal Final Disposal Phase A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Generate Waste Containing This compound B->C E Segregate Waste Stream (Do Not Mix Incompatibles) C->E D Select & Label a Compatible Hazardous Waste Container F Transfer Waste to Container (Fill < 80%) D->F E->D G Securely Close Container F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Schedule Waste Pickup with Institutional EHS Department H->I J EHS Transports Waste to Licensed Disposal Facility I->J

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Assess the Spill: For minor spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Contain the Spill: Prevent the spill from spreading or entering any drains.[2][5] Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to cover the spill.[2][14]

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials (gloves, wipes, absorbents) are also considered hazardous waste and must be placed in the same container.[10]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to this comprehensive guide, you can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Nevada, Reno. Chapter 20: Chemical Waste Management.
  • American Chemical Society. Regulation of Laboratory Waste.
  • BenchChem. (2025). Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Loba Chemie. CARBAZOLE FOR SYNTHESIS - Safety Data Sheet.
  • BenchChem. Proper Disposal of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1-Amino-2-propanol.
  • Santa Cruz Biotechnology. Carbazole - Safety Data Sheet.
  • Sigma-Aldrich. (2012, January 20). Safety Data Sheet - 1-Aminopropan-2-ol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6854, Carbazole.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 3-Amino-9-ethylcarbazole.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Santa Cruz Biotechnology. Amino-2-propanol - Safety Data Sheet.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Renishaw. Propan-2-ol, GPR (iso-propyl alcohol) - Safety Data Sheet.

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A Senior Application Scientist's Guide to the Safe Handling of 1-Amino-3-carbazol-9-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-Amino-3-carbazol-9-yl-propan-2-ol (CAS No. 376620-73-4). As a compound structurally related to other biologically active amines and carbazole derivatives, a robust understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This guide is built on the foundational principles of causality in experimental safety, ensuring that every procedural step is understood in the context of risk mitigation.

Hazard Identification and Risk Assessment

Therefore, we must operate under the assumption that this compound may be:

  • Harmful if swallowed or in contact with skin.[1][3]

  • A cause of serious eye irritation or severe eye damage.[1][4]

  • Potentially irritating to the respiratory system.[1]

  • Toxic to aquatic life with long-term consequences.[2]

This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure.

  • Ventilation: All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[5] This is crucial to prevent the inhalation of any potential aerosols or dust particles.

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[4][6]

Personal Protective Equipment (PPE): A Mandate for Safety

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the anticipated hazards. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][7][8]Protects against splashes of solutions or contact with solid particles, which could cause serious eye damage.[1][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][8]Provides a barrier against skin contact. Amines can be corrosive or harmful upon dermal absorption.[3] Gloves should be inspected before use and changed regularly.
Body Protection A fully-fastened laboratory coat.Protects skin and personal clothing from contamination in the event of a small spill.
Respiratory Protection Generally not required when handling in a fume hood.If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator should be used.[1][7][9]

Below is a DOT script that generates a flowchart for the PPE selection process.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling Required fume_hood Work in Chemical Fume Hood? start->fume_hood eye_protection Wear Safety Goggles (with side shields) fume_hood->eye_protection Yes respirator NIOSH-Approved Respirator Required fume_hood->respirator No gloves Wear Nitrile/Neoprene Gloves eye_protection->gloves lab_coat Wear Laboratory Coat gloves->lab_coat end_procedure Proceed with Handling lab_coat->end_procedure respirator->eye_protection

Caption: PPE selection workflow for handling this compound.

Procedural Guidance for Safe Handling and Disposal

Adherence to a step-by-step protocol is critical for ensuring safety and experimental integrity.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent pads.

  • Weighing: If working with a solid form, carefully weigh the required amount in a tared container within the fume hood to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to prevent spills.

  • Post-Handling: After handling, wipe down the work area in the fume hood. Remove gloves and wash hands thoroughly with soap and water.[5][10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.

The following DOT script visualizes the emergency response plan.

Emergency_Response_Plan cluster_emergency Emergency Response for this compound exposure Exposure Event skin_contact Skin Contact: Flush with water for 15 min exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention spill Spill Event small_spill Small Spill: Absorb, containerize, ventilate spill->small_spill large_spill Large Spill: Evacuate, call EHS spill->large_spill

Caption: Emergency response plan for exposure or spills.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.[2][10]

Conclusion

The safe handling of this compound is contingent upon a thorough understanding of its potential hazards and the diligent application of engineering controls, appropriate personal protective equipment, and established safety protocols. By integrating these practices into your daily workflow, you ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Safety Data Sheet: Carbazole. (n.d.). ChemScience.
  • Proper Disposal of 9-(4-Nitrophenyl)-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • CARBAZOLE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet - 1-Amino-2-propanol. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: Carbazole. (n.d.). Carl ROTH.
  • Safety Data Sheet - 3-Amino-1,2-propanediol. (2012, February 27). Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals.
  • Safety Data Sheet - 1-Aminopropan-2-ol. (2012, January 20). Sigma-Aldrich.
  • Safety Data Sheet - L(-)-2-Amino-3-phenyl-1-propanol. (n.d.). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.